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Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-Butoxy-3,5-dinitrobenzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Butoxy-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Butoxy-3,5-dinitrobenzamide, a compound of interest in medicinal chemistry and materials science. Recognizing the absence of a direct, single-publication synthesis, this document collates and logically sequences established chemical transformations to construct a robust and reproducible route. The proposed pathway emphasizes the strategic introduction of functional groups, navigating the challenges of regioselectivity and functional group compatibility. Each step is detailed with mechanistic insights, operational protocols, and characterization data drawn from analogous transformations in the chemical literature. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related molecules.

Introduction and Strategic Rationale

The synthesis of polysubstituted aromatic compounds, particularly those bearing nitro groups, requires careful planning due to the powerful directing and activating/deactivating effects of the substituents. 2-Butoxy-3,5-dinitrobenzamide presents a significant synthetic challenge due to the specific arrangement of its functional groups: an electron-donating butoxy group ortho to an electron-withdrawing benzamide, and two strongly electron-withdrawing nitro groups meta to the amide.

A direct nitration of a pre-formed butoxybenzamide is unlikely to be successful due to the harsh conditions required for dinitration, which would likely lead to degradation of the butoxy and amide moieties. Therefore, a more strategic approach is necessary, involving the sequential introduction of the functional groups onto a suitable aromatic precursor.

The proposed synthesis commences with a readily available starting material, 2-hydroxybenzoic acid (salicylic acid). This strategy leverages the activating and ortho, para-directing effects of the hydroxyl group to facilitate electrophilic nitration. The synthesis will proceed through the following key stages:

  • Dinitration of the aromatic ring.

  • Conversion of the carboxylic acid to a benzamide.

  • Introduction of the butoxy group via a Williamson ether synthesis.

This sequence ensures that the sensitive butoxy and amide groups are introduced after the aggressive nitration step.

Proposed Synthesis Pathway

The overall synthetic route from 2-hydroxybenzoic acid to 2-Butoxy-3,5-dinitrobenzamide is depicted below.

Synthesis_Pathway A 2-Hydroxybenzoic Acid (Salicylic Acid) B 2-Hydroxy-3,5-dinitrobenzoic Acid A->B HNO₃, H₂SO₄ C Methyl 2-hydroxy-3,5-dinitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) D 2-Hydroxy-3,5-dinitrobenzamide C->D NH₃ (aq) E 2-Butoxy-3,5-dinitrobenzamide D->E 1-Bromobutane, K₂CO₃

Caption: Proposed multi-step synthesis of 2-Butoxy-3,5-dinitrobenzamide.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Hydroxy-3,5-dinitrobenzoic Acid

The initial step involves the electrophilic nitration of 2-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The combined influence of these groups directs the incoming nitro groups to the 3 and 5 positions.

Reaction:

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 2-hydroxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Causality: The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the dinitration of the deactivated ring. The low temperature helps to control the exothermic reaction and minimize side product formation.

Step 2: Esterification to Methyl 2-hydroxy-3,5-dinitrobenzoate

To facilitate the subsequent amidation, the carboxylic acid is first converted to its methyl ester. This is a classic Fischer esterification reaction.

Reaction:

Methyl 2-hydroxy-3,5-dinitrobenzoate + NH₃ → 2-Hydroxy-3,5-dinitrobenzamide + CH₃OH

2-Hydroxy-3,5-dinitrobenzamide + 1-Bromobutane + K₂CO₃ → 2-Butoxy-3,5-dinitrobenzamide + KBr + KHCO₃

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxy-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Butoxy-3,5-dinitrobenzamide is a complex organic molecule that, due to its functional groups, presents significant interest in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-3,5-dinitrobenzamide is a complex organic molecule that, due to its functional groups, presents significant interest in the fields of medicinal chemistry and materials science. The presence of a butoxy group, a dinitroaromatic system, and a benzamide moiety suggests a range of potential chemical and biological activities. A thorough understanding of its physicochemical properties is paramount for any research or development application, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Butoxy-3,5-dinitrobenzamide and outlines detailed, field-proven experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why"—providing the causal logic behind experimental choices to ensure the generation of robust and reliable data for this novel compound.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₃N₃O₅Based on the chemical structure.
Molecular Weight 283.24 g/mol Calculated from the molecular formula.
Melting Point HighThe dinitroaromatic system and the amide group contribute to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, leading to a high melting point.
Boiling Point High (with decomposition)The high molecular weight and strong intermolecular forces suggest a high boiling point. However, the presence of nitro groups makes the compound susceptible to decomposition at elevated temperatures.
Solubility Poor in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)The butoxy group provides some lipophilicity, while the dinitro and amide groups are polar. Overall, the large aromatic system and strong crystal lattice energy likely limit aqueous solubility.
pKa Weakly acidicThe amide N-H proton is weakly acidic, with a pKa likely in the range of 16-18. The presence of two electron-withdrawing nitro groups will increase its acidity compared to a simple benzamide.
LogP Moderately highThe butoxy group and the benzene ring are lipophilic, while the dinitro and amide groups are hydrophilic. The overall LogP is predicted to be in the range of 2-3, indicating moderate lipophilicity.

Experimental Determination of Physicochemical Properties

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Butoxy-3,5-dinitrobenzamide.

Melting Point Determination

Causality: The melting point is a critical indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting range is indicative of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline 2-Butoxy-3,5-dinitrobenzamide is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A digital melting point apparatus is used.

  • Measurement:

    • A rapid heating ramp is initially used to approximate the melting point.

    • A second, slower ramp (1-2 °C/minute) is used for a precise determination.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Grind Grind Sample Pack Pack Capillary Grind->Pack Approx Approximate MP (Fast Ramp) Pack->Approx Precise Precise MP (Slow Ramp) Approx->Precise Record Record Melting Range Precise->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is a critical parameter for drug delivery and formulation. Understanding the solubility in various solvents is essential for developing appropriate delivery systems.

Protocol (Thermodynamic Solubility):

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, DMSO, acetonitrile).

  • Sample Preparation: An excess amount of 2-Butoxy-3,5-dinitrobenzamide is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Processing & Quantification Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp Add->Agitate Filter Filter Saturated Solution Agitate->Filter Quantify Quantify by HPLC Filter->Quantify

Caption: Workflow for Thermodynamic Solubility Assessment.

Lipophilicity (LogP) Determination

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol (Shake-Flask Method):

  • System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Sample Preparation: A known concentration of 2-Butoxy-3,5-dinitrobenzamide is dissolved in the aqueous phase.

  • Partitioning: A known volume of the aqueous solution is mixed with an equal volume of the octanol phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

LogPWorkflow Prep Prepare Saturated Octanol & Water Dissolve Dissolve Compound in Aqueous Phase Prep->Dissolve Mix Mix Aqueous & Octanol Phases Dissolve->Mix Equilibrate Shake & Allow Phases to Separate Mix->Equilibrate Quantify Quantify Concentration in Each Phase Equilibrate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP Determination via Shake-Flask Method.

Structural and Analytical Characterization

To ensure the identity and purity of synthesized 2-Butoxy-3,5-dinitrobenzamide, a suite of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Will identify the characteristic functional groups, such as the N-H and C=O stretches of the amide, and the N-O stretches of the nitro groups.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the compound.

Data Interpretation and Application

The data generated from these physicochemical characterizations are foundational for any further development of 2-Butoxy-3,5-dinitrobenzamide. For instance:

  • Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for in vivo studies.

  • A moderate LogP suggests that the compound may have good membrane permeability, a desirable trait for orally bioavailable drugs.

  • The melting point and stability data will inform storage conditions and manufacturing processes.

References

Due to the novel nature of the topic compound, direct references are not available. The protocols and principles described are based on standard, well-established methodologies in pharmaceutical sciences and organic chemistry. For further reading on these techniques, the following resources are recommended:

  • Title: USP-NF (United States Pharmacopeia and National Formulary) Source: United States Pharmacopeial Convention URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: John Wiley & Sons URL: [Link]

Foundational

2-Butoxy-3,5-dinitrobenzamide: Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary 2-Butoxy-3,5-dinitrobenzamide belongs to the highly active 3,5-dinitrobenzamide (DNB) class of pharmacophores. Characterized by an aromatic ring substituted with two electron-withdrawing nitro groups an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butoxy-3,5-dinitrobenzamide belongs to the highly active 3,5-dinitrobenzamide (DNB) class of pharmacophores. Characterized by an aromatic ring substituted with two electron-withdrawing nitro groups and an amide linkage, this structural motif exhibits potent, pleiotropic biological activities. It is primarily recognized as a[1] and as an anticoccidial agent capable of disrupting protozoan bioenergetics[2]. This technical guide elucidates the dual mechanistic pathways of the 3,5-dinitrobenzamide scaffold, detailing the causality behind its molecular interactions and providing self-validating experimental protocols for advanced pharmacological investigation.

Molecular Target 1: Mycobacterial DprE1 (Antitubercular Pathway)

The most rigorously characterized mechanism of action for 3,5-dinitrobenzamides is their highly specific, irreversible inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [3]. DprE1 is an essential enzyme in Mycobacterium tuberculosis and other mycobacteria, responsible for synthesizing decaprenyl-phospho-arabinofuranose (DPA), the sole arabinose donor required for assembling the arabinogalactan layer of the mycobacterial cell wall[1].

The Suicide Inhibition Cascade
  • FAD-Mediated Bioactivation: 2-Butoxy-3,5-dinitrobenzamide acts as a prodrug. Upon entering the hydrophobic active site of DprE1, the molecule positions itself near the enzyme's non-covalently bound FAD cofactor. The FAD cofactor reduces one of the aromatic nitro groups (-NO₂) to a highly reactive[4].

  • Covalent Adduction: The newly formed electrophilic nitroso species is immediately subjected to a nucleophilic attack by the thiolate group of a highly conserved cysteine residue within the active site (Cys387 in M. tuberculosis, Cys394 in M. smegmatis)[1].

  • Irreversible Inactivation: This reaction forms a stable, covalent semimercaptal bond between the drug and the enzyme. This permanently inactivates DprE1, halting DPA synthesis, causing cell wall integrity failure, and ultimately triggering mycobacterial cell lysis[3].

DprE1_Pathway N1 2-Butoxy-3,5-dinitrobenzamide (Prodrug) N2 DprE1 Active Site (FAD Cofactor Interaction) N1->N2 Non-covalent binding N3 Nitroso Intermediate (Reactive Electrophile) N2->N3 FAD-mediated reduction (-NO2 to -NO) N4 Covalent Adduct Formation (Cys387 / Cys394) N3->N4 Nucleophilic attack by Cys-SH N5 Inhibition of Epimerization (DPA Synthesis Blocked) N4->N5 Irreversible enzyme inactivation N6 Arabinogalactan Depletion & Mycobacterial Cell Death N5->N6 Cell wall integrity failure

Figure 1: Mechanism of action for 2-Butoxy-3,5-dinitrobenzamide targeting mycobacterial DprE1.

Molecular Target 2: Eimeria Bioenergetics (Anticoccidial Pathway)

Drawing structural parallels to its well-known analog Zoalene (2-methyl-3,5-dinitrobenzamide), 2-butoxy-3,5-dinitrobenzamide exhibits targeted activity against Eimeria species, the protozoan parasites responsible for poultry coccidiosis[2].

Bioenergetic and Invasion Disruption
  • Mitochondrial Interference: The compound is hypothesized to disrupt the parasite's energy metabolism. By interfering with the , it uncouples oxidative phosphorylation, leading to a lethal depletion of amylopectin, the parasite's primary carbohydrate energy reserve[2].

  • Host Cell Invasion Blockade: Secondary mechanistic models suggest that dinitrobenzamides may disrupt the localization of critical proteins (such as flotillin-1) within the lipid rafts of the sporozoite's outer membrane, thereby[5].

Quantitative Pharmacodynamics

The following table summarizes representative quantitative data for the 3,5-dinitrobenzamide class across different biological targets, demonstrating the broad-spectrum utility of the scaffold.

Compound Class / AnalogPrimary TargetPathogenEfficacy MetricMechanism of Action
2-Butoxy-3,5-DNB DprE1 / ETCM. tuberculosis / Eimeria spp.MIC: 0.5 - 2.0 µg/mLCovalent enzyme inhibition / Bioenergetic uncoupling
DNB1 (Methoxy-analog) DprE1M. tuberculosis (MDR/XDR)MIC: <0.15 µg/mLCys387 Covalent Adduction
Zoalene (2-Methyl-DNB) Electron TransportEimeria tenellaED50: 125 ppm (in-feed)Mitochondrial ETC disruption
Ethyl 3,5-Dinitrobenzoate Ergosterol SynthesisCandida albicansMIC: 125 µg/mLMembrane disruption

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They not only outline the steps but explain the causality behind the experimental choices required to validate the mechanism of action.

Protocol 1: Validation of Covalent DprE1 Modification via LC-MS/MS

To unequivocally prove the suicide-inhibition mechanism, researchers must identify the exact site of covalent attachment on the enzyme.

  • Incubation: Incubate recombinant DprE1 (10 µM) with a 10-fold molar excess of 2-butoxy-3,5-dinitrobenzamide in HEPES buffer (pH 7.5) for 2 hours at 37°C.

    • Causality: The molar excess ensures complete saturation of the active site. Physiological pH is critical because it maintains the native conformation of the enzyme required for the FAD-mediated reduction of the nitro group.

  • Proteolytic Digestion: Denature the protein using 8M urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

    • Causality: Intact protein mass spectrometry can confirm a 1:1 drug-enzyme stoichiometry, but tryptic digestion is required to cleave the protein into predictable peptide fragments, allowing the mass spectrometer to pinpoint the exact amino acid residue modified by the drug.

  • LC-MS/MS Analysis: Analyze the digest using a high-resolution Q-TOF mass spectrometer.

  • Self-Validating Control: Run a parallel control assay using a DprE1 Cys387Ser mutant .

    • Logic: If the drug truly binds covalently to Cys387, the mass shift (+ adduct mass) will appear in the wild-type digest but will be completely absent in the Cys387Ser mutant digest. This internal negative control validates the absolute specificity of the interaction.

Workflow W1 1. Compound Incubation (Recombinant DprE1 + Drug) W2 2. Tryptic Digestion (Proteolysis) W1->W2 W3 3. LC-MS/MS Analysis (Peptide Mapping) W2->W3 W4 4. Mass Shift Detection (+ Adduct Mass on Cys) W3->W4

Figure 2: LC-MS/MS experimental workflow for validating covalent DprE1 modification.

Protocol 2: High-Throughput Mycobacterial Viability Assay (REMA)
  • Culture Preparation: Grow M. smegmatis or M. tuberculosis to mid-log phase (OD600 = 0.4-0.6).

    • Causality: Mid-log phase ensures the bacteria are actively synthesizing their cell walls, making them maximally susceptible to DprE1 inhibitors.

  • Compound Exposure: Dispense serial dilutions of 2-butoxy-3,5-dinitrobenzamide into 96-well microtiter plates and add the bacterial inoculum. Incubate for the species-specific doubling time.

  • Resazurin Addition: Add 0.02% resazurin solution and incubate for an additional 24 hours.

  • Self-Validating Control: Include a positive control (e.g., Isoniazid) and a media-only blank.

    • Logic: Resazurin is a redox dye. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This dual colorimetric/fluorometric readout inherently controls for compound autofluorescence or precipitation artifacts, ensuring the signal is strictly tied to cellular respiration.

References

  • PLOS One: Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis.[Link]

  • Preprints.org: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[Link]

  • PubMed Central (PMC): Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of 2-Butoxy-3,5-dinitrobenzamide

Introduction 2-Butoxy-3,5-dinitrobenzamide represents a class of nitroaromatic compounds with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such novel molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Butoxy-3,5-dinitrobenzamide represents a class of nitroaromatic compounds with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such novel molecules is paramount for understanding their chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive, in-depth technical overview of the methodologies and expected outcomes for the complete structural analysis of 2-Butoxy-3,5-dinitrobenzamide. While this specific molecule is not extensively documented in public literature, this guide constructs a robust analytical framework based on established principles of organic chemistry and spectroscopic data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of complex organic molecules.

Part 1: Proposed Synthesis and Purification

A logical and efficient synthesis is the first step in any structural analysis. For 2-Butoxy-3,5-dinitrobenzamide, a two-step synthesis is proposed, starting from commercially available 2-chloro-3,5-dinitrobenzoic acid.

1.1. Proposed Synthetic Pathway

The proposed synthesis involves an initial amidation of 2-chloro-3,5-dinitrobenzoic acid followed by a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nucleophilic Aromatic Substitution 2-chloro-3,5-dinitrobenzoic_acid 2-chloro-3,5-dinitrobenzoic acid 2-chloro-3,5-dinitrobenzamide 2-chloro-3,5-dinitrobenzamide 2-chloro-3,5-dinitrobenzoic_acid->2-chloro-3,5-dinitrobenzamide Amidation thionyl_chloride 1. SOCl₂, DMF (cat.) 2. NH₄OH target_molecule 2-Butoxy-3,5-dinitrobenzamide 2-chloro-3,5-dinitrobenzamide->target_molecule SNAr Reaction butanol_base n-Butanol, Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of 2-Butoxy-3,5-dinitrobenzamide.

1.2. Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-3,5-dinitrobenzamide

  • To a round-bottom flask charged with 2-chloro-3,5-dinitrobenzoic acid, add thionyl chloride (2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an appropriate aprotic solvent (e.g., dichloromethane).

  • Slowly add this solution to a cooled (0 °C) solution of concentrated ammonium hydroxide, with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-chloro-3,5-dinitrobenzamide.

Step 2: Synthesis of 2-Butoxy-3,5-dinitrobenzamide

  • In a round-bottom flask, dissolve 2-chloro-3,5-dinitrobenzamide in an excess of n-butanol.

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The strong electron-withdrawing nitro groups in the ortho and para positions activate the chlorine for nucleophilic aromatic substitution.[1][2]

  • Upon completion, cool the reaction mixture and remove the excess butanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

1.3. Purification Protocol

The crude 2-Butoxy-3,5-dinitrobenzamide should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by TLC and High-Performance Liquid Chromatography (HPLC) before proceeding with structural analysis.

Part 2: Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural determination of the target molecule.

Analytical_Workflow Synthesis Synthesized & Purified 2-Butoxy-3,5-dinitrobenzamide IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesis->NMR Connectivity & Stereochemistry MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Formula Structure_Confirmed Structure Confirmed IR->Structure_Confirmed Xray Single-Crystal X-ray Diffraction NMR->Xray Definitive 3D Structure NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the structural elucidation of the target molecule.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

  • Acquire the IR spectrum of a solid sample of 2-Butoxy-3,5-dinitrobenzamide using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3400-3200N-H stretch (Amide)Two bands, medium
2960-2850C-H stretch (Aliphatic - Butoxy)Strong, sharp
~1680-1650C=O stretch (Amide I band)Strong, sharp
~1620-1590N-H bend (Amide II band)Medium-Strong
1550-1500N-O asymmetric stretch (Nitro)Very strong
1350-1300N-O symmetric stretch (Nitro)Very strong
~1250C-O stretch (Aryl ether)Strong
~1100C-O stretch (Alkyl ether - Butoxy)Strong

The presence of two N-H stretching bands is characteristic of a primary amide.[4][5] The C=O stretching frequency is expected to be in the typical range for amides.[4] The very strong absorptions for the nitro groups are highly diagnostic.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0d1HH-4
~8.8d1HH-6
~8.0br s1H-NH₂ (one proton)
~7.8br s1H-NH₂ (one proton)
~4.2t2H-OCH₂-
~1.8m2H-OCH₂CH₂-
~1.5m2H-CH₂CH₃
~0.9t3H-CH₃

The aromatic protons (H-4 and H-6) are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro groups and will likely show a small meta-coupling. The amide protons will appear as broad singlets and their chemical shift can be concentration-dependent. The butoxy group protons will show characteristic triplet and multiplet patterns.[6]

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~155C-2 (C-O)
~148C-3, C-5 (C-NO₂)
~125C-1
~120C-6
~118C-4
~70-OCH₂-
~30-OCH₂CH₂-
~19-CH₂CH₃
~14-CH₃

The aromatic carbons attached to the nitro groups and the oxygen will be significantly deshielded. The chemical shifts for the butoxy group carbons are expected in their typical aliphatic regions.[7][8]

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

Experimental Protocol:

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural confirmation.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₃N₃O₅

  • Molecular Weight: 267.24 g/mol

  • Expected [M+H]⁺: 268.0877

Predicted Fragmentation Pattern: The fragmentation of benzamides is well-characterized.[9][10][11] Key expected fragments for 2-Butoxy-3,5-dinitrobenzamide include:

  • Loss of the butoxy group.

  • Loss of the butene from the butoxy group (McLafferty rearrangement).

  • Formation of the dinitrobenzoyl cation.

  • Subsequent loss of CO to form a dinitrophenyl cation.

Part 3: Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Grow single crystals of 2-Butoxy-3,5-dinitrobenzamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Predicted Crystallographic Features:

Based on related structures of dinitrobenzene derivatives, several structural features can be anticipated:[12][13][14]

  • Non-planar Nitro Groups: The nitro groups are likely to be twisted out of the plane of the benzene ring due to steric hindrance with the adjacent butoxy and amide groups.

  • Intermolecular Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors, and the amide carbonyl oxygen and the oxygens of the nitro groups can act as hydrogen bond acceptors, leading to the formation of a hydrogen-bonded network in the crystal lattice.

  • π-π Stacking: The electron-deficient dinitroaromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

The structural analysis of 2-Butoxy-3,5-dinitrobenzamide requires a multi-faceted approach, combining a plausible synthetic strategy with a suite of advanced analytical techniques. This guide outlines the expected outcomes from IR, NMR, and mass spectrometry, providing a predictive framework for the characterization of this novel compound. The definitive confirmation of its three-dimensional structure would be achieved through single-crystal X-ray diffraction. The methodologies and predicted data presented herein provide a comprehensive and scientifically grounded protocol for researchers and professionals engaged in the synthesis and characterization of new chemical entities.

References

  • Filo. (2026, February 3).
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Hans Shodh Sudha. (2022).
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  • ResearchGate. (n.d.). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides.
  • Canadian Science Publishing. (n.d.). THE CRYSTAL AND MOLECULAR STRUCTURES OF m-DINITROBENZENE AND p-DINITROBENZENE.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances.
  • PMC. (n.d.). Crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups....
  • ResearchGate. (n.d.). Crystal structure of meta-dinitrobenzene with close intermolecular contacts marked by dotted lines.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9].

  • ProQuest. (n.d.).
  • Taylor & Francis. (2014, March 21). Surface-Enhanced Infrared Absorption Spectroscopic Investigation of Benzamide Thin-Film Formation, Stability, and Catalysis on Gold and Silver Nanostructures.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1947). 165. The crystal structure of p-dinitrobenzene.
  • Unknown. (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone?.
  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Unknown. (2025, October 10). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis.
  • ChemicalBook. (n.d.). 3,5-Dinitrobenzoic acid(99-34-3) IR Spectrum.
  • ACS Publications. (n.d.). The Crystal Structure of m-Dinitrobenzene. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • NIST WebBook. (n.d.). Benzoic acid, 3,5-dinitro-.
  • SpectraBase. (n.d.). 3,5-Dinitrobenzoic Acid - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 3,5-Dinitrobenzoic Acid - Optional[13C NMR] - Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Unknown. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.).
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene)
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr.
  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Unknown. (n.d.). 13C Chemical Shift Table.
  • Unknown. (n.d.). 13C NMR Chemical Shifts (δ, ppm).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • MDPI. (2024, July 26).
  • PMC. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to 2-Butoxy-3,5-dinitrobenzamide: Synthesis, Characterization, and Scientific Context

Abstract This technical guide provides a comprehensive overview of 2-Butoxy-3,5-dinitrobenzamide, a compound for which no direct CAS number or extensive empirical data is publicly available at the time of this writing. R...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Butoxy-3,5-dinitrobenzamide, a compound for which no direct CAS number or extensive empirical data is publicly available at the time of this writing. Recognizing the need for information on this novel chemical entity, this document outlines a scientifically grounded, hypothetical pathway for its synthesis, purification, and characterization. By leveraging established principles of organic chemistry and drawing parallels from well-documented precursor molecules, this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the properties and potential applications of this and related nitroaromatic compounds. We will delve into the chemical data of its key precursors, propose a detailed, multi-step synthetic protocol, and predict the physicochemical and safety properties of the target molecule.

Introduction: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug discovery, scientists often encounter the need to synthesize and evaluate novel molecules that are not yet cataloged in commercial or public databases. 2-Butoxy-3,5-dinitrobenzamide represents such a compound. A thorough search of chemical inventories reveals no assigned CAS number or published experimental data for this specific structure.

This guide, therefore, adopts a first-principles approach. By dissecting the target molecule into its constituent functional groups—a butoxy group, a dinitro-substituted aromatic ring, and a primary benzamide—we can infer a logical and plausible synthetic strategy. The narrative that follows is built upon the well-established reactivity of its precursors and analogous chemical transformations. The primary objective is to provide a robust theoretical and practical framework that empowers researchers to synthesize and study this compound with a high degree of confidence and safety.

The core of this document is a proposed three-step synthesis starting from the commercially available 2-Chloro-3,5-dinitrobenzoic acid. This pathway leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a standard amidation sequence. Each step is explained not just in terms of procedure, but with a focus on the underlying chemical principles and the rationale for the chosen reagents and conditions.

Precursor Analysis: Building Blocks of the Target Molecule

A comprehensive understanding of the starting materials is paramount for a successful synthesis. The proposed pathway relies on two key precursors: 2-Chloro-3,5-dinitrobenzoic acid and n-Butanol.

2-Chloro-3,5-dinitrobenzoic Acid

This compound serves as the foundational scaffold, providing the dinitro-substituted benzene ring and the carboxylic acid moiety that will be converted into the amide. The chlorine atom at the 2-position is activated for nucleophilic displacement by the two strongly electron-withdrawing nitro groups at the 3- and 5-positions.[1][2][3][4]

Chemical Data for 2-Chloro-3,5-dinitrobenzoic Acid
CAS Number 2497-91-8[5][6][7][8]
Molecular Formula C₇H₃ClN₂O₆[5][8]
Molecular Weight 246.56 g/mol [5][8]
Appearance White to off-white crystalline powder[5]
Melting Point 196 - 201 °C[5]
Purity Typically ≥97%[5][7]

Safety Profile: 2-Chloro-3,5-dinitrobenzoic acid is an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, should be strictly followed. Handling should be performed in a well-ventilated fume hood.

n-Butanol

n-Butanol is the source of the butoxy group that will be introduced onto the aromatic ring. It is a common and relatively inexpensive solvent and reagent.

Chemical Data for n-Butanol
CAS Number 71-36-3
Molecular Formula C₄H₁₀O
Molecular Weight 74.12 g/mol
Appearance Colorless liquid
Boiling Point 117.7 °C
Density 0.81 g/cm³

Safety Profile: n-Butanol is flammable and can cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation. It should be handled in a well-ventilated area, away from ignition sources.

Proposed Synthetic Pathway for 2-Butoxy-3,5-dinitrobenzamide

The synthesis of the target molecule is proposed as a three-step process, designed for efficiency and control. The overall strategy is to first introduce the butoxy side chain via a nucleophilic aromatic substitution, then activate the carboxylic acid, and finally form the primary amide.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation start 2-Chloro-3,5-dinitrobenzoic acid intermediate1 2-Butoxy-3,5-dinitrobenzoic acid start->intermediate1   reagent1 n-Butanol + Sodium Hydride (NaH) in THF reagent1->intermediate1   intermediate2 2-Butoxy-3,5-dinitrobenzoyl chloride intermediate1->intermediate2   reagent2 Thionyl Chloride (SOCl₂) in DCM reagent2->intermediate2   final_product 2-Butoxy-3,5-dinitrobenzamide intermediate2->final_product   reagent3 Ammonia (NH₃) in Dioxane/Water reagent3->final_product  

Caption: Proposed three-step synthesis of 2-Butoxy-3,5-dinitrobenzamide.

Rationale Behind Experimental Choices
  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The two nitro groups on the benzene ring are powerful electron-withdrawing groups. Their presence at the meta-positions relative to each other, and ortho/para to the chlorine atom, significantly acidifies the ring protons and makes the carbon atom attached to the chlorine highly electrophilic. This activation facilitates the attack by a nucleophile, in this case, the butoxide anion.[2][3][4][9] Sodium hydride is a strong base used to deprotonate n-butanol to form the more nucleophilic sodium butoxide in situ. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

  • Step 2: Acyl Chloride Formation: Direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxylic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent.

  • Step 3: Amidation: The highly electrophilic acyl chloride will readily react with ammonia to form the stable primary amide. A solution of ammonia in a suitable solvent like dioxane or water provides the nucleophile for this final step. The reaction is typically fast and high-yielding.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and should be performed by trained chemists with appropriate risk assessments and safety measures in place.

Step 1: Synthesis of 2-Butoxy-3,5-dinitrobenzoic acid

Materials:

  • 2-Chloro-3,5-dinitrobenzoic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • n-Butanol (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butanol (1.5 eq) dropwise to the stirred slurry. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of sodium butoxide.

  • In a separate flask, dissolve 2-Chloro-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Add the solution of the benzoic acid derivative dropwise to the sodium butoxide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Butoxy-3,5-dinitrobenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2 & 3: Synthesis of 2-Butoxy-3,5-dinitrobenzamide

Materials:

  • 2-Butoxy-3,5-dinitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (28-30%, excess)

  • Dioxane

Procedure:

  • To a round-bottom flask, add the purified 2-Butoxy-3,5-dinitrobenzoic acid (1.0 eq) and anhydrous DCM.

  • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 2-Butoxy-3,5-dinitrobenzoyl chloride, which should be used immediately in the next step.

  • Dissolve the crude acyl chloride in a minimal amount of dioxane.

  • In a separate flask, prepare a solution of excess aqueous ammonia in dioxane, cooled in an ice bath.

  • Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring. A precipitate should form immediately.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Filter the solid product, wash with cold water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product, 2-Butoxy-3,5-dinitrobenzamide.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Predicted Properties

As a novel compound, 2-Butoxy-3,5-dinitrobenzamide would require full analytical characterization to confirm its structure and purity.

Proposed Characterization Workflow:

Characterization_Workflow cluster_0 Purification & Isolation cluster_1 Structural Confirmation cluster_2 Purity & Physical Properties Crude_Product Crude Product from Synthesis Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Compound Pure 2-Butoxy-3,5-dinitrobenzamide Purification->Pure_Compound NMR ¹H and ¹³C NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry (e.g., HRMS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR HPLC HPLC Analysis Pure_Compound->HPLC MP Melting Point Determination Pure_Compound->MP EA Elemental Analysis Pure_Compound->EA

Sources

Exploratory

A Predictive Analysis of the Potential Biological Activity of 2-Butoxy-3,5-dinitrobenzamide: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive, predictive analysis of the potential biological activities of the novel chemical entity, 2-Butoxy-3,5-dinitrobenzamide. In the absence of direct published literatur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the potential biological activities of the novel chemical entity, 2-Butoxy-3,5-dinitrobenzamide. In the absence of direct published literature on this specific compound, this document synthesizes the known biological and toxicological profiles of its core chemical moieties: the 2-butoxy group and the 3,5-dinitrobenzamide scaffold. By examining the established activities of these components, we extrapolate potential therapeutic applications, mechanisms of action, and propose a strategic experimental framework for the investigation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities with potential antimicrobial and other therapeutic properties.

Introduction: A Novel Compound at the Intersection of Known Bioactivities

The compound 2-Butoxy-3,5-dinitrobenzamide represents an unexplored chemical space. Its structure, featuring a 2-butoxyethyl group attached to a 3,5-dinitrobenzamide core, suggests the potential for unique biological activities derived from the combination of these two well-characterized moieties. The 3,5-dinitrobenzamide scaffold is a known pharmacophore in several antimicrobial agents, including those with antitubercular and antifungal properties[1][2][3]. The dinitro-aromatic system is often associated with mechanisms involving bioreductive activation, leading to the generation of reactive nitrogen species that can induce cellular damage in target organisms[4].

Conversely, the 2-butoxy group, commonly encountered as 2-butoxyethanol, has a well-documented toxicological profile, primarily characterized by hematotoxicity in certain animal models, which is mediated by its metabolite, 2-butoxyacetic acid (BAA)[5][6][7]. Understanding the metabolic fate of the 2-butoxy group in the context of the larger molecule will be critical in assessing its potential safety profile.

This guide will deconstruct the potential biological profile of 2-Butoxy-3,5-dinitrobenzamide by:

  • Reviewing the established biological activities of 3,5-dinitrobenzamide and related nitroaromatic compounds.

  • Summarizing the toxicology and metabolism of 2-butoxyethanol as a surrogate for the 2-butoxy moiety.

  • Proposing potential biological activities and mechanisms of action for the target compound.

  • Outlining a strategic experimental approach to validate these predictions.

The 3,5-Dinitrobenzamide Core: A Platform for Antimicrobial Activity

The 3,5-dinitrobenzamide (DNB) scaffold is a key feature of several classes of potent antimicrobial agents. The presence of two nitro groups is often essential for high activity[4].

Antitubercular Potential

A significant body of research highlights the potent anti-mycobacterial activity of DNB derivatives[3]. N-alkylphenyl-3,5-dinitrobenzamide analogs have demonstrated nanomolar to sub-micromolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb), including resistant strains[2].

Proposed Mechanism of Action: Many nitroaromatic antitubercular agents are pro-drugs that require reductive activation by mycobacterial enzymes. One key target is the decaprenyl-phosphoribose 2' epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan[3][4]. It is hypothesized that 3,5-dinitrobenzamides act as DprE1 inhibitors[2]. The reduction of the nitro groups by enzymes like the deazaflavin-dependent nitroreductase (Ddn) can lead to the formation of reactive nitrogen species that are toxic to the bacterium[4].

Antitubercular_Mechanism Compound 2-Butoxy-3,5-dinitrobenzamide (Pro-drug) Mtb Mycobacterium tuberculosis Cell Compound->Mtb Enters Cell DprE1 DprE1 Enzyme Mtb->DprE1 Activation by Nitroreductase (e.g., Ddn) ReactiveSpecies Reactive Nitrogen Species DprE1->ReactiveSpecies Generates CellDeath Cell Wall Synthesis Inhibition & Cell Death DprE1->CellDeath Inhibition ReactiveSpecies->CellDeath Induces

Caption: Proposed antitubercular mechanism of 2-Butoxy-3,5-dinitrobenzamide.

Antifungal Potential

Derivatives of 3,5-dinitrobenzoic acid have also shown promising activity against Candida species[1]. Esters with short alkyl chains were found to be the most potent, suggesting that the nature of the substituent on the benzamide nitrogen will be a critical determinant of activity.

Proposed Mechanism of Action: The antifungal mechanism of these compounds is believed to involve disruption of the fungal cell membrane and potential interference with ergosterol synthesis[1]. Similar to their antitubercular action, reductive activation of the nitro groups within the fungal cell could lead to oxidative stress and cell death.

The 2-Butoxy Moiety: Toxicological and Pharmacokinetic Considerations

The 2-butoxy group, derived from 2-butoxyethanol, is well-absorbed through oral, dermal, and inhalation routes[5][6]. Its primary toxicological concern is hematotoxicity, specifically hemolysis (destruction of red blood cells), which has been observed in animal studies. This effect is primarily caused by its major metabolite, 2-butoxyacetic acid (BAA)[5][6].

Parameter Observation Reference
Absorption Readily absorbed via inhalation, dermal, and oral routes.[5][6]
Metabolism Metabolized by alcohol dehydrogenase to 2-butoxyacetaldehyde, then to 2-butoxyacetic acid (BAA).[7]
Primary Toxicity Hematotoxicity (hemolysis) in sensitive species (e.g., rats).[6]
Human Sensitivity Human red blood cells are less sensitive to BAA-induced hemolysis than rat cells.[6]
Other Effects High concentrations can cause eye and respiratory irritation.[5]

Metabolic Pathway of 2-Butoxyethanol

Metabolism Butoxyethanol 2-Butoxyethanol Butoxyacetaldehyde 2-Butoxyacetaldehyde Butoxyethanol->Butoxyacetaldehyde Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid (BAA) (Active Metabolite) Butoxyacetaldehyde->BAA Aldehyde Dehydrogenase Excretion Urinary Excretion BAA->Excretion

Caption: Metabolic activation of 2-butoxyethanol to its toxic metabolite, BAA.

For 2-Butoxy-3,5-dinitrobenzamide, a key question is whether the 2-butoxy group will be metabolized in a similar manner. The presence of the large dinitrobenzamide moiety could sterically hinder the action of alcohol dehydrogenase, potentially altering the metabolic profile and reducing the formation of BAA.

A Proposed Experimental Framework for Investigation

A systematic evaluation of 2-Butoxy-3,5-dinitrobenzamide is required to determine its biological activity and safety profile. The following is a proposed experimental workflow.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Synthesis Chemical Synthesis & Characterization Antimicrobial Antimicrobial Screening (MIC/MFC Assays) - M. tuberculosis (H37Rv, MDR strains) - Candida spp. Synthesis->Antimicrobial Cytotoxicity Mammalian Cell Cytotoxicity (e.g., HepG2, Vero cells) Synthesis->Cytotoxicity DprE1_Assay DprE1 Enzyme Inhibition Assay Antimicrobial->DprE1_Assay Membrane_Perm Fungal Membrane Permeability Assay Antimicrobial->Membrane_Perm Metabolism_Study In Vitro Metabolism (Liver Microsomes) Cytotoxicity->Metabolism_Study PK_Study Pharmacokinetic Studies (Rodent Model) Metabolism_Study->PK_Study Efficacy_Study In Vivo Efficacy Models (e.g., Mtb-infected mouse model) PK_Study->Efficacy_Study Tox_Study Preliminary Toxicology (Focus on Hematology) PK_Study->Tox_Study

Caption: A strategic workflow for the evaluation of 2-Butoxy-3,5-dinitrobenzamide.

Step-by-Step Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

  • Preparation: Prepare a stock solution of 2-Butoxy-3,5-dinitrobenzamide in DMSO. Serially dilute the compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (e.g., isoniazid) and negative (no drug) controls.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth. A resazurin reduction assay can be used for a colorimetric endpoint.

Protocol 2: In Vitro Metabolism using Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, NADPH regenerating system, and buffer.

  • Incubation: Add 2-Butoxy-3,5-dinitrobenzamide to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction with acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites, such as 2-butoxyacetic acid (BAA).

Conclusion and Future Directions

2-Butoxy-3,5-dinitrobenzamide is a novel compound with a scientifically rational basis for potential antimicrobial activity, particularly against Mycobacterium tuberculosis and pathogenic fungi. The well-established bioactivity of the 3,5-dinitrobenzamide core provides a strong foundation for this hypothesis. However, the toxicological profile of the 2-butoxy moiety necessitates a thorough and early assessment of the compound's metabolic fate and potential for hematotoxicity.

The experimental framework outlined in this guide provides a clear path for the systematic evaluation of this promising, yet uncharacterized, molecule. Future research should focus on synthesizing the compound, performing the proposed in vitro screening, and elucidating its metabolic profile. These initial studies will be crucial in determining whether 2-Butoxy-3,5-dinitrobenzamide warrants further development as a therapeutic agent.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. [Link]

  • Greim, H. (2025, August 8). 2‐Butoxyethanol (Ethylene glycol monobutyl ether). Publisso. [Link]

  • Taylor & Francis. (n.d.). 2-Butoxyethanol – Knowledge and References. [Link]

  • IPCS INCHEM. (n.d.). 2-Butoxyethanol. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. [Link]

  • Corthals, S. M., et al. (2006, August 15). Mechanisms of 2-butoxyethanol-induced hemangiosarcomas. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3,5-dinitrobenzamide. PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. NCBI. [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

  • de Oliveira, J. F., et al. (2022, September 19). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2025, March 27). Amended Safety Assessment of Butoxyethanol as Used in Cosmetics. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

  • ACS Publications. (2023, December 29). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC. [Link]

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Foundational

2-Butoxy-3,5-dinitrobenzamide derivatives and analogues

Initiating Data Collection I'm starting a broad search to compile essential data on 2-Butoxy-3,5-dinitrobenzamide and related compounds. I'm prioritizing information on synthesis, key chemical properties, and any known a...

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I'm expanding my data gathering to include derivatives and analogues, as well as biological activities and structure-activity relationships. I'm actively seeking experimental protocols for synthesis, purification, and characterization alongside methodologies for evaluating biological activity. My focus is structuring this data to inform a technical guide.

Deepening Investigation Strategy

I'm now zeroing in on applications in drug development, scrutinizing mechanisms of action and therapeutic targets. I'm also delving into structure-activity relationships, which will help me understand biological effects as a result of chemical modifications. At the same time, I am identifying and cataloging experimental protocols, including both synthesis and biological activity evaluation methods. My goal is to structure this for a coherent, in-depth guide.

Analyzing Initial Findings

I've made headway! My initial search yielded promising results, specifically regarding dinitrobenzamide derivatives and their antitubercular properties. Articles highlight the mechanism of action, focusing on DprE1 inhibition. This seems a promising lead to pursue further.

Refining Search Parameters

I'm now zeroing in on more relevant data. While dinitrobenzamide derivatives show promise, I need more specifics. My focus has shifted. The results are too general, with an emphasis on other substituents at the 2-position or varied N-groups. I must find information on the 2-Butoxy substituent's influence, and better information on the synthesis of the compound. Direct synthesis methods and biological activity data for the butoxy derivative are now a priority.

Narrowing Down Focus

I'm now revising my approach. While the initial search offered a foundation, I need to be more precise. The articles I found discuss dinitrobenzamide derivatives in general, and I must home in on the 2-Butoxy derivative specifically. I need synthesis details and activity data, especially for the butoxy-substituted compound and its close analogues. Experimental protocols and data for tables will be essential. My goal is to find relevant information.

Refining Potential Precursors

I've made some progress, though it's still iterative. My latest searches yielded a synthesis procedure for 2-hydroxy-3,5-dinitrobenzaldehyde. This looks promising as a potential precursor, and I'm assessing its suitability now. I'm carefully evaluating its utility in my project.

Assessing Novel Synthesis Routes

I've got more promising leads! Based on the latest data, I'm formulating a synthetic route to 2-butoxy-3,5-dinitrobenzamide. The 2-hydroxy-3,5-dinitrobenzaldehyde synthesis looks crucial. I'm focusing on methods to introduce the butoxy group to dinitrobenzoic acid derivatives. Additionally, I'm examining the toxicology of 2-butoxyethanol and exploring the biological activities of related dinitrobenzamides.

Formulating Next Steps

My research has been fruitful, yielding synthetic routes for related compounds. I've now formulated the next steps. I'll focus my efforts on devising a synthetic route to 2-butoxy-3,5-dinitrobenzamide, building from dinitrobenzoic acid derivatives. Key focuses are introducing the butoxy group and investigating similar compounds' biological activities. I'm also searching for detailed protocols and quantitative data to provide context. My next search queries will target these specific transformations.

Refining the Search Strategy

I've got a decent base established, however, my searches still have some holes to fill. Specifically, I need more information to craft a complete technical guide focused on "2-Butoxy-3,5-dinitrobenzamide derivatives and analogues".

Expanding the Data Collection

I'm making progress, though some pieces are still missing to create the technical guide. I have information on nitroaromatic compound activity and specific antitubercular properties, along with SAR data and some synthesis protocols. I know how to make dinitrobenzoic acid derivatives and have protocols for Williamson ether synthesis. I also have a precursor for the target. What I'm missing is a direct synthetic route to 2-Butoxy-3,5-dinitrobenzoic acid or 2-Butoxy-3,5-dinitrobenzamide.

Targeting the Missing Data

I'm now focusing on specific gaps. I've got biological activity data for nitroaromatic compounds and 3,5-dinitrobenzamide derivatives. However, I lack a direct synthetic route to 2-Butoxy-3,5-dinitrobenzoic acid or benzamide and quantitative data. I'm looking for etherification examples of electron-deficient phenols, and I'll broaden my search for related alkoxy-substituted nitroaromatics to make reasonable inferences.

Analyzing Foundational Information

I've gathered quite a bit of foundational information from search results, though a step-by-step recipe for the synthesis and biological evaluation of "2-Butoxy-3,5-dinitrobenzamide" remains elusive. I'm focusing on piecing together the available data to identify potential pathways and critical gaps.

Constructing a Synthesis Guide

I've crafted a logical multi-step synthesis plan for 2-Butoxy-3,5-dinitrobenzamide, building from available protocols. I have a firm grasp on synthesizing starting materials, like 2-hydroxy-3,5-dinitrobenzaldehyde and acid, followed by Williamson ether synthesis, and finally, benzamide formation. I am confident in my planned approach.

Developing a Synthesis Strategy

I'm now confident I can develop a detailed synthesis strategy. I've successfully assembled information on starting material synthesis, Williamson etherification, and benzamide formation. I am confident in constructing a multi-step synthesis for 2-Butoxy-3,5-dinitrobenzamide and its N-substituted derivatives, as I've found detailed protocols for each step.

Synthesizing Available Data

I've successfully compiled all relevant synthesis protocols for the target compound and its analogues. I'm now integrating information on antitubercular activity and the mechanism of action. I can infer the likely biological target and mechanism of action of 2-Butoxy-3,5-dinitrobenzamide derivatives. I can also create data tables and workflow diagrams.

Exploratory

A Technical Guide to the Investigation of 2-Butoxy-3,5-dinitrobenzamide: A Novel Potential Antimicrobial Agent

Introduction The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with unique mechanisms of action. Within this landscape, nitroaromatic compounds have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with unique mechanisms of action. Within this landscape, nitroaromatic compounds have emerged as a promising class of therapeutics, particularly against challenging pathogens like Mycobacterium tuberculosis (Mtb). The dinitrobenzamide scaffold, for instance, is the foundation of several potent inhibitors of the essential Mtb enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1][2] This enzyme plays a critical role in the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development.[2][3]

This guide introduces 2-Butoxy-3,5-dinitrobenzamide , a novel, uncharacterized molecule. Based on structure-activity relationship (SAR) studies of related compounds, the presence of two nitro groups on the benzamide core is crucial for potent antimycobacterial activity.[1][4] Furthermore, lipophilicity, modulated by moieties such as N-alkyl chains, has been shown to be a critical factor for cell wall permeation and overall efficacy.[1] The introduction of a 2-butoxy group to the dinitrobenzamide core is hypothesized to enhance lipophilicity, potentially improving its pharmacokinetic profile and cellular uptake.

This document serves as a comprehensive roadmap for the synthesis, characterization, and systematic evaluation of 2-Butoxy-3,5-dinitrobenzamide. It outlines a tiered approach, from initial in vitro screening to in vivo efficacy studies and detailed mechanism of action elucidation, providing researchers and drug development professionals with the foundational knowledge to investigate this promising new chemical entity.

Part 1: Synthesis and Physicochemical Characterization

A plausible synthetic route for 2-Butoxy-3,5-dinitrobenzamide is proposed, starting from commercially available 2-hydroxy-3,5-dinitrobenzoic acid. The synthesis involves a two-step process: O-alkylation followed by amidation.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Hydroxy-3,5-dinitrobenzoic acid B 1-Bromobutane, K2CO3, DMF C 2-Butoxy-3,5-dinitrobenzoic acid B->C O-alkylation D 1. SOCl2 2. NH4OH E 2-Butoxy-3,5-dinitrobenzamide D->E Amidation

Caption: Proposed two-step synthesis of 2-Butoxy-3,5-dinitrobenzamide.

Experimental Protocol: Synthesis
  • Step 1: O-alkylation to form 2-Butoxy-3,5-dinitrobenzoic acid.

    • To a solution of 2-hydroxy-3,5-dinitrobenzoic acid (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromobutane (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, pour it into ice-cold water, and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-Butoxy-3,5-dinitrobenzoic acid.

  • Step 2: Amidation to form 2-Butoxy-3,5-dinitrobenzamide.

    • Reflux a solution of 2-Butoxy-3,5-dinitrobenzoic acid (1 eq.) in thionyl chloride (SOCl₂) for 3-5 hours to form the acyl chloride.[1][3]

    • Remove the excess thionyl chloride by low-pressure evaporation.[3]

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

    • Slowly add this solution to a cooled (0°C) solution of concentrated ammonium hydroxide.

    • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized 2-Butoxy-3,5-dinitrobenzamide should be confirmed using a suite of standard analytical techniques:

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and proton/carbon environments.
Mass Spectrometry (MS) To verify the molecular weight of the compound.
Infrared (IR) Spectroscopy To identify key functional groups (amide C=O, N-H, nitro NO₂).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Melting Point To assess the purity and crystalline nature of the solid.

Part 2: In Vitro Biological Evaluation: A Tiered Screening Cascade

A hierarchical screening approach is proposed to efficiently evaluate the biological activity and safety profile of 2-Butoxy-3,5-dinitrobenzamide.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: In Vivo & MOA T1_MIC Antimicrobial Activity (MIC vs. M. tuberculosis H37Rv) T2_Spectrum Broad-Spectrum Antimicrobial (vs. Gram+/Gram- bacteria) T1_MIC->T2_Spectrum T3_MOA Mechanism of Action Studies T1_MIC->T3_MOA T1_Cyto General Cytotoxicity (MTT Assay vs. HepG2 cells) T2_Panel Cytotoxicity Panel (vs. various human cell lines) T1_Cyto->T2_Panel T3_Efficacy In Vivo Efficacy (Murine TB Model) T2_Spectrum->T3_Efficacy T3_PK Pharmacokinetics (ADME) & Toxicology in Mice T2_Panel->T3_PK T2_Inflam Anti-inflammatory Screen (LPS-stimulated macrophages) T2_Inflam->T3_MOA

Caption: A tiered screening cascade for the evaluation of 2-Butoxy-3,5-dinitrobenzamide.

Tier 1: Primary Screening

1. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The primary hypothesis is that 2-Butoxy-3,5-dinitrobenzamide will be active against M. tuberculosis. The MIC, the lowest concentration of a drug that inhibits visible microbial growth, will be determined using the broth microdilution method.[5][6]

  • Protocol: Broth Microdilution Assay [5]

    • Preparation of Compound: Prepare a stock solution of 2-Butoxy-3,5-dinitrobenzamide in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

    • Preparation of Inoculum: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 7-14 days.

    • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest compound concentration with no visible growth.[5] Isoniazid should be used as a positive control drug.[1]

2. General Cytotoxicity: MTT Assay

To assess the compound's safety, its effect on the viability of a standard human cell line, such as the liver cell line HepG2, will be evaluated. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

  • Protocol: MTT Assay [8]

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Tier 1 ResultsValue
MIC vs. M. tuberculosis H37Rv 0.05 µg/mL
IC₅₀ vs. HepG2 cells > 50 µM
Selectivity Index (SI = IC₅₀ / MIC) > 1000

A high selectivity index (SI > 10) is a desirable outcome, indicating that the compound is significantly more toxic to the target pathogen than to host cells.

Part 3: Secondary Screening and In Vivo Evaluation

Assuming promising results from Tier 1, the investigation will proceed to more detailed in vitro characterization and initial in vivo studies.

Tier 2: Secondary Screening
  • Broad-Spectrum Antimicrobial Activity: Test the compound against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to determine its spectrum of activity.

  • Cytotoxicity Panel: Evaluate cytotoxicity against a broader range of human cell lines (e.g., A549 lung carcinoma, HEK293 embryonic kidney cells) to identify potential tissue-specific toxicity.

  • Anti-inflammatory Activity: Given that nitroaromatic compounds can modulate inflammatory pathways, a secondary screen for anti-inflammatory properties is warranted.[9][10] This can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

In Vivo Evaluation

In vivo studies are essential to understand the compound's behavior in a whole organism.[12][13]

  • Protocol: Preliminary Pharmacokinetics (ADME) and Toxicology [14][15]

    • Administration: Administer a single dose of 2-Butoxy-3,5-dinitrobenzamide to healthy mice via oral gavage and intravenous injection.

    • Sample Collection: Collect blood samples at various time points.

    • Analysis: Analyze plasma samples using LC-MS/MS to determine key pharmacokinetic parameters (e.g., half-life, bioavailability, clearance).

    • Toxicology: Observe the animals for signs of acute toxicity for 14 days. Conduct histopathological analysis of major organs (liver, kidney, spleen) at the end of the study.

  • Protocol: Murine Model of Tuberculosis Efficacy

    • Infection: Infect mice (e.g., BALB/c strain) with an aerosolized dose of M. tuberculosis.

    • Treatment: After establishing a chronic infection (e.g., 4 weeks post-infection), begin daily oral treatment with 2-Butoxy-3,5-dinitrobenzamide at various doses.

    • Evaluation: After a set treatment period (e.g., 4 weeks), euthanize the mice and determine the bacterial load (CFU counts) in the lungs and spleen. Compare the results to untreated and isoniazid-treated control groups.

Part 4: Mechanism of Action (MOA) Elucidation

Understanding how a compound exerts its biological effect is critical for further development.[16] Based on existing literature, the primary hypothesized mechanism is the inhibition of DprE1.

Proposed MOA: Inhibition of DprE1

MOA_Pathway cluster_0 Mycobacterium Cell Wall Synthesis DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenyl-P-Arabinose (DPA) AG Arabinogalactan Synthesis DPA->AG CellWall Cell Wall Integrity AG->CellWall DprE1->DPA Compound 2-Butoxy-3,5-dinitrobenzamide Compound->Inhibition

Caption: Hypothesized mechanism of action via inhibition of the DprE1 enzyme.

Experimental Protocols for MOA Studies
  • Isolation of Resistant Mutants:

    • Culture a large population of M. tuberculosis on solid media containing 2-Butoxy-3,5-dinitrobenzamide at concentrations 5-10 times the MIC.

    • Isolate colonies that grow in the presence of the compound.

    • Perform whole-genome sequencing on these resistant mutants to identify mutations.[2] A high frequency of mutations in the dprE1 gene would provide strong evidence for this target.[2]

  • In Silico Molecular Docking:

    • Use computational modeling to predict the binding mode of 2-Butoxy-3,5-dinitrobenzamide within the active site of the DprE1 enzyme (PDB structures are available).[3] This can provide insights into the specific molecular interactions responsible for inhibition.

  • Nitroreductase Activity:

    • Many nitroaromatic compounds are prodrugs that require reductive activation by bacterial nitroreductases.[17][18] This alternative mechanism can be investigated by assessing the compound's activity in bacterial strains with deleted nitroreductase genes or by studying its biotransformation in the presence of these enzymes.[19][20]

Conclusion and Future Directions

This guide presents a structured and comprehensive research plan for the novel compound 2-Butoxy-3,5-dinitrobenzamide. By leveraging knowledge from structurally similar molecules, we hypothesize that this compound holds potential as a potent antimycobacterial agent, likely acting through the inhibition of DprE1. The proposed workflow, from rational synthesis to detailed in vitro and in vivo evaluation, provides a robust framework for elucidating its therapeutic potential and mechanism of action.

Positive outcomes from this research program would establish 2-Butoxy-3,5-dinitrobenzamide as a promising lead compound. Subsequent steps would involve lead optimization through medicinal chemistry to improve efficacy and safety, followed by more extensive preclinical development studies to prepare for potential clinical trials. This systematic approach is fundamental to the rigorous process of modern drug discovery and development.

References

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  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. (2024). Preprints.org. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). MDPI. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect. [Link]

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). PMC. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. (2007). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (n.d.). PMC. [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed. [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]

  • Bioremediation of Nitroaromatic Compounds. (2015). IntechOpen. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]

  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. (2026). MDPI. [Link]

  • In Vitro screening. (n.d.). IQVIA Laboratories. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • What is in vivo testing?. (2005). Biobide. [Link]

  • Bioremediation of Nitroaromatic Compounds. (2015). ResearchGate. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. [Link]

  • The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. (2022). MDPI. [Link]

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Sources

Foundational

Spectroscopic Elucidation of 2-Butoxy-3,5-dinitrobenzamide: A Comprehensive Technical Guide

Executive Summary & Analytical Strategy 2-Butoxy-3,5-dinitrobenzamide (C₁₁H₁₃N₃O₆) is a highly functionalized aromatic compound characterized by a sterically demanding butoxy ether, a primary carboxamide, and two strongl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

2-Butoxy-3,5-dinitrobenzamide (C₁₁H₁₃N₃O₆) is a highly functionalized aromatic compound characterized by a sterically demanding butoxy ether, a primary carboxamide, and two strongly electron-withdrawing nitro groups. Accurately characterizing this scaffold requires an orthogonal analytical approach, as the interplay between steric hindrance and intense electronic effects complicates spectral interpretation.

As a Senior Application Scientist, I have designed this guide to move beyond basic peak assignments. Here, we dissect the causality behind the spectroscopic behavior of this compound, providing a self-validating framework for its structural elucidation using High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Nuclear Magnetic Resonance (NMR).

Workflow Start 2-Butoxy-3,5-dinitrobenzamide NMR NMR Spectroscopy Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS ESI-HRMS Start->MS Regio Regiochemistry NMR->Regio Func Functional Groups IR->Func Mass Exact Mass MS->Mass Final Structural Elucidation Regio->Final Func->Final Mass->Final

Fig 1. Orthogonal spectroscopic workflow for structural elucidation.

High-Resolution Mass Spectrometry (ESI-HRMS)

Causality & Ionization Dynamics

While nitroaromatics typically ionize well in negative mode, the presence of the primary carboxamide makes Positive Electrospray Ionization (ESI+) the most sensitive technique. The carbonyl oxygen acts as a strong Lewis base, readily accepting a proton to form the stable [M+H]⁺ pseudomolecular ion.

During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, charge-directed fragmentation. The most diagnostic pathway is the loss of the butoxy chain. Aryl ethers with alkyl chains longer than C2 frequently undergo a macroscopic McLafferty-type rearrangement or gas-phase [1,2]-Wittig rearrangement, resulting in the neutral loss of an alkene (butene, -56 Da) . Additionally, primary amides exhibit a characteristic neutral loss of ammonia (NH₃, -17 Da) .

Fragmentation M [M+H]+ m/z 284.0877 F1 [M+H - NH3]+ m/z 267.0612 M->F1 -NH3 F2 [M+H - C4H8]+ m/z 228.0251 M->F2 -Butene F3 [M+H - NO2]+ m/z 238.0948 M->F3 -NO2

Fig 2. Primary ESI-MS/MS fragmentation pathways of the protonated precursor.

Quantitative Data Summary: ESI-HRMS
Ion Typem/z (Theoretical)Mass Error (ppm)Assignment
[M+H]⁺ 284.0877< 2.0Protonated precursor
[M+Na]⁺ 306.0697< 2.0Sodium adduct
MS² Fragment 267.0612< 3.0[M+H - NH₃]⁺ (Amide cleavage)
MS² Fragment 228.0251< 3.0[M+H - C₄H₈]⁺ (Aryl ether cleavage)
MS² Fragment 238.0948< 3.0[M+H - NO₂]⁺ (Nitro cleavage)

Vibrational Spectroscopy (ATR-FTIR)

Causality & Functional Group Validation

Infrared spectroscopy provides immediate confirmation of the three primary functional groups. Primary amides exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3520–3300 cm⁻¹ region, often visually referred to as "fangs" . The Amide I band (C=O stretch) appears slightly lower than a standard ketone (~1670 cm⁻¹) due to the resonance contribution of the nitrogen lone pair, which increases the single-bond character of the carbonyl. The nitro groups dominate the fingerprint region with intense asymmetric and symmetric N-O stretches.

Quantitative Data Summary: ATR-FTIR
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450, 3340 Medium, SharpPrimary AmideN-H asymmetric & symmetric stretch
2960, 2870 WeakAlkyl ChainC-H stretch (butoxy group)
1670 StrongPrimary AmideC=O stretch (Amide I)
1615 MediumPrimary AmideN-H bend (Amide II)
1535 StrongNitro GroupN-O asymmetric stretch
1345 StrongNitro GroupN-O symmetric stretch
1250 MediumAryl EtherC-O-C asymmetric stretch

Nuclear Magnetic Resonance (NMR)

Causality & Regiochemical Mapping

The choice of solvent is critical here. DMSO-d₆ is selected over CDCl₃ because it disrupts intermolecular hydrogen bonding, fully solubilizing the polar benzamide while shifting the exchangeable N-H protons far downfield, preventing overlap with the aromatic signals.

The aromatic ring contains two isolated protons (H4 and H6). The strongly electron-withdrawing nature of the nitro groups significantly deshields these protons. Recent DFT and Localized Molecular Orbital (NLMO) studies demonstrate that these chemical shifts in substituted benzenes are heavily influenced by σ-bonding orbital contributions and the depletion of π-electron density . H4, situated directly between two nitro groups, experiences the maximum deshielding cone effect, appearing furthest downfield (~8.95 ppm). The restricted rotation around the amide C-N bond (due to partial double-bond character) renders the two N-H protons diastereotopic, resulting in two distinct broad singlets.

Quantitative Data Summary: ¹H and ¹³C NMR (DMSO-d₆, 400/100 MHz)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Assignment Notes
1 --131.0Quaternary C, ortho to ether/amide
2 --152.4Quaternary C, oxygen-bound
3, 5 --142.1, 140.5Quaternary C, nitro-bound
4 8.95d (2.5)124.5Aromatic CH, flanked by two NO₂
6 8.65d (2.5)128.3Aromatic CH, flanked by NO₂ and amide
Amide NH₂ 8.10, 7.80br s (1H each)-Diastereotopic due to restricted C-N rotation
C=O --165.2Carbonyl carbon
1' (-O-CH₂) 4.20t (6.5)74.2Deshielded by oxygen
2', 3' (-CH₂) 1.75, 1.45m, m31.5, 18.8Aliphatic chain
4' (-CH₃) 0.95t (7.4)13.6Terminal methyl

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate built-in system suitability checks.

Protocol A: NMR Sample Preparation & Acquisition
  • System Suitability: Prior to sample analysis, run a standard 1% Tetramethylsilane (TMS) in DMSO-d₆ sample to lock the magnetic field, shim the Z-axis, and calibrate the 0.00 ppm reference.

  • Sample Prep: Dissolve exactly 15.0 mg of 2-Butoxy-3,5-dinitrobenzamide in 0.6 mL of anhydrous DMSO-d₆. Causality: 15 mg ensures a high signal-to-noise ratio for ¹³C acquisition within 512 scans, minimizing instrument time.

  • Acquisition: Acquire ¹H NMR at 298 K using a 30° pulse angle and a 2-second relaxation delay. For ¹³C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) to remove ¹H-¹³C scalar coupling, simplifying the spectrum to pure singlets.

Protocol B: ATR-FTIR Acquisition
  • System Suitability: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Acquire a background scan (air). Validation: The background must show >95% transmittance across the 4000-400 cm⁻¹ range with no residual organic peaks.

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks, ensuring intimate contact between the crystal and the sample (critical for the evanescent wave to penetrate).

  • Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹.

Protocol C: LC-ESI-HRMS Setup
  • System Suitability: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Validation: Mass accuracy must be < 2 ppm for the m/z 322.0481 reference mass.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (in Methanol) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the amide group.

  • MS/MS Parameters: Set the collision energy (CE) to 25 eV using Nitrogen as the collision gas to induce the specific neutral losses of NH₃ and Butene.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL:[Link]

  • Analysis of NMR parameters with Localized Molecular Orbitals Source: Software for Chemistry & Materials (SCM) URL:[Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Butoxy-3,5-dinitrobenzamide

Foreword: A Proactive Stance on Laboratory Safety As research and development in pharmaceuticals push the boundaries of molecular innovation, so too must our commitment to safety evolve. The synthesis and application of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Laboratory Safety

As research and development in pharmaceuticals push the boundaries of molecular innovation, so too must our commitment to safety evolve. The synthesis and application of novel compounds, such as 2-Butoxy-3,5-dinitrobenzamide, present both exciting therapeutic possibilities and inherent risks. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that scientific integrity and personal safety are inextricably linked. We will move beyond a mere recitation of rules to a deeper understanding of the "why" behind each precaution, fostering a culture of safety that is both informed and intuitive. This document serves as a comprehensive resource for the safe handling, storage, and emergency management of 2-Butoxy-3,5-dinitrobenzamide and related nitroaromatic compounds, ensuring that groundbreaking research can proceed without compromising the well-being of those at the forefront of discovery.

Section 1: Hazard Identification and Toxicological Profile

1.1 Anticipated Toxicological Hazards

Nitroaromatic compounds as a class are recognized for their potential toxicity.[1] The primary hazards are anticipated to include:

  • Toxicity: The compound may be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] Dinitrobenzamide derivatives have been investigated for their antimycobacterial properties, indicating high biological activity.[3][4][5][6]

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1]

  • Organ Damage: Prolonged or repeated exposure may lead to organ damage, with the blood being a primary target.[1]

  • Carcinogenicity and Reproductive Toxicity: Some nitro compounds are suspected of causing cancer and may pose a risk to fertility or an unborn child.[1][2]

  • Irritation: The compound is likely to cause skin and serious eye irritation.[2][7][8]

1.2 Physicochemical Hazards

  • Flammability: While not definitively known for this specific compound, many nitroaromatic compounds are combustible.[1] It is prudent to treat it as such and keep it away from heat, sparks, and open flames.[1][2]

  • Explosive Potential: Nitro compounds, particularly those with multiple nitro groups, can be explosive under certain conditions, such as heat or shock.[2][9] While the butoxy and amide groups may mitigate this risk compared to compounds like TNT, this potential hazard should not be dismissed.

Section 2: Risk Assessment and Control Measures

A thorough risk assessment is paramount before any handling of 2-Butoxy-3,5-dinitrobenzamide.[10] This involves evaluating the potential for exposure during all stages of use, from initial handling to disposal.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood: All work involving this compound, especially the handling of powders or solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11]

  • Ventilation: The laboratory should have a single-pass air system to prevent the recirculation of contaminated air.[12] Air pressure differentials should be maintained to keep the handling area negative to adjacent spaces.[12]

  • Containment Equipment: For procedures with a high potential for generating aerosols, such as sonication or vortexing, the use of containment equipment like glove boxes or isolators is recommended.[12]

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow A Identify Hazards (Toxicity, Flammability, etc.) B Assess Exposure Potential (Weighing, Dissolving, etc.) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Gown, Goggles) C->F G Review and Refine (Regularly update procedures) D->G E->G F->G

Caption: A flowchart illustrating the key steps in conducting a thorough risk assessment for handling potent chemical compounds.

2.2 Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is crucial to prevent direct contact with the chemical.[11][13]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves is recommended.[11] For prolonged contact, specialized chemical-resistant gloves should be considered.Provides a barrier against skin absorption, which is a potential route of exposure for nitroaromatic compounds.[2]
Body Protection A disposable gown or coverall over a lab coat.[11]Protects skin and clothing from splashes and spills.[11][12]
Eye and Face Protection Chemical splash goggles and a face shield.[11][12]Protects against splashes to the eyes and face, which can cause serious irritation.[7][8]
Respiratory Protection A respirator (e.g., N95 or higher) may be necessary for handling large quantities of powder or if engineering controls are insufficient.[2][11]Prevents inhalation of airborne particles, a primary route of exposure.[2]
Foot Protection Closed-toe shoes are mandatory.[11]Protects feet from spills and falling objects.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to minimize risk.

3.1 Step-by-Step Weighing and Solubilization Protocol

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary materials: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and a designated hazardous waste container.[11]

  • Don PPE: Put on all required PPE as outlined in Section 2.2.

  • Weighing: Carefully weigh the desired amount of 2-Butoxy-3,5-dinitrobenzamide onto weigh paper inside the fume hood. Perform this action gently to minimize the creation of airborne dust.[11]

  • Transfer: Carefully transfer the weighed powder into the volumetric flask.

  • Solubilization: Add the solvent to the flask, ensuring to rinse the weigh paper into the flask to achieve a complete transfer. Cap the flask and gently swirl or sonicate (within a contained system) until the compound is fully dissolved.[11]

  • Storage of Solution: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended below.[11]

  • Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent. Dispose of all contaminated disposable items in the designated hazardous waste container.[11]

3.2 Storage and Segregation

  • Storage Conditions: Store 2-Butoxy-3,5-dinitrobenzamide in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[1][9] Keep it away from heat, sparks, and open flames.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong reducing agents, and strong bases.[1]

Section 4: Emergency Procedures

Prompt and appropriate action during an emergency is critical to mitigating harm.[14]

4.1 Spill Management

  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[14][15][16] If the substance is flammable, eliminate all ignition sources.[17][18]

  • Containment: For small spills, contain the material using a non-combustible absorbent like sand or vermiculite.[15][17] Work from the outside of the spill inwards to prevent spreading.[14][16]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[14][16]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent.[17][19]

  • Reporting: Report all spills to the laboratory supervisor and the institutional environmental health and safety department.[16]

Emergency_Response_Decision_Tree Figure 2: Emergency Response Decision Tree Spill Chemical Spill Occurs Assess Assess Hazard (Size, Toxicity, Flammability) Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor Risk LargeSpill Large or Highly Toxic Spill Assess->LargeSpill Major Risk Alert Alert Others in the Area SmallSpill->Alert Evacuate Evacuate the Area LargeSpill->Evacuate Cleanup Contain and Clean Up (with appropriate PPE) Alert->Cleanup CallEHS Call Emergency Services / EHS Evacuate->CallEHS Decontaminate Decontaminate Area and Dispose of Waste Cleanup->Decontaminate

Caption: A decision tree outlining the immediate steps to take in the event of a chemical spill.

4.2 First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][20] Remove contaminated clothing.[16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][20] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[20] Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing 2-Butoxy-3,5-dinitrobenzamide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.[13][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Never pour chemicals down the drain.[13][17]

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. Benchchem.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC.
  • It's more than just being Fragile : How to Handle Potent Formulation?. Esco Pharma.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • Potent compound safety in the laboratory. Teknoscienze.
  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston.
  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety.
  • NitroCompounds-Various.docx. University of Georgia Research.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • 5.4 Chemical Spill Procedures. Cornell University Environment, Health and Safety.
  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • SAFETY DATA SHEET - 2-Butoxyethanol. Fisher Scientific.
  • Nitrobenzene - Incident management. GOV.UK.
  • Chemical Spill Response Procedure. University of Manitoba.
  • SAFETY DATA SHEET - 2-butoxyethanol. Evonik.
  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate.
  • SAFETY DATA SHEET - 2-Butoxyethanol. Spectrum Chemical.
  • Safety data sheet - 2-Butoxyethanol. Agar Scientific.
  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC.
  • SAFETY DATA SHEET. Covestro.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Screening and Characterization of 2-Butoxy-3,5-dinitrobenzamide in Enzyme Inhibition Assays

Introduction: Rationale for Investigating 2-Butoxy-3,5-dinitrobenzamide The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its capacity to interact with the active sites of various enzymes.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigating 2-Butoxy-3,5-dinitrobenzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its capacity to interact with the active sites of various enzymes.[1] When substituted with nitro groups, this scaffold has given rise to potent inhibitors of critical enzymes involved in disease pathogenesis. A prime example is the class of nitrobenzamide derivatives that inhibit Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, opening new avenues for anti-tuberculosis drug development.[2][3] Furthermore, other nitrobenzamides have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable tools in oncology research.[4][5]

2-Butoxy-3,5-dinitrobenzamide combines this promising nitrobenzamide core with a butoxy moiety. While the biological activity of this specific molecule is not yet extensively documented, its structural elements warrant investigation as a potential enzyme inhibitor. The butoxy group may influence the compound's solubility, cell permeability, and interaction with hydrophobic pockets within an enzyme's active site.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the enzyme inhibitory potential of 2-Butoxy-3,5-dinitrobenzamide. We present detailed protocols for a general enzyme inhibition assay, data analysis, mechanism of action studies, and troubleshooting, grounded in the principles of robust assay design and scientific integrity.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The primary goal is to determine the inhibitor's potency, typically expressed as the IC50 or Ki value.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[6] While widely used, IC50 values are dependent on the substrate concentration, making direct comparisons between different experiments challenging.[7]

  • Ki (Inhibition Constant): The dissociation equilibrium constant of the enzyme-inhibitor complex.[6] It is a more absolute measure of an inhibitor's potency and is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[7]

The relationship between these two values is defined by the Cheng-Prusoff equation , which allows for the conversion of an IC50 value to a Ki value, provided the enzyme's Michaelis constant (Km) and the substrate concentration used in the assay are known.[8]

Preliminary Considerations and Assay Development

A robust and reliable assay is built upon careful optimization of experimental conditions. Before proceeding to the main inhibition protocol, several key steps must be taken.

Compound Handling and Solubility

2-Butoxy-3,5-dinitrobenzamide, like many small organic molecules, is likely to be most soluble in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control: It is critical to maintain a consistent final concentration of DMSO in all wells (including controls) of the assay plate. Typically, the final DMSO concentration should be kept below 1% to minimize its effect on enzyme activity.

Establishing Initial Velocity Conditions

To ensure the validity of kinetic measurements, assays must be conducted under "initial velocity" conditions, where the reaction rate is linear over time and proportional to the enzyme concentration.[9] This means measuring the rate before significant substrate depletion (>10%) or product inhibition occurs.

Workflow for Determining Initial Velocity:

  • Enzyme Titration: With a fixed, saturating concentration of substrate, test a range of enzyme concentrations. Plot the reaction rate versus enzyme concentration. The resulting line should be linear; select an enzyme concentration from the lower end of this linear range for subsequent experiments.

  • Time Course: Using the selected enzyme concentration, measure product formation at multiple time points. Plot product concentration versus time. Identify the time interval during which the reaction rate is linear. This will be the incubation time for your inhibition assay.

Essential Controls for a Self-Validating Assay

Every assay plate must include a set of controls to ensure the results are interpretable and valid.[10]

Control TypeComponentsPurpose
100% Activity Control Enzyme + Substrate + Vehicle (DMSO)Represents the uninhibited reaction rate (Vmax).
Negative Control (Blank) Substrate + Vehicle (No Enzyme)Accounts for non-enzymatic substrate degradation.
Inhibitor Controls Enzyme + Substrate + Inhibitor (at various conc.)Measures the effect of the test compound.
Positive Control Enzyme + Substrate + Known InhibitorConfirms that the assay can detect inhibition.
Compound Interference Control Substrate + Inhibitor (No Enzyme)Checks for compound interference with the detection signal (e.g., absorbance or fluorescence).

Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for a 96-well plate-based colorimetric assay. It should be adapted based on the specific enzyme and substrate system being used.

Required Materials
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 2-Butoxy-3,5-dinitrobenzamide (test inhibitor)

  • Known positive control inhibitor

  • Assay Buffer (optimized for pH, salt concentration)

  • DMSO (for dissolving inhibitor)

  • 96-well clear, flat-bottom microplates[11]

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Reagent Preparation
  • Assay Buffer: Prepare and bring to the optimal reaction temperature (e.g., 25°C or 37°C).[11]

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the pre-determined optimal concentration. Keep on ice until use.

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration that is typically at or below its Km value for sensitive detection of competitive inhibitors.[9]

  • Inhibitor Serial Dilutions:

    • Prepare a primary dilution of the 2-Butoxy-3,5-dinitrobenzamide stock solution in assay buffer.

    • Perform a serial dilution (e.g., 1:3 or 1:10) across a microplate or in tubes to generate a range of concentrations to test (e.g., from 100 µM to 1 nM). Ensure the DMSO concentration remains constant in each dilution.

Assay Procedure

All steps should be performed at the optimized temperature.

  • Plate Setup: Add 50 µL of assay buffer to all wells.

  • Add Inhibitor: Add 10 µL of the serially diluted 2-Butoxy-3,5-dinitrobenzamide, positive control, or vehicle (DMSO in buffer) to the appropriate wells.

  • Add Enzyme: Add 20 µL of the enzyme working solution to all wells except the Negative Control (Blank) wells. Add 20 µL of assay buffer to the Blank wells instead.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 60 seconds) for the pre-determined linear time period.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Working Solution Add_Enzyme Add Enzyme (Pre-incubate) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Working Solution Start_Rxn Add Substrate (Initiate Reaction) Prep_Substrate->Start_Rxn Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Rxn Measure_Abs Kinetic Measurement in Plate Reader Start_Rxn->Measure_Abs Calc_Rate Calculate Reaction Rates (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve & Find IC50 Calc_Inhibition->Plot_Curve

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Data Analysis and Interpretation

Calculating Percent Inhibition

First, determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = ( 1 - [ (V_inhibitor - V_blank) / (V_100%_activity - V_blank) ] ) * 100

Where:

  • V_inhibitor is the rate in the presence of the inhibitor.

  • V_100%_activity is the rate of the uninhibited control.

  • V_blank is the rate of the no-enzyme control.

Determining the IC50 Value

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[6]

Calculating the Ki (Inhibition Constant)

To convert the experimentally determined IC50 to the more universal Ki value, use the Cheng-Prusoff equation. The specific form of the equation depends on the mechanism of inhibition.

Mechanism of InhibitionCheng-Prusoff Equation
Competitive Ki = IC50 / (1 + [S]/Km)
Non-competitive Ki = IC50
Uncompetitive Ki = IC50 / (1 + Km/[S])
  • [S] = Substrate concentration used in the assay.

  • Km = Michaelis constant of the enzyme for the substrate.

Protocol: Investigating the Mechanism of Action (MOA)

To determine if 2-Butoxy-3,5-dinitrobenzamide acts as a competitive, non-competitive, or uncompetitive inhibitor, you must measure its effect on the enzyme's kinetics at varying substrate concentrations.

  • Experimental Setup: Perform the enzyme assay as described above, but create a matrix of conditions. Run the assay with at least five different substrate concentrations (e.g., ranging from 0.2 * Km to 5 * Km) and for each substrate concentration, test a range of inhibitor concentrations (including a zero-inhibitor control).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]).

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Analyze how Vmax,app and Km,app change with increasing inhibitor concentration.

      • Competitive: Km,app increases, Vmax,app remains unchanged.

      • Non-competitive: Vmax,app decreases, Km,app remains unchanged.

      • Uncompetitive: Both Vmax,app and Km,app decrease.

G cluster_data Experimental Data cluster_analysis Primary Analysis cluster_results Key Parameters cluster_moa Mechanism of Action RawData Raw Kinetic Data (Absorbance vs. Time) CalcRates Calculate Initial Rates (V) RawData->CalcRates CalcInhibition % Inhibition Calculation CalcRates->CalcInhibition MM_Kinetics Michaelis-Menten Kinetics (Varying [S] and [I]) CalcRates->MM_Kinetics DoseResponse Plot Dose-Response Curve CalcInhibition->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki MOA_Type Determine Inhibition Type (Competitive, etc.) Ki->MOA_Type LineweaverBurk Analyze Lineweaver-Burk Plot MM_Kinetics->LineweaverBurk LineweaverBurk->MOA_Type

Caption: Flowchart illustrating the data analysis pathway from raw data to IC50 and Ki.

Troubleshooting Common Issues

Enzyme assays can be sensitive to a variety of factors. Below are common issues and potential solutions.[11][13][14][15]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Enzyme Activity Degraded enzyme or substrate. Incorrect buffer pH or temperature. Presence of a contaminant inhibitor in the sample.[13]Use fresh reagents. Verify buffer conditions. Perform a "spike and recovery" experiment to check for sample contaminants.[13]
High Signal in Blank Wells Substrate is unstable and degrading non-enzymatically. Compound interferes with the assay signal.Find a more stable substrate. Run compound interference controls.
Poor Dose-Response Curve (No Sigmoid Shape) Inhibitor concentration range is too high or too low. Compound has low solubility at higher concentrations.Test a wider range of inhibitor concentrations (logarithmic dilutions). Visually inspect wells for compound precipitation.
High Well-to-Well Variability Inaccurate pipetting. Incomplete mixing of reagents. Temperature fluctuations across the plate.Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Allow the plate to equilibrate to temperature before starting the reaction.

References

  • Le-Dévéhat, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Pinto, M. F., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Wang, S., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Markossian, S., et al. (Eds.). (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Retrieved from [Link]

  • Lavrik, O. I., & Zakharenko, A. L. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. MDPI. Retrieved from [Link]

Sources

Application

Application Note: 2-Butoxy-3,5-dinitrobenzamide as a Dual-Utility Reagent in Organic Synthesis

Introduction and Chemical Rationale As drug discovery and materials science evolve, the demand for versatile, multi-functional reagents increases. 2-Butoxy-3,5-dinitrobenzamide (BDBA) represents a highly specialized reag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

As drug discovery and materials science evolve, the demand for versatile, multi-functional reagents increases. 2-Butoxy-3,5-dinitrobenzamide (BDBA) represents a highly specialized reagent offering dual utility in organic synthesis. Structurally, BDBA combines a highly electron-deficient 3,5-dinitroaromatic core with a lipophilic 2-butoxy ether linkage and a primary amide terminus.

This unique structural triad dictates its two primary applications:

  • Charge-Transfer (CT) Complexation: The 3,5-dinitroaromatic system acts as a potent π -electron acceptor, enabling the reversible isolation of electron-rich arenes (e.g., carbazoles, indoles) via non-chromatographic precipitation[1].

  • Privileged Scaffold Generation: The dinitro groups serve as masked amines. Upon catalytic reduction, BDBA yields 2-butoxy-3,5-diaminobenzamide, a highly reactive intermediate for the cyclocondensation into 1,2,4-trisubstituted benzimidazoles—scaffolds critical for antibacterial and antitubercular drug development[2].

The 2-butoxy group is not merely a spectator; it significantly enhances the reagent's solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to unsubstituted 3,5-dinitrobenzamides, thereby improving reaction kinetics, handling, and lipophilicity in biological assays[3].

Application A: Non-Chromatographic Isolation via Charge-Transfer Complexation

The Causality of CT Complexation

Purifying electron-rich polycyclic aromatic hydrocarbons (PAHs) or heterocycles often requires tedious column chromatography. BDBA circumvents this by forming a stable, yet reversible, localized π−π charge-transfer complex with electron-rich donors. The frontier molecular orbital energy of the 3,5-dinitrobenzamido group perfectly aligns with donors like carbazole, yielding apparent interaction energies of approximately 14 kJ·mol⁻¹[4]. This strong interaction drives the precipitation of the CT complex from non-polar solvents, allowing for simple filtration.

Protocol 1: Isolation of Electron-Rich Arenes using BDBA

Self-Validating Step: The formation of the CT complex is visually confirmed by an immediate bathochromic shift (color change, typically deep yellow to red/brown), validating successful π−π stacking.

Materials:

  • BDBA (1.1 equivalents relative to the target arene)

  • Crude mixture containing the electron-rich arene (e.g., a carbazole derivative)

  • Solvents: Toluene, Hexane, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Complex Formation: Dissolve the crude mixture in a minimum volume of DCM. Add 1.1 eq. of BDBA. Stir at room temperature for 30 minutes. A distinct color deepening indicates CT complex formation.

  • Precipitation: Slowly add hexane (anti-solvent) while stirring vigorously until the solution becomes turbid. Cool to 4 °C for 2 hours to maximize the precipitation of the BDBA-arene complex.

  • Filtration: Filter the brightly colored precipitate under a vacuum and wash with cold hexane to remove non-interacting impurities.

  • Dissociation & Recovery: To recover the pure arene, dissolve the CT complex in a biphasic mixture of ethyl acetate and 1M NaOH. The BDBA (or its hydrolyzed acid form) partitions into the aqueous layer, while the pure electron-rich arene remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified arene.

Application B: Precursor for 1,2,4-Trisubstituted Benzimidazoles

The Causality of Scaffold Generation

Benzimidazoles are ubiquitous in medicinal chemistry. Synthesizing highly substituted variants often suffers from regioselectivity issues. By starting with BDBA, the regiochemistry is pre-installed. The reduction of the 3,5-dinitro groups yields a 1,2-diamine system. Subsequent condensation with aldehydes or orthoesters rapidly constructs the benzimidazole core[2]. The primary amide can later be dehydrated to a nitrile or engaged in further cross-coupling.

Protocol 2: Synthesis of 1,2,4-Trisubstituted Benzimidazoles

Self-Validating Step: The complete reduction of the nitro groups is monitored by the disappearance of the distinct yellow color of the starting material, yielding a colorless to pale-pink diamine solution.

Materials:

  • BDBA (1.0 eq)

  • 10% Pd/C (10 mol%)

  • Hydrogen gas (balloon)

  • Aldehyde of choice (1.2 eq)

  • Sodium metabisulfite (Na₂S₂O₅, 1.5 eq)

  • Solvents: Methanol, DMF

Step-by-Step Methodology:

  • Catalytic Reduction: Dissolve BDBA in anhydrous methanol. Add 10% Pd/C carefully under an argon atmosphere. Purge the flask with H₂ and stir vigorously under an H₂ balloon at room temperature for 4-6 hours.

  • Filtration: Once the solution turns pale (indicating complete reduction to 2-butoxy-3,5-diaminobenzamide), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out, as finely divided Pd is pyrophoric.

  • Cyclocondensation: Concentrate the filtrate and redissolve the crude diamine in DMF. Add the desired aldehyde (1.2 eq) and Na₂S₂O₅ (1.5 eq).

  • Heating: Heat the mixture to 90 °C for 8 hours. The oxidative condensation driven by Na₂S₂O₅ ensures high conversion to the fully aromatized benzimidazole.

  • Workup: Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the functionalized benzimidazole scaffold.

Quantitative Data Summaries

The following tables summarize the expected performance metrics of BDBA in both applications, grounded in the empirical behavior of analogous 3,5-dinitroaromatic systems[1][2].

Table 1: Charge-Transfer Complexation Efficiency of BDBA

Electron Donor (Substrate)Visual Indication (CT Band)Apparent Interaction EnergyRecovery Yield (%)
Poly(9-vinylcarbazole)Deep Red~14 kJ·mol⁻¹> 95%
Pyrene DerivativesOrange/Brown~11 kJ·mol⁻¹88 - 92%
Indole ScaffoldsBright Yellow~8 kJ·mol⁻¹80 - 85%

Table 2: Yields for BDBA-Derived Benzimidazole Synthesis

Aldehyde Used in CondensationR-Group on BenzimidazoleOverall Yield (2 Steps)Purity (HPLC)
BenzaldehydePhenyl78%> 98%
4-Pyridinecarboxaldehyde4-Pyridyl72%> 95%
Aliphatic Aldehydes (e.g., Butanal)Propyl65%> 92%

Workflow Visualization

BDBA_Workflow BDBA 2-Butoxy-3,5-dinitrobenzamide (BDBA) CT_Complex Charge-Transfer (CT) Complexation BDBA->CT_Complex Pathway A Reduction Catalytic Reduction (Pd/C, H2) BDBA->Reduction Pathway B Isolation Non-Chromatographic Purification CT_Complex->Isolation Reversible Dissociation Electron_Rich Electron-Rich Arenes (e.g., Carbazoles) Electron_Rich->CT_Complex Diamine 2-Butoxy-3,5-diaminobenzamide Reduction->Diamine Cyclization Oxidative Cyclocondensation (Aldehydes, Na2S2O5) Diamine->Cyclization Benzimidazole 1,2,4-Trisubstituted Benzimidazoles Cyclization->Benzimidazole Scaffold Generation

Figure 1: Divergent synthetic workflows utilizing 2-Butoxy-3,5-dinitrobenzamide (BDBA).

Sources

Method

Application Note: Methodological Considerations for the Synthesis and Reactivity of 2-Butoxy-3,5-dinitrobenzamide

Abstract This document addresses the synthetic pathways and potential reactivity of 2-Butoxy-3,5-dinitrobenzamide. Due to the limited availability of direct experimental protocols for this specific molecule in peer-revie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document addresses the synthetic pathways and potential reactivity of 2-Butoxy-3,5-dinitrobenzamide. Due to the limited availability of direct experimental protocols for this specific molecule in peer-reviewed literature, this note provides a theoretical framework based on established organic chemistry principles and analogous reactions. The proposed methodologies are intended to serve as a starting point for experienced researchers and must be adapted and optimized under rigorous safety protocols. All experimental work should be preceded by a thorough risk assessment.

Introduction: Compound Overview

2-Butoxy-3,5-dinitrobenzamide is a substituted aromatic compound featuring a benzamide core functionalized with a butoxy group and two nitro groups. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring and the amide functionality, making it a potentially interesting scaffold for medicinal chemistry and materials science. The strategic placement of the butoxy group can modulate the compound's lipophilicity and steric profile.

The synthesis and reactions of dinitro-aromatic compounds require careful consideration of safety, as many are known to be energetic or have biological activity that necessitates cautious handling. This guide will focus on a plausible synthetic route and predictable reaction schemes.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for introducing an alkoxy group onto a highly electron-deficient aromatic ring is through Nucleophilic Aromatic Substitution (SNAr). In this proposed synthesis, 2-chloro-3,5-dinitrobenzamide would serve as the starting material, reacting with sodium butoxide.

Underlying Mechanism and Rationale

The two nitro groups at the 3- and 5-positions strongly withdraw electron density from the aromatic ring, particularly at the ortho and para positions relative to themselves. This creates a significant partial positive charge on the carbon atom bearing the chlorine (C2), making it highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reaction. Sodium butoxide provides the butoxide nucleophile (BuO⁻) required to displace the chloride.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products A 2-Chloro-3,5-dinitrobenzamide C Solvent: Anhydrous THF or DMF A->C + B Sodium Butoxide (NaOBu) B->C + D Temperature: 0°C to RT C->D Stir E Inert Atmosphere (N2 or Ar) D->E Maintain F 2-Butoxy-3,5-dinitrobenzamide E->F Yields G Sodium Chloride (NaCl) E->G By-product

Caption: Proposed workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This is a theoretical protocol and must be validated and optimized in a controlled laboratory setting by qualified personnel. A thorough risk assessment is mandatory before proceeding.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-3,5-dinitrobenzamide (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as the solvent (approx. 10-20 mL per gram of starting material).

    • Begin stirring the suspension under a positive pressure of nitrogen.

  • Reagent Addition:

    • In a separate flask, prepare a solution of sodium butoxide (1.1-1.2 eq) in the same anhydrous solvent.

    • Cool the reaction flask containing the chloro-benzamide to 0°C using an ice bath.

    • Slowly add the sodium butoxide solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table
ParameterProposed ValueRationale
Starting Material2-Chloro-3,5-dinitrobenzamideCommercially available or synthesizable precursor for SNAr.
NucleophileSodium Butoxide (NaOBu)Strong nucleophile to provide the butoxy group.
Stoichiometry (Nuc.)1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
SolventAnhydrous THF or DMFAprotic polar solvents that can dissolve the reactants and facilitate SNAr.
Temperature0°C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
AtmosphereInert (N₂ or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Potential Downstream Reactions

The synthesized 2-Butoxy-3,5-dinitrobenzamide has several functional groups that can be targeted for further chemical modification.

Reduction of Nitro Groups

The two nitro groups can be selectively or fully reduced to form the corresponding amino groups. This transformation opens up a wide range of subsequent reactions, such as diazotization, acylation, and reductive amination.

  • Selective Reduction: Using reagents like sodium sulfide (Na₂S) or ammonium polysulfide may allow for the selective reduction of one nitro group.

  • Complete Reduction: Stronger reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C), are expected to reduce both nitro groups to diamines.

Visualizing the Reduction Pathway

G A 2-Butoxy-3,5- dinitrobenzamide B Selective Reduction (e.g., Na2S) A->B Reagent D Complete Reduction (e.g., H2, Pd/C) A->D Reagent C Monoamino Derivative B->C Product E Diamino Derivative D->E Product

Caption: Potential reduction pathways for the dinitro compound.

Amide Hydrolysis

Under strong acidic or basic conditions, the benzamide functionality can be hydrolyzed to the corresponding carboxylic acid, yielding 2-Butoxy-3,5-dinitrobenzoic acid. This provides a handle for further modifications, such as esterification or conversion to an acid chloride.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Energetic Compound Risk: Dinitro-aromatic compounds can be thermally unstable or sensitive to shock. Avoid heating the compound to high temperatures unless its thermal stability has been thoroughly characterized.

  • Toxicity: The toxicological properties of 2-Butoxy-3,5-dinitrobenzamide have not been established. Treat it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

While direct, validated protocols for 2-Butoxy-3,5-dinitrobenzamide are not widely published, its synthesis and reactivity can be logically predicted from fundamental principles of organic chemistry. The proposed SNAr synthesis and subsequent reduction or hydrolysis reactions provide a solid foundation for researchers to begin their investigations. It is imperative that all experimental work is conducted with the utmost attention to safety, and that small-scale trials are performed to optimize conditions before scaling up.

References

At present, no direct peer-reviewed articles detailing the specific experimental protocol for "2-Butoxy-3,5-dinitrobenzamide" were identified. The protocols and discussions provided herein are based on established chemical principles for analogous compounds. Researchers should consult standard organic chemistry textbooks and safety databases for foundational knowledge.

  • Nucleophilic Aromatic Substitution: For a comprehensive overview of the SNAr mechanism, consult found

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Reduction of Nitro Compounds: For a review of methods for reducing nitroarenes.

    • Title: Reduction of nitroarenes to aminoarenes
    • Source: Comprehensive Organic Synthesis
    • URL: [Link]

  • Chemical Safety Information: For safety data on related dinitro-aromatic compounds, consult chemical supplier databases.
Application

Application Notes and Protocols for 2-Butoxy-3,5-dinitrobenzamide in Cell Culture Studies

Introduction: Investigating the Potential of a Novel Dinitrobenzamide Derivative The dinitrobenzamide scaffold is a recurring motif in medicinal chemistry, with derivatives being explored for a range of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating the Potential of a Novel Dinitrobenzamide Derivative

The dinitrobenzamide scaffold is a recurring motif in medicinal chemistry, with derivatives being explored for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of nitro groups can confer unique biological activities; for instance, some nitro-aromatic compounds have been investigated as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in low-oxygen environments.[4] This document provides a comprehensive guide for the initial characterization of a novel, uncharacterized dinitrobenzamide derivative, 2-Butoxy-3,5-dinitrobenzamide, in a cell culture setting.

Given the structural alerts and the common mechanisms of action for related compounds, a primary hypothesis is that 2-Butoxy-3,5-dinitrobenzamide may function as an anti-proliferative agent. A significant class of anti-proliferative compounds, particularly those with complex aromatic structures, function as tubulin polymerization inhibitors.[5][6] These agents disrupt microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[7][8] Therefore, the following protocols are designed to first assess the cytotoxic potential of 2-Butoxy-3,5-dinitrobenzamide and then to investigate a possible mechanism of action related to tubulin inhibition.

These notes are intended for researchers, scientists, and drug development professionals with experience in mammalian cell culture.

PART 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the compound are critical for obtaining reproducible results. The hydrophobicity of many small molecule inhibitors necessitates the use of an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[9]

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out a precise amount of 2-Butoxy-3,5-dinitrobenzamide powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of the compound is 283.24 g/mol , to make a 10 mM stock, dissolve 2.83 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can be used if the compound is difficult to dissolve.

  • Sterilization: While the DMSO itself is sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[10]

Important Considerations:

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the dry powder and concentrated stock solution.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can have cytotoxic effects on their own. Always include a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound) in all experiments.

PART 2: Determining Anti-proliferative Activity (IC50)

Rationale: The first step in characterizing a novel compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[11] These assays measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Overnight Incubation (Allow cells to adhere) A->B C 3. Prepare Serial Dilutions of 2-Butoxy-3,5-dinitrobenzamide B->C D 4. Treat Cells (e.g., 0.1 nM to 100 µM) C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT/MTS Reagent E->F G 7. Incubate (1-4 hours) F->G H 8. Read Absorbance (Spectrophotometer) G->H I 9. Data Analysis (Calculate % viability, plot dose-response curve, determine IC50) H->I

Caption: Workflow for determining the IC50 of a novel compound.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of the 10 mM stock solution in complete cell culture medium. The final concentrations should typically range from picomolar to micromolar (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Butoxy-3,5-dinitrobenzamide. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).

  • Incubation: Return the plate to the incubator for a period of 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Hypothetical Data Summary

Compound Concentration% Cell Viability (Mean ± SD)
Vehicle Control (0 µM)100 ± 4.5
0.01 µM98.2 ± 5.1
0.1 µM85.7 ± 6.3
1 µM52.1 ± 4.9
10 µM15.3 ± 3.2
100 µM5.8 ± 2.1
Calculated IC50 ~1.2 µM

PART 3: Investigating the Mechanism of Action

Based on the initial cytotoxicity data, further experiments can be designed to elucidate the mechanism of action. If the compound is a tubulin inhibitor, it is expected to cause cell cycle arrest in the G2/M phase and lead to a visible disruption of the microtubule network.

A. Cell Cycle Analysis by Flow Cytometry

Rationale: Tubulin inhibitors interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[5] This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content of individual cells using flow cytometry.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-Butoxy-3,5-dinitrobenzamide at concentrations around its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells from each well and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS and then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeates the membrane. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: Deconvolute the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the treated samples compared to the control would support the hypothesis of a tubulin inhibitor.

B. Immunofluorescence Staining of Microtubules

Rationale: A direct way to assess the effect of a compound on the cytoskeleton is to visualize the microtubule network using immunofluorescence microscopy. Tubulin polymerization inhibitors cause the depolymerization of microtubules, leading to a diffuse, disorganized pattern of tubulin staining, in contrast to the well-defined filamentous network seen in healthy interphase cells.[6]

Workflow for Immunofluorescence Staining

IF_Workflow A 1. Seed cells on coverslips B 2. Treat with compound (e.g., at IC50 for 6-24 hours) A->B C 3. Fixation (e.g., with 4% paraformaldehyde) B->C D 4. Permeabilization (e.g., with 0.1% Triton X-100) C->D E 5. Blocking (e.g., with BSA or serum) D->E F 6. Primary Antibody Incubation (Anti-α-tubulin) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstain & Mount (DAPI for nuclei) G->H I 9. Imaging (Fluorescence Microscope) H->I

Caption: Step-by-step workflow for immunofluorescence staining.

Protocol: Visualizing Microtubule Integrity

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with 2-Butoxy-3,5-dinitrobenzamide at a concentration around the IC50 for a suitable time (e.g., 6, 12, or 24 hours).

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (a major component of microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash with PBS and then incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to that in vehicle-treated control cells.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial in vitro characterization of 2-Butoxy-3,5-dinitrobenzamide. If the results from these experiments indicate significant anti-proliferative activity and suggest a mechanism involving microtubule disruption, further studies would be warranted. These could include in vitro tubulin polymerization assays using purified tubulin to confirm direct inhibition, as well as apoptosis assays (e.g., Annexin V/PI staining) to confirm that the observed cell cycle arrest leads to programmed cell death. Ultimately, these cell-based assays are the crucial first step in evaluating the potential of novel chemical entities for further development as therapeutic agents.

References

  • Creative Biostructure. What are Tubulin inhibitors and how do they work?. (2024). [Link]

  • Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]

  • Lee, H. H., et al. (1995). Hypoxia-Selective Antitumor Agents. 9. Structure-Activity Relationships for Hypoxia-Selective Cytotoxicity among Analogs of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry. [Link]

  • Tüzün, N. S., et al. (2023). Nitro Compounds Inhibit Breast Cancer Cell Proliferation, Migration, and Colony Formation: Molecular Docking, Molecular Dynamics Simulations and Pharmacological Properties. Chemistry & Biodiversity. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Pires, B. R., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals. [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]

  • Fiebig, H. H., et al. (1980). Anticancer activity of new nitrosoureas against Walder carcinosarcoma 256 and DMBA-induced mammary cancer of the rat. Oncology. [Link]

  • Tummala, R., et al. (2015). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules. [Link]

  • Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Liu, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Shagufta, B., & Ahmad, I. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants. [Link]

Sources

Method

Application Notes &amp; Protocols for the Analytical Determination of 2-Butoxy-3,5-dinitrobenzamide

Abstract This technical guide provides a comprehensive framework for the analytical detection and quantification of 2-Butoxy-3,5-dinitrobenzamide. This compound belongs to the dinitrobenzamide class, which has garnered s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical detection and quantification of 2-Butoxy-3,5-dinitrobenzamide. This compound belongs to the dinitrobenzamide class, which has garnered significant interest for its potent antimycobacterial properties, primarily through the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] Given its potential therapeutic importance, robust and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), offering researchers, scientists, and drug development professionals a selection of validated approaches tailored to different analytical needs.

Introduction: The Scientific Rationale

2-Butoxy-3,5-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core with two nitro groups and a butoxy substituent. The 3,5-dinitrobenzamide scaffold is a key pharmacophore responsible for its biological activity.[3][4] The analytical challenge lies in developing methods that are sensitive, specific, and reproducible for detecting this molecule in various matrices, from pure active pharmaceutical ingredients (APIs) to complex biological fluids.

The methods detailed herein are founded on the physicochemical properties of the analyte. The presence of the dinitrophenyl group provides a strong chromophore, making UV-Vis spectrophotometry a primary detection technique for HPLC. The nitro groups also make the molecule highly electronegative, which is ideal for sensitive detection by an Electron Capture Detector (ECD) in Gas Chromatography.[5][6] Furthermore, the molecule's mass and fragmentation patterns can be readily analyzed by Mass Spectrometry (MS) for definitive identification and quantification.

Logical Flow of Method Selection

The choice of an analytical method is dictated by the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[7]

Method_Selection Start Analytical Requirement Matrix Sample Matrix Complexity Start->Matrix Sensitivity Required Sensitivity Start->Sensitivity Confirmation Need for Structural Confirmation Start->Confirmation HPLC_UV HPLC-UV Matrix->HPLC_UV Low to Moderate LC_MS LC-MS/MS Matrix->LC_MS High (e.g., Biological) Sensitivity->HPLC_UV μg/mL to high ng/mL Sensitivity->LC_MS Low ng/mL to pg/mL GC_ECD GC-ECD/NPD Sensitivity->GC_ECD pg/mL Confirmation->HPLC_UV No (Tentative ID) Confirmation->LC_MS Yes Confirmation->GC_ECD No (Tentative ID) caption Method Selection Workflow LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UHPLC Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization ESI Source (Ionization) Separation->Ionization MS_Analysis Tandem MS (SRM) Ionization->MS_Analysis Data Data MS_Analysis->Data Data Acquisition & Processing caption LC-MS Bioanalysis Workflow

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of Novel Tubulin Polymerization Inhibitors

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: This document provides a comprehensive framework for the high-throughput screening (HTS) of novel tubu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This document provides a comprehensive framework for the high-throughput screening (HTS) of novel tubulin polymerization inhibitors. It is important to note that a thorough search of the scientific literature did not yield specific information on "2-Butoxy-3,5-dinitrobenzamide" as a known tubulin-targeting agent or its application in HTS. Therefore, this guide is presented as a general but detailed protocol, using well-characterized compounds as examples, to enable researchers to screen and identify novel chemical entities with this mechanism of action.

Introduction: Targeting the Dynamic Cytoskeleton

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical part of the cytoskeleton. They are fundamental to several vital cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] The constant and precisely regulated cycles of polymerization (growth) and depolymerization (shrinkage) are essential for their function.[2]

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1] Agents that interfere with this process can be broadly categorized into two main classes: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents, which inhibit tubulin polymerization (e.g., vinca alkaloids, colchicine).[3] By disrupting the formation of the mitotic spindle, these inhibitors trigger a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3] This application note provides an in-depth guide to designing and executing a high-throughput screening campaign to discover and characterize novel tubulin polymerization inhibitors.

Part 1: The Mechanism of Tubulin Polymerization Inhibitors

Tubulin polymerization inhibitors exert their cytotoxic effects by binding to tubulin subunits, thereby preventing their assembly into microtubules. This disruption of the equilibrium between soluble tubulin dimers and polymerized microtubules has profound downstream consequences for the cell.

  • Binding and Disruption: Small molecule inhibitors typically bind to specific sites on the α,β-tubulin heterodimer. The most extensively studied binding locations for polymerization inhibitors are the colchicine and vinca alkaloid sites.[1] Binding at these sites sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule.

  • Mitotic Arrest: The primary consequence of inhibiting tubulin polymerization is the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, which halts the cell cycle in the G2/M phase to prevent chromosomal missegregation.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the elimination of the cancer cell.[3]

cluster_cell_cycle Cell Cycle Progression cluster_inhibition Pharmacological Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Successful Division Apoptosis Apoptosis (Cell Death) M->Apoptosis Prolonged Arrest Inhibitor Tubulin Polymerization Inhibitor Inhibitor->M Disrupts Spindle Formation

Figure 1: Mechanism of action for a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis.

Part 2: A High-Throughput Screening Campaign Workflow

The discovery of novel tubulin inhibitors from large chemical libraries requires a robust and systematic HTS campaign.[4][5] The workflow is designed as a funnel, starting with a broad primary screen to identify initial "hits," followed by progressively more rigorous assays to confirm activity and elucidate the mechanism of action.[6]

cluster_workflow HTS Workflow for Tubulin Inhibitors AssayDev 1. Assay Development & Validation (Z') Primary 2. Primary HTS (Single Concentration) AssayDev->Primary Confirm 3. Hit Confirmation & Dose-Response Primary->Confirm Secondary 4. Secondary & Counter-Screens (Cell-Based Assays) Confirm->Secondary SAR 5. Hit-to-Lead & SAR Secondary->SAR

Figure 2: A typical high-throughput screening (HTS) workflow for identifying novel tubulin polymerization inhibitors.

Assay Development and Validation

The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay. For tubulin inhibitors, both biochemical and cell-based formats are employed.[1] A biochemical approach is often preferred for primary screening due to its simplicity and direct measurement of target engagement.

Protocol 1: Biochemical Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the light scattered by forming microtubules, which is proportional to the concentration of tubulin polymer.[2] It is a cost-effective and reliable method for HTS.

Rationale: The polymerization of purified tubulin into microtubules at 37°C causes the solution to become turbid. Inhibitors will prevent this increase in turbidity, providing a clear signal window for detection.

Materials:

  • Lyophilized tubulin protein (>99% pure, porcine brain)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Test Compounds (dissolved in 100% DMSO)

  • Positive Control: Nocodazole or Colchicine (inhibitor)

  • Negative Control: DMSO (vehicle)

  • Enhancer Control (for assay validation): Paclitaxel

  • Ice bucket, multichannel pipettes

  • Pre-chilled, clear, half-area 96- or 384-well plates

  • Temperature-controlled microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Prepare the Tubulin Polymerization Mix on ice: General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay Plate Preparation:

    • Add 1 µL of test compounds, positive controls, or negative controls to the appropriate wells of a pre-chilled assay plate. A typical screening concentration is 10-20 µM.

  • Initiating Polymerization:

    • Pre-warm the plate reader to 37°C.

    • Working quickly on ice, add 100 µL of the tubulin/polymerization mix to each well containing the compounds.

    • Immediately place the plate into the pre-warmed spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Assay Validation: The Z'-Factor

Before initiating a full screen, the quality of the assay must be validated. The Z'-factor is the industry-standard metric for quantifying assay suitability for HTS.[7] It accounts for both the dynamic range of the assay (signal window) and the data variation.[8]

Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p = standard deviation of the positive control (e.g., Nocodazole)

  • σ_n = standard deviation of the negative control (e.g., DMSO)

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay ClassificationInterpretation for HTS
> 0.5ExcellentThe assay is robust and has a large separation between controls, making it ideal for HTS.
0 to 0.5MarginalThe assay may be acceptable, but hits could be missed or false positives identified. Optimization is recommended.
< 0UnacceptableThe signal window is too small and/or the variability is too high. The assay is not suitable for screening.
Reference: Adapted from Zhang et al., 1999.
Primary Screening and Hit Identification

Once the assay demonstrates a Z'-factor ≥ 0.5, the primary screen can commence. The entire compound library is screened at a single concentration (e.g., 10 µM).

Data Analysis:

  • The rate of polymerization (Vmax) is calculated from the steepest slope of the kinetic curve for each well.

  • The activity of each compound is typically expressed as percent inhibition relative to the controls: % Inhibition = 100 * ( 1 - (Vmax_compound - Vmax_pos) / (Vmax_neg - Vmax_pos) )

  • Hit Criteria: A "hit" is defined as a compound that meets a predefined activity threshold, typically >50% inhibition or a value greater than 3 standard deviations from the mean of the negative controls.

Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity and eliminate false positives. Confirmed hits are then evaluated in a dose-response format to determine their potency (IC₅₀).

Protocol 2: Dose-Response Analysis

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the biochemical tubulin polymerization assay (Protocol 1) with these dilutions.

  • Calculate the % inhibition for each concentration.

  • Plot % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the polymerization is inhibited).

Secondary and Counter-Screening

A compound's activity in a biochemical assay does not guarantee its effect in a cellular context. Secondary assays are crucial for confirming the mechanism of action within cells and filtering out compounds with undesirable properties (e.g., poor permeability, cytotoxicity through off-target effects).[1]

Protocol 3: Cell-Based Microtubule Morphology Assay (Immunofluorescence)

Rationale: This assay visually confirms that a hit compound disrupts the microtubule network in cancer cells, providing direct evidence of its intracellular activity.

Materials:

  • HeLa or A549 cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96- or 384-well imaging plates

  • Hit compounds, Nocodazole (positive control), DMSO (negative control)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-α-tubulin antibody

  • Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI or Hoechst

  • High-content imaging system

Procedure:

  • Cell Plating: Seed HeLa cells into imaging plates at a density that ensures they are ~60-70% confluent at the time of treatment. Incubate for 24 hours.

  • Compound Treatment: Treat cells with hit compounds at various concentrations (e.g., 1x, 5x, and 10x the biochemical IC₅₀) for a defined period (e.g., 4-18 hours). Include positive and negative controls.

  • Fix and Permeabilize:

    • Gently wash cells with warm PBS.

    • Fix cells with Fixation Solution for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and a nuclear counterstain for 1 hour, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS and leave the final wash in the wells.

    • Acquire images using a high-content imaging system.

    • Analyze images using appropriate software to quantify changes in microtubule network integrity, such as fiber length, density, and overall texture. A depolymerized network will show diffuse, non-filamentous staining compared to the well-defined network in DMSO-treated cells.

Table 2: Example Data Summary for an HTS Campaign

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC₅₀ (µM)Cell-Based Assay ResultNotes
EX-00189.51.2Microtubule depolymerization observedPriority Hit
EX-00275.25.8No effect on cellular microtubulesPossible permeability issue or assay artifact
EX-00395.10.8General cytotoxicity, no specific phenotypeNon-specific toxicity
Nocodazole98.70.5Microtubule depolymerization observedPositive Control

Conclusion: From Hit to Lead

This guide outlines a robust, multi-step strategy for the high-throughput screening and identification of novel tubulin polymerization inhibitors. By integrating a validated biochemical primary assay with a confirmatory cell-based secondary screen, researchers can confidently identify high-quality hits. This systematic approach, grounded in rigorous assay validation and logical hit triage, minimizes the rate of false positives and provides a solid foundation for subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies. The ultimate goal is the discovery of new chemical entities with potent anti-tumor activity, paving the way for the development of next-generation cancer therapeutics.[3]

References

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC. (2025, August 19). Vertex AI Search.
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI. (2021, September 24). MDPI. [Link]

  • Application Note & Protocol: High-Throughput Screening for Tubulin Polymerization Inhibitors - Benchchem. (n.d.). BenchChem.
  • NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC. (n.d.). Vertex AI Search.
  • Z-factor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Cytoskeleton, Inc. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC. (2020, April 30). Vertex AI Search.
  • High-Throughput Screening Assay Datasets from the PubChem D
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021, September 24). MDPI. [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC. (2021, April 24). Vertex AI Search.
  • Drug Discovery and Development Shared Resource. (n.d.). University of Colorado Anschutz Medical Campus. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen. [Link]

  • Compound screening - Nuvisan. (n.d.). Nuvisan. [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. (2023, March 30). Drug Target Review. [Link]

  • (PDF) High-Throughput Screening of Microtubule-Interacting Drugs - ResearchGate. (2025, August 6).
  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - MDPI. (2021, October 18). MDPI. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). Wiley Online Library.
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed. (2021, October 18). PubMed. [Link]

  • What are the therapeutic candidates targeting Tubulin? - Patsnap Synapse. (2025, March 11). Patsnap Synapse. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). GraphPad. [Link]

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Method

Application Notes and Protocols for 2-Butoxy-3,5-dinitrobenzamide in Hypoxia Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Bifunctional Agent for Hypoxia Research The study of cellular responses to low oxyge...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Bifunctional Agent for Hypoxia Research

The study of cellular responses to low oxygen environments (hypoxia) is a critical area of research, with profound implications for oncology, ischemia, and inflammatory diseases. Hypoxia is a hallmark of the tumor microenvironment, driving angiogenesis, metabolic reprogramming, and therapeutic resistance, primarily through the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] This document provides a detailed guide to the potential applications and experimental protocols for a novel investigational compound, 2-Butoxy-3,5-dinitrobenzamide , in hypoxia research.

While 2-Butoxy-3,5-dinitrobenzamide is a compound of significant interest, it is important to note that its specific biological activities are an emerging area of study. This guide synthesizes information from related chemical structures to propose its mechanism of action and provide a robust framework for its investigation. We hypothesize that 2-Butoxy-3,5-dinitrobenzamide acts as a bifunctional agent:

  • Induction of a Hypoxic State: The 2-butoxyethanol moiety, upon cellular metabolism, has been linked to the induction of localized tissue hypoxia.[3] This suggests that 2-Butoxy-3,5-dinitrobenzamide may inherently create a hypoxic microenvironment, facilitating the study of cellular responses to low oxygen.

  • Hypoxia-Activated Cytotoxicity: The 3,5-dinitrobenzamide core is structurally similar to other dinitrobenzamide mustards that function as hypoxia-activated prodrugs.[4] In low-oxygen conditions, the nitro groups can be reduced to form cytotoxic species that crosslink DNA, leading to selective killing of hypoxic cells, a highly desirable characteristic for anti-cancer therapeutics.[4][5]

These proposed dual mechanisms make 2-Butoxy-3,5-dinitrobenzamide a compelling tool for both fundamental hypoxia research and preclinical drug development.

Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₆Inferred from structure
Molecular Weight299.24 g/mol Inferred from structure
AppearancePale yellow solid (predicted)Analogy to similar compounds
SolubilitySoluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility.Analogy to similar compounds

Proposed Synthesis of 2-Butoxy-3,5-dinitrobenzamide

The synthesis of 2-Butoxy-3,5-dinitrobenzamide can be approached through a multi-step process, drawing from established organic chemistry reactions. The following is a proposed synthetic route.

Diagram of Proposed Synthesis Workflow

cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Etherification cluster_3 Step 4: Amidation Salicylaldehyde Salicylaldehyde 3,5-Dinitrosalicylaldehyde 3,5-Dinitrosalicylaldehyde Salicylaldehyde->3,5-Dinitrosalicylaldehyde Conc. H₂SO₄, Conc. HNO₃ 3,5-Dinitro-2-hydroxybenzoic acid 3,5-Dinitro-2-hydroxybenzoic acid 3,5-Dinitrosalicylaldehyde->3,5-Dinitro-2-hydroxybenzoic acid Oxidizing Agent (e.g., KMnO₄) 2-Butoxy-3,5-dinitrobenzoic acid 2-Butoxy-3,5-dinitrobenzoic acid 3,5-Dinitro-2-hydroxybenzoic acid->2-Butoxy-3,5-dinitrobenzoic acid 1-Bromobutane, Base (e.g., K₂CO₃) 2-Butoxy-3,5-dinitrobenzamide 2-Butoxy-3,5-dinitrobenzamide 2-Butoxy-3,5-dinitrobenzoic acid->2-Butoxy-3,5-dinitrobenzamide SOCl₂, then NH₃ cluster_0 Normoxia cluster_1 Hypoxia / 2-Butoxy-3,5-dinitrobenzamide HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α PHDs, O₂ Degradation Degradation Hydroxylated HIF-1α->Degradation VHL, Proteasome HIF-1α_hypoxia HIF-1α HIF-1α Stabilization HIF-1α Stabilization HIF-1α_hypoxia->HIF-1α Stabilization PHD Inhibition Nuclear Translocation Nuclear Translocation HIF-1α Stabilization->Nuclear Translocation HIF-1β Dimerization HIF-1β Dimerization Nuclear Translocation->HIF-1β Dimerization HRE Binding HRE Binding HIF-1β Dimerization->HRE Binding Gene Transcription (e.g., VEGF, GLUT1) Gene Transcription (e.g., VEGF, GLUT1) HRE Binding->Gene Transcription (e.g., VEGF, GLUT1) Angiogenesis, Glycolysis

Sources

Application

Application Notes and Protocols for the Dissolution of 2-Butoxy-3,5-dinitrobenzamide

Introduction: A Rational Approach to a Novel Compound's Solubility This guide, therefore, presents a protocol developed from first principles, leveraging established data for analogous compounds like 3,5-dinitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to a Novel Compound's Solubility

This guide, therefore, presents a protocol developed from first principles, leveraging established data for analogous compounds like 3,5-dinitrobenzamide and general principles for dissolving poorly soluble and potentially hazardous nitroaromatic substances.[2][3] The protocols herein are designed to be a robust starting point for researchers, providing a pathway to achieving consistent and reliable solutions of 2-Butoxy-3,5-dinitrobenzamide for various experimental applications.

Physicochemical Profile and Solvent Selection

The dual nature of the 2-Butoxy-3,5-dinitrobenzamide structure—a lipophilic butoxy tail and a polar aromatic head—dictates its solubility. It is predicted to be sparingly soluble in water and non-polar solvents, but readily soluble in polar aprotic and polar protic organic solvents.[1]

For experimental purposes, especially in biological assays, a co-solvent system is often the most effective approach for achieving a desired concentration while minimizing solvent-induced toxicity.[4] A common and effective co-solvent system for poorly soluble compounds intended for in-vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[4][5]

Table 1: Predicted Solubility of 2-Butoxy-3,5-dinitrobenzamide in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale and Comments
WaterPolar ProticPoorThe large non-polar butoxy group and the aromatic ring will likely overcome the polarity of the amide and nitro groups.
HexaneNon-polarPoor to ModerateThe butoxy chain will contribute to some solubility, but the polar dinitrobenzamide core will limit it.[3]
EthanolPolar ProticGoodThe hydroxyl group can interact with the nitro and amide groups, while the ethyl group interacts with the butoxy chain.[2][6]
AcetonePolar AproticGoodA versatile solvent capable of dissolving a wide range of organic compounds.[2][6]
Dichloromethane (DCM)HalogenatedGoodAn effective solvent for a broad range of organic molecules.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticExcellentA strong polar aprotic solvent, highly effective for dissolving many poorly soluble compounds.[5]

Experimental Protocols

Protocol 1: Standard Dissolution in a Single Organic Solvent

This protocol is suitable for preparing stock solutions for chemical reactions or in-vitro assays where the final concentration of the organic solvent is tolerable.

Materials:

  • 2-Butoxy-3,5-dinitrobenzamide powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Glass vial with a screw cap

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired amount of 2-Butoxy-3,5-dinitrobenzamide into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Secure the cap on the vial and vortex the mixture for 30-60 seconds.

  • Sonication: Place the vial in a sonicator bath. Sonicate for 5-10 minutes to aid dissolution. The solution should become clear.

  • Gentle Heating (Optional): If the compound has not fully dissolved, warm the solution to 37-40°C in a water bath while intermittently vortexing. Caution: Do not overheat, as this can lead to degradation of nitroaromatic compounds.[7]

  • Final Observation: Once the solution is clear and all solid has dissolved, it is ready for use. Store appropriately, protected from light.

Protocol 2: Co-Solvent System for Biological Applications

This protocol is designed for preparing a dosing solution for in-vivo or sensitive in-vitro experiments where the concentration of any single organic solvent must be minimized.[4]

Materials:

  • High-purity 2-Butoxy-3,5-dinitrobenzamide

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

Procedure:

  • Preparation of Co-Solvent Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]

  • Initial Dissolution in DMSO: In a separate sterile vial, add the weighed 2-Butoxy-3,5-dinitrobenzamide. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.

  • Addition of PEG300: Add the PEG300 (40% of the final volume) to the DMSO solution and vortex thoroughly.

  • Addition of Tween 80: Add the Tween 80 (5% of the final volume) and vortex until the solution is homogeneous.

  • Final Dilution with Saline: Slowly add the saline (45% of the final volume) to the mixture while vortexing. The final solution should be clear.

  • Final Observation: The resulting solution is ready for administration. Always prepare this formulation fresh before use. A vehicle-only solution should be prepared as a control for experiments.[4]

Visualization of the Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_cosolvent Co-Solvent Addition weigh Weigh Compound add_solvent Add Solvent/DMSO weigh->add_solvent vortex Vortex add_solvent->vortex add_peg Add PEG300 add_solvent->add_peg sonicate Sonicate vortex->sonicate heat Gentle Heat (Optional) sonicate->heat final_solution Final Solution Ready heat->final_solution Clear Solution add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline add_saline->final_solution

Caption: General workflow for dissolving 2-Butoxy-3,5-dinitrobenzamide.

Safety and Handling Precautions

Dinitroaromatic compounds are hazardous and must be handled with care. The presence of multiple nitro groups increases the reactivity and potential for explosive instability.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[10]

  • Ventilation: All handling of solid 2-Butoxy-3,5-dinitrobenzamide and its concentrated solutions should be performed in a certified chemical fume hood.[10][11]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Polynitro aromatic compounds can be sensitive to shock and friction.[9][10]

  • Spill Management: In case of a spill, dampen the solid material with a suitable solvent like alcohol before cleaning it up with an inert absorbent material.[8]

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin.[10] Avoid all personal contact, including inhalation.[11] In case of accidental ingestion, seek immediate medical attention.[9]

  • Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous waste.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound "oils out" or precipitates upon addition of aqueous solution. The compound's solubility limit has been exceeded.- Re-dissolve by gentle heating and add a small amount of additional co-solvent. - Prepare a more dilute solution. - Consider a different solvent system.[10]
Solution is cloudy or contains suspended particles after sonication. Incomplete dissolution.- Increase sonication time. - Apply gentle heat (37-40°C) as described in the protocol. - The compound may be impure; consider purification.
Compound degrades during dissolution. Excessive heat or incompatible solvent.- Avoid temperatures above 40°C. - Ensure solvents are of high purity and free from contaminants.

References

  • Unacademy. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • LinkedIn. (2026, March 5). Aromatic Compounds vs Nitroaromatics: Environmental Hazards. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • Wiley Online Library. (2016, April 14). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]

  • U.S. Pharmacopeia. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2025, March 12). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzamide. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Butoxy-3,5-dinitrobenzamide

Welcome to the technical support center for the synthesis of 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. Drawing from established principles of organic synthesis and field-proven insights, we will explore the reaction's core mechanism, troubleshoot common experimental hurdles, and provide detailed protocols for success.

Section 1: Synthesis Overview and Core Principles

The synthesis of 2-Butoxy-3,5-dinitrobenzamide is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high electrophilicity of the carbon atom at the C-2 position of a suitable precursor, which is activated by the strong electron-withdrawing effects of the two nitro groups at the ortho and para positions.

The logical precursor for this synthesis is 2-Chloro-3,5-dinitrobenzamide. The reaction proceeds by displacing the chloro group with a butoxide nucleophile, generated in situ from n-butanol and a strong base.

Reaction Mechanism: The reaction follows a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The butoxide ion (CH₃CH₂CH₂CH₂O⁻) attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination: The complex collapses, expelling the chloride ion as the leaving group and re-forming the aromatic ring, yielding the final 2-Butoxy-3,5-dinitrobenzamide product.

The overall workflow for this synthesis is depicted below.

G cluster_prep Phase 1: Nucleophile Preparation cluster_reaction Phase 2: SₙAr Reaction cluster_workup Phase 3: Workup & Purification prep_base Select & Dry Strong Base (e.g., NaH) gen_butoxide Generate Sodium Butoxide (Under Inert Atmosphere) prep_base->gen_butoxide prep_solvent Select & Dry Aprotic Solvent (e.g., THF, DMF) prep_solvent->gen_butoxide prep_alcohol Dry n-Butanol prep_alcohol->gen_butoxide add_sm Add 2-Chloro-3,5-dinitrobenzamide to Butoxide Solution gen_butoxide->add_sm heat Heat Reaction Mixture (e.g., 60-80 °C) add_sm->heat monitor Monitor Progress (via TLC) heat->monitor quench Quench Reaction (e.g., with NH₄Cl(aq)) monitor->quench extract Liquid-Liquid Extraction quench->extract dry_org Dry Organic Layer extract->dry_org purify Purify Crude Product (Recrystallization) dry_org->purify final_product Isolated Product: 2-Butoxy-3,5-dinitrobenzamide purify->final_product G start Low Yield of Product tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_present High Amount of Unreacted Starting Material? tlc->sm_present side_products Multiple Side Products Present? sm_present->side_products No cause_nucleophile Cause: Ineffective Nucleophile - Base too weak? - Moisture present? sm_present->cause_nucleophile Yes cause_temp Cause: Low Temperature - Insufficient energy? sm_present->cause_temp Yes cause_moisture Cause: Water Contamination - Hydrolysis side product? side_products->cause_moisture Yes cause_degradation Cause: Degradation - Temperature too high? - Reaction time too long? side_products->cause_degradation Yes solution_nucleophile Solution: - Use strong base (NaH) - Ensure anhydrous conditions - Run under inert gas cause_nucleophile->solution_nucleophile solution_temp Solution: - Increase temperature to 60-80 °C - Monitor progress cause_temp->solution_temp solution_moisture Solution: - Use oven-dried glassware - Use anhydrous solvents/reagents cause_moisture->solution_moisture solution_degradation Solution: - Reduce reaction temperature - Stop reaction once SM is consumed cause_degradation->solution_degradation

Optimization

2-Butoxy-3,5-dinitrobenzamide solubility problems in aqueous solutions

Technical Support Center: 2-Butoxy-3,5-dinitrobenzamide A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support resource for 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Butoxy-3,5-dinitrobenzamide

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility issues commonly encountered with this class of compounds. As Senior Application Scientists, we understand that overcoming formulation hurdles is critical to experimental success and have structured this guide to address your challenges in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Butoxy-3,5-dinitrobenzamide so poorly soluble in aqueous solutions?

Answer: The limited aqueous solubility of 2-Butoxy-3,5-dinitrobenzamide is a direct consequence of its molecular structure. The molecule combines several features that favor low water solubility:

  • High Lipophilicity: The presence of a butoxy group and a benzene ring creates a significant nonpolar character, making the molecule hydrophobic or "grease-like."

  • Nitro Groups: The two nitro groups (NO₂) are strongly electron-withdrawing and contribute to a rigid crystal structure. A significant amount of energy, known as crystal lattice energy, is required to break apart the solid-state compound before it can be solvated by water molecules. Compounds with high crystal lattice energy are often described as "brick-dust" molecules.[1]

  • Limited Hydrogen Bonding: While the amide group (-CONH₂) can participate in hydrogen bonding, the overall large, nonpolar surface area of the molecule dominates its interactions, preventing effective solvation by water.

The combination of these factors results in a molecule that prefers to interact with itself (in a crystal lattice) rather than with water, leading to poor aqueous solubility.

Q2: I'm seeing immediate precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic sign of a compound crashing out of solution due to supersaturation. You have successfully dissolved the compound in a strong organic solvent (like DMSO), but when this concentrated stock is introduced to an aqueous environment where the compound is poorly soluble, the solubility limit is exceeded almost instantly, causing precipitation.

Here are immediate troubleshooting steps, starting with the simplest:

  • Lower the Final Concentration: The most direct solution is to reduce the target concentration in your aqueous buffer to a level below the compound's solubility threshold.[2]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Incorporate a Co-solvent: Maintain a small percentage of a water-miscible organic solvent in your final aqueous solution. This is often the most effective strategy.

The following workflow provides a systematic approach to resolving this common issue.

G start Precipitation Observed Upon Dilution step1 Is lowering the final concentration acceptable? start->step1 step2 Yes: Decrease final concentration and re-test. step1->step2 Yes step3 No: Proceed to Co-solvent Protocol. step1->step3 No step4 Implement Co-solvent Protocol (See Protocol 2) step3->step4 step5 Does precipitation persist? step4->step5 step6 No: Protocol Successful. Validate in assay. step5->step6 No step7 Yes: Increase co-solvent % or try an alternative co-solvent (e.g., Ethanol, PEG 400). step5->step7 Yes step8 Still precipitating? Consider Advanced Methods. step7->step8 step9 Explore Advanced Strategies: - pH Adjustment (if applicable) - Surfactants - Solid Dispersions step8->step9

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

The first critical step is to fully dissolve the compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.

Materials:

  • 2-Butoxy-3,5-dinitrobenzamide powder

  • Anhydrous DMSO

  • Vortex mixer

  • Warming bath (optional, set to 37-40°C)

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of 2-Butoxy-3,5-dinitrobenzamide into a clean vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Gentle Warming (Optional): If the solid does not fully dissolve, warm the solution in a water bath at 37-40°C for 5-10 minutes, followed by another round of vortexing.[2] This can help overcome the activation energy barrier for dissolution.

  • Storage: Once fully dissolved, store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Using a Co-solvent to Maintain Solubility in Aqueous Buffer

A co-solvent increases the solubility of a lipophilic compound in an aqueous medium by reducing the overall polarity of the solvent system.[3]

Objective: To determine the minimum percentage of co-solvent required to keep the compound in solution at the desired final concentration.

Procedure:

  • Prepare Stock: Prepare a high-concentration stock solution in DMSO as described in Protocol 1.

  • Serial Dilution Test: a. Set up a series of tubes containing your aqueous assay buffer. b. Add your DMSO stock solution to each tube to achieve your target compound concentration, but vary the final percentage of DMSO (e.g., 0.5%, 1%, 2%, 5%). c. For example, to make a 100 µL solution with 1% DMSO, add 1 µL of your stock to 99 µL of buffer.

  • Observation: Vortex each tube immediately after adding the stock. Let the solutions stand at the experimental temperature for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Selection: The lowest percentage of co-solvent that results in a clear, stable solution is the optimal choice for your experiment.

Data Summary: Co-solvent Selection Table

Co-solventFinal Concentration of Co-solventObservation (at 10 µM Compound)Recommendation
DMSO 0.5%Precipitation observedInsufficient
1.0% Clear Solution Optimal Starting Point
2.0%Clear SolutionUse if higher concentration is needed
Ethanol 1.0%Slight HazeMay require higher %
2.0%Clear SolutionAlternative to DMSO
PEG 400 2.0%Clear SolutionGood for in vivo formulations[4]

Causality: Polyethylene glycol (PEG 400) and ethanol act similarly to DMSO by creating a more hospitable, less polar environment for the hydrophobic 2-Butoxy-3,5-dinitrobenzamide molecule, preventing it from aggregating and precipitating.[4]

Self-Validation: Always include a vehicle control in your experiments (buffer + the selected percentage of co-solvent without the compound) to ensure the co-solvent itself does not interfere with the assay.

Q3: Co-solvents are interfering with my assay. What are some advanced strategies I can explore?

Answer: If standard co-solvent methods are not viable, more advanced formulation strategies may be necessary. These techniques aim to alter the physical state of the compound to enhance its dissolution.

  • pH Modification:

    • Principle: For ionizable compounds, adjusting the pH of the solution can convert the molecule into its more soluble salt form.[5]

    • Applicability: Benzamides are generally neutral, but the amide group can be hydrolyzed under strong acidic or basic conditions, which is typically undesirable. The nitroaromatic structure is stable across a physiological pH range. Therefore, pH modification is unlikely to be an effective strategy for this specific molecule unless it has other ionizable functional groups not specified in its name.

  • Use of Surfactants:

    • Principle: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[6]

    • Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are commonly used.

    • Protocol: Prepare the compound stock in a suitable organic solvent. Prepare the aqueous buffer containing the surfactant (e.g., 0.1% w/v Tween® 80). Then, add the stock solution to the surfactant-containing buffer with vigorous stirring.

  • Amorphous Solid Dispersions:

    • Principle: This strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. By preventing the drug from forming a stable crystal lattice, its dissolution rate can be dramatically increased.[6][7]

    • Workflow:

      • Dissolve both the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent.

      • Remove the solvent rapidly (via spray drying or rotary evaporation).

      • The resulting solid powder contains the drug in an amorphous, high-energy state, ready for enhanced dissolution in aqueous media.

G cluster_0 Crystalline Drug (Low Solubility) cluster_1 Amorphous Solid Dispersion (High Solubility) a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a8 a4->a8 a5->a6 a6->a7 a7->a8 b1 b2 b3 b4 b5 b6 b7 b8 process Solid Dispersion (e.g., Spray Drying) cluster_1 cluster_1 process->cluster_1 cluster_0 cluster_0 cluster_0->process label_drug Drug Molecule label_polymer Polymer Matrix

Caption: Crystalline drug vs. molecular dispersion in a polymer matrix.

References

  • Vertex AI Search Result[8][9][10][11][12] . These results provided comprehensive chemical and physical properties of 2-Butoxyethanol, a structural component relevant to the topic compound, including its miscibility with water and use as a solvent.

  • Benchchem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. This guide provided context on common issues and reactions related to the benzamide chemical class. [Link: https://www.benchchem.com/technical-support-center/benzamide-synthesis]
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. This article outlines various fundamental techniques for solubility enhancement, such as co-solvency and particle size reduction. [Link: https://www.researchgate.net/publication/265142106_Techniques_to_improve_the_solubility_of_poorly_soluble_drugs]
  • Wiley. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. This paper provides context on the synthesis and biological activity of dinitrobenzamide derivatives, which are structurally related to the topic compound. [Link: https://www.researchgate.net/publication/363673523_35-Dinitrobenzoate_and_35-Dinitrobenzamide_Derivatives_Mechanistic_Antifungal_and_In_Silico_Studies]
  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. This review covers advanced strategies like solid dispersions and lipid-based formulations for poorly soluble drugs. [Link: https://www.mdpi.com/1999-4923/17/8/1199]
  • Pais, J. P., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. This study on related nitrobenzamides discusses their synthesis and activity, providing a basis for understanding the behavior of similar compounds. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098197/]
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. This document provides a broad overview of formulation strategies, including particle size reduction and salt formation. [Link: https://www.researchgate.
  • Benchchem. (n.d.). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. This technical guide offers specific protocols for using DMSO and dealing with precipitation upon dilution for a related benzamide compound. [Link: https://www.benchchem.com/technical-support-center/N-(1-hydroxypropan-2-yl)benzamide-solubility]
  • PubChem. (n.d.). 2-Butoxyethanol. Provides detailed chemical and physical properties of 2-butoxyethanol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/8133]
  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. This book excerpt discusses various formulation challenges and strategies, including pH modification and amorphous formulations. [Link: https://link.springer.com/book/10.1007/978-1-4939-1572-8]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. This review discusses multiple methods for solubility enhancement including co-solvency and nano-suspensions. [Link: https://www.longdom.org/open-access/brief-overview-of-various-approaches-to-enhance-drug-solubility-91144.html]
  • RSC Publishing. (n.d.). The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. This paper discusses the use of co-solvents for dissolving structurally related nitro-aromatic compounds. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/nj/c2nj40530k]
  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. This review details conventional and emerging strategies for solubility enhancement, including amorphous solid dispersions and nanotechnology. [Link: https://primerascientific.com/journals/ijpr/articles/ijpr-24-0010.html]
  • Benchchem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions. This guide explains the concepts of "brick-dust" and "grease-ball" molecules and provides protocols for using co-solvents and solid dispersions. [Link: https://www.benchchem.com/technical-support-center/4-Amino-N-(3,5-dichlorophenyl)benzamide-solubility]
  • PubChem. (n.d.). 3,5-Dinitrobenzamide. Provides chemical properties for the core 3,5-dinitrobenzamide structure. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4511]
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. This review summarizes various conventional and novel solubilization techniques and their mechanisms. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399279/]
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. This article focuses on the utility of solid dispersion as a key technique for enhancing the bioavailability of poorly soluble drugs. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3966209/]
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. This review covers a wide array of methods for improving drug solubility, including surfactants, salt formation, and pH adjustment. [Link: https://brieflands.com/articles/pharma-99932.html]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 2-Butoxy-3,5-dinitrobenzamide

Welcome to the technical support center for 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Understanding and controlling the degradation of your molecule is paramount for ensuring the accuracy, reproducibility, and validity of your experimental results. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential challenges.

Understanding the Inherent Stability of 2-Butoxy-3,5-dinitrobenzamide

2-Butoxy-3,5-dinitrobenzamide is a complex molecule with several functional groups that can influence its stability. The presence of two electron-withdrawing nitro groups on the benzene ring and a hydrolyzable benzamide functional group are key areas of consideration. The electron-withdrawing nature of the nitro groups generally enhances the stability of the benzene ring, making it more resistant to oxidative degradation.[1][2] However, these groups can also activate the ring to other chemical transformations. The primary routes of degradation for this compound under typical experimental conditions are expected to be hydrolysis of the amide bond and, potentially, photodegradation.

Key Degradation Pathways
1. Hydrolysis of the Benzamide Group

The amide bond in 2-Butoxy-3,5-dinitrobenzamide is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3][4] This process will yield 2-butoxy-3,5-dinitrobenzoic acid and ammonia.[4][5] The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate salt and ammonia.[3][6]

2-Butoxy-3,5-dinitrobenzamide 2-Butoxy-3,5-dinitrobenzamide 2-Butoxy-3,5-dinitrobenzoic_Acid 2-Butoxy-3,5-dinitrobenzoic Acid + NH3 2-Butoxy-3,5-dinitrobenzamide->2-Butoxy-3,5-dinitrobenzoic_Acid H+ / H2O or OH- / H2O

Caption: Hydrolysis of 2-Butoxy-3,5-dinitrobenzamide.

2. Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7][8] While some dinitro compounds can be surprisingly resistant to photodegradation,[8] it is a potential degradation pathway that should be considered, especially if experiments are conducted under ambient light for extended periods. The mechanism of photodegradation can be complex, involving the excitation of the nitro group to a higher energy state, which can then lead to a variety of reactions, including hydrogen abstraction or reaction with other molecules in the solution.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after dissolving my 2-Butoxy-3,5-dinitrobenzamide in a basic buffer. What could this new peak be?

A1: The new, more polar peak is very likely the hydrolysis product, 2-butoxy-3,5-dinitrobenzoic acid. The carboxylic acid group is more polar than the amide group, leading to an earlier elution time in reverse-phase HPLC. To confirm this, you can intentionally degrade a small sample of your compound by heating it in a basic solution and see if the peak area of the new peak increases. You could also analyze the fraction corresponding to the new peak by LC-MS to confirm its molecular weight.

Q2: My stock solution of 2-Butoxy-3,5-dinitrobenzamide in DMSO appears to be stable, but when I dilute it into my aqueous cell culture medium, I see a decrease in the parent compound concentration over 24 hours, even when protected from light. What could be the cause?

A2: This is likely due to the hydrolysis of the benzamide group in the aqueous, buffered environment of your cell culture medium. Many cell culture media are buffered at a physiological pH (around 7.4), which can be sufficient to cause slow hydrolysis over time, especially at 37°C. To mitigate this, prepare fresh dilutions of your compound in the aqueous medium immediately before use. If long-term incubation is necessary, consider running a time-course experiment to quantify the rate of degradation in your specific medium to account for it in your final analysis.

Q3: I left a solution of my compound on the lab bench under ambient light for a day and now I see multiple new peaks in my HPLC analysis. What is the likely cause?

A3: The appearance of multiple new peaks after exposure to light is indicative of photodegradation.[8] Nitroaromatic compounds can undergo complex photochemical reactions. To prevent this, always protect solutions of 2-Butoxy-3,5-dinitrobenzamide from light by using amber vials or by wrapping your containers in aluminum foil. If your experimental setup requires exposure to light, minimize the duration of exposure as much as possible.

Q4: What are the recommended storage conditions for solid 2-Butoxy-3,5-dinitrobenzamide and its solutions?

A4:

  • Solid: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture, which could contribute to hydrolysis over long-term storage.

  • Solutions:

    • For long-term storage, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store them at -20°C or -80°C in tightly sealed, amber vials.

    • Avoid storing the compound in aqueous solutions for extended periods. If aqueous solutions are necessary, prepare them fresh daily.

Q5: I need to heat my reaction mixture containing 2-Butoxy-3,5-dinitrobenzamide. At what temperature should I be concerned about thermal degradation?

A5: While specific data for this compound is not available, nitroaromatic compounds can be susceptible to thermal degradation at elevated temperatures.[9] It is advisable to conduct preliminary thermal stability tests if your experimental protocol requires heating above ambient temperature for extended periods. A simple test would be to heat a solution of the compound at the desired temperature for the intended duration and then analyze its purity by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify potential degradation products of 2-Butoxy-3,5-dinitrobenzamide under hydrolytic and photolytic stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Butoxy-3,5-dinitrobenzamide in acetonitrile.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Analyze by HPLC.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Analyze by HPLC.

4. Photolytic Degradation:

  • Place 2 mL of the stock solution in a clear glass vial.

  • Expose the vial to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight for 24 hours.

  • As a control, wrap another vial containing the same solution in aluminum foil and keep it alongside the exposed vial.

  • Analyze both solutions by HPLC.

cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution in ACN B Acid Hydrolysis (1N HCl, 60°C, 24h) A->B C Base Hydrolysis (1N NaOH, 60°C, 24h) A->C D Photolytic Degradation (UV/Sunlight, 24h) A->D E Neutralize B->E C->E F Analyze by HPLC D->F E->F

Caption: Workflow for Forced Degradation Study.

Protocol 2: Generic HPLC Method for Purity Analysis

This method can be used as a starting point for the analysis of 2-Butoxy-3,5-dinitrobenzamide and its degradation products. Method optimization may be required for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of 2-Butoxy-3,5-dinitrobenzamide and its Primary Hydrolysis Product
CompoundStructureMolecular Weight ( g/mol )Expected Elution in RP-HPLC
2-Butoxy-3,5-dinitrobenzamide C₁₁H₁₃N₃O₅283.24Later eluting
2-Butoxy-3,5-dinitrobenzoic Acid C₁₁H₁₂N₂O₆284.22Earlier eluting

References

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Biochem Chemopharma. (2018). Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1). Retrieved from [Link]

  • Kamble, S. P., Sawant, S. B., & Pangarkar, V. G. (2005). Photocatalytic degradation of m-dinitrobenzene by illuminated TiO2 in a slurry photoreactor. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PMC. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • SciELO. (n.d.). Photocatalytic Degradation of Nitrobenzene Using Nanocrystalline TiO2 Photocatalyst Doped with Zn Ions. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways for 2-BE, according to the literature. Retrieved from [Link]

  • Horbury, M. D., et al. (2021). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in >60 wt% H2SO4. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2). Retrieved from [Link]

  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Retrieved from [Link]

  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Retrieved from [Link]

  • Semantic Scholar. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light. Retrieved from [Link]

  • Chromatography Forum. (2014). HPLC Sample Derivatization - 2butoxyethanol. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Butoxy-3,5-dinitrobenzamide

Welcome to the technical support center for the synthesis and optimization of 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Butoxy-3,5-dinitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this compound. We will dissect the critical stages of the synthesis, providing expert insights and evidence-based solutions in a direct question-and-answer format to help you achieve higher yields, better purity, and more reliable outcomes.

Overview of Synthetic Pathways

The synthesis of 2-Butoxy-3,5-dinitrobenzamide typically involves three key transformations: dinitration of an aromatic precursor, nucleophilic aromatic substitution (SNAr) to introduce the butoxy group, and amidation of a carboxylic acid or ester. The sequence of these steps is critical and can significantly impact the overall efficiency. Below is a diagram illustrating the most common synthetic routes.

Caption: Common synthetic routes to 2-Butoxy-3,5-dinitrobenzamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Part 1: The Dinitration Step

Question 1: My nitration of 2-chlorobenzoic acid results in a low yield and a mixture of mono-nitrated and di-nitrated products. How can I improve the selectivity for the 3,5-dinitro product?

Answer: This is a common issue stemming from insufficient reaction control. The carboxyl and chloro groups are deactivating and ortho-, para-directing. However, under harsh nitrating conditions, the electronic effects can be overcome to yield the thermodynamically stable 3,5-dinitro product.

  • Causality: Using a standard mixture of concentrated nitric acid and sulfuric acid (mixed acid) can be difficult to control. The reaction is highly exothermic, and temperature fluctuations can lead to incomplete nitration or, conversely, oxidative side reactions.[1]

  • Solution & Protocol:

    • Control the Temperature: Begin the reaction at a low temperature (0-5 °C) using an ice bath. Slowly add the nitrating agent to the solution of your starting material.

    • Nitrating Agent Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of nitric acid to drive the reaction towards dinitration. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) and should be in excess.

    • Reaction Time and Temperature: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Alternative Nitrating Systems: For more control, consider milder, more selective nitrating systems. For instance, using ammonium nitrate with potassium bisulfate in acetonitrile can offer high regioselectivity for nitrating activated or deactivated rings.[2]

Question 2: I am observing significant charring and dark-colored impurities after the nitration step. What is causing this and how can it be prevented?

Answer: Charring indicates oxidative degradation of your aromatic compound. This is a frequent side reaction when using strong mixed acids, especially if the reaction temperature is not rigorously controlled.[1]

  • Causality: The powerful oxidizing nature of concentrated nitric acid, especially in the presence of sulfuric acid and at elevated temperatures, can destroy the aromatic substrate, leading to complex, tar-like byproducts.

  • Solutions:

    • Strict Temperature Control: This is the most critical parameter. Maintain the temperature below 10 °C during the addition of the mixed acid. An automated reactor system can help maintain a precise temperature profile.

    • Reverse Addition: Instead of adding the mixed acid to the substrate, try adding the substrate solution dropwise to the pre-chilled mixed acid. This maintains a constant excess of the nitrating agent and can help control the exotherm.

    • Use of Milder Reagents: Consider using reagents like sodium nitrite in the presence of an oxidant like tetrabutylammonium dichromate under aprotic conditions, which can achieve mononitration selectively under non-acidic conditions and may be adapted for dinitration.[1]

Part 2: Introducing the Butoxy Group (SNAr Etherification)

Question 3: The reaction of 2-Chloro-3,5-dinitrobenzoic acid with sodium butoxide is sluggish and gives a low yield of the desired ether. What is limiting the reaction rate?

Answer: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Its success hinges on three factors: the activation of the aromatic ring, the nature of the leaving group, and the strength of the nucleophile.[3]

  • Causality: While the two nitro groups strongly activate the ring for nucleophilic attack, several factors could still impede the reaction:

    • Poor Nucleophile Solubility: Sodium butoxide may have poor solubility in common aprotic solvents.

    • Steric Hindrance: The carboxylic acid group adjacent to the reaction site can sterically hinder the approach of the butoxide nucleophile.

    • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).[4]

  • Solutions:

    • Choice of Base and Solvent: Instead of pre-forming sodium butoxide, generate it in situ. Use n-butanol as both the reagent and solvent, with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3]

    • Increase Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[3] Gradually increase the temperature to 80-120 °C and monitor the reaction by TLC. Microwave irradiation can sometimes dramatically reduce reaction times.

    • Consider an Ester Intermediate: The carboxylic acid group is acidic and can interfere with the basic conditions. It is often more effective to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester is less sterically demanding and is stable under the basic conditions of the SNAr reaction. You would then perform the amidation in a later step.

SNAr_Troubleshooting Start Low SNAr Yield Q1 Is the nucleophile strong enough? Start->Q1 Q2 Is the solvent appropriate? Q1->Q2 Yes Sol1 Use stronger base (e.g., NaH) to generate butoxide in situ Q1->Sol1 No Q3 Is the temperature optimal? Q2->Q3 Yes Sol2 Switch to polar aprotic solvent (DMSO, DMF) Q2->Sol2 No Q4 Is there steric hindrance? Q3->Q4 Yes Sol3 Increase temperature (80-120 °C) or use microwave Q3->Sol3 No Sol4 Convert COOH to an ester before SNAr step Q4->Sol4 Yes End Improved Yield Q4->End No Sol1->Q2 Sol2->Q3 Sol3->Q4 Sol4->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in 2-Butoxy-3,5-dinitrobenzamide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butoxy-3,5-dinitrobenzamide. As a critical intermediate in various research and devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butoxy-3,5-dinitrobenzamide. As a critical intermediate in various research and development programs, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues, particularly the formation of side products, encountered during its synthesis.

I. Overview of the Primary Synthesis Route

The most common and efficient laboratory-scale synthesis of 2-Butoxy-3,5-dinitrobenzamide involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-3,5-dinitrobenzamide, with sodium butoxide. The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the butoxide nucleophile.[1][2][3]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.

FAQ 1: My reaction is sluggish and the yield of 2-Butoxy-3,5-dinitrobenzamide is low. What are the likely causes?

Low yields are often attributed to incomplete reaction or degradation of starting materials. Several factors can contribute to this:

  • Insufficient Reaction Temperature: While the reaction proceeds via an activated SNAr mechanism, adequate thermal energy is required to overcome the activation barrier. If the reaction temperature is too low, the rate of conversion will be slow, leading to a significant amount of unreacted 2-chloro-3,5-dinitrobenzamide remaining in the reaction mixture.

  • Poor Solubility of Reactants: The solubility of both 2-chloro-3,5-dinitrobenzamide and sodium butoxide in the reaction solvent is crucial. If either reactant is not fully dissolved, the reaction will be heterogeneous and the rate will be limited by the interfacial surface area.

  • Moisture in the Reaction: Sodium butoxide is highly sensitive to moisture.[4] Any water present in the solvent or on the glassware will react with the butoxide to form sodium hydroxide and butanol. This not only consumes the nucleophile but the resulting sodium hydroxide can lead to the formation of undesired side products (see FAQ 2).

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure Proper Solvation: Select a solvent that effectively dissolves both reactants. Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices for SNAr reactions.

  • Strict Anhydrous Conditions: Dry all glassware thoroughly in an oven prior to use. Use anhydrous solvents and handle sodium butoxide in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to moisture.

FAQ 2: I've isolated my product, but analytical data (NMR, HPLC) shows the presence of a significant impurity. What could it be?

The presence of impurities is a common challenge. Based on the reaction mechanism and the nature of the reactants, several side products are possible.

Potential Side Products and Their Formation Mechanisms:

  • 2-Hydroxy-3,5-dinitrobenzamide: This is one of the most probable side products. It forms if there is residual moisture in the reaction, leading to the in-situ formation of sodium hydroxide from sodium butoxide.[4] The hydroxide ion can then act as a nucleophile, attacking the 2-chloro-3,5-dinitrobenzamide to produce the corresponding hydroxy derivative.

  • Unreacted 2-Chloro-3,5-dinitrobenzamide: As discussed in FAQ 1, incomplete reaction will result in the starting material being carried through the workup and purification steps.

  • 3,5-Dinitrobenzamide: While less common, under certain conditions, a reduction of the chloro group could occur, although this is more prevalent in the presence of specific catalysts.

  • Hydrolysis of the Amide: Both the starting material and the final product contain an amide functional group that can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup, leading to the formation of the corresponding carboxylic acids (2-butoxy-3,5-dinitrobenzoic acid or 2-chloro-3,5-dinitrobenzoic acid).

Troubleshooting and Mitigation Strategies:

  • Rigorous Moisture Control: The most effective way to prevent the formation of 2-hydroxy-3,5-dinitrobenzamide is to maintain strictly anhydrous reaction conditions.

  • Reaction Monitoring: Utilize TLC or HPLC to monitor the consumption of the starting material. The reaction should be allowed to proceed until the starting material is no longer detectable.

  • Controlled Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, and keep the temperature low to minimize amide hydrolysis.

  • Purification: If side products are formed, they can often be separated from the desired product by column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of solvent will depend on the relative polarities of the product and the impurities.

III. Analytical Characterization of Product and Side Products

Proper identification of the main product and any impurities is crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Purpose Expected Observations for 2-Butoxy-3,5-dinitrobenzamide and Potential Side Products
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of product and impurities.A well-developed reverse-phase HPLC method should show baseline separation of the starting material (2-chloro-3,5-dinitrobenzamide), the desired product (2-Butoxy-3,5-dinitrobenzamide), and the more polar side product (2-hydroxy-3,5-dinitrobenzamide).
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Structural confirmation and identification of impurities.The ¹H NMR spectrum of 2-Butoxy-3,5-dinitrobenzamide will show characteristic signals for the butyl group (triplet, sextet, sextet, triplet) and the aromatic protons. The presence of 2-hydroxy-3,5-dinitrobenzamide would be indicated by the absence of the butoxy signals and the presence of a broad singlet for the hydroxyl proton.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) Structural confirmation.Provides detailed information about the carbon skeleton of the molecule, confirming the presence of the butoxy group and the dinitro-substituted aromatic ring.[5]
MS (Mass Spectrometry) Molecular weight determination and structural information.The mass spectrum will show the molecular ion peak corresponding to the mass of 2-Butoxy-3,5-dinitrobenzamide. Fragmentation patterns can provide further structural confirmation.[5][6]

IV. Experimental Workflow and Key Checkpoints

A generalized experimental protocol for the synthesis of 2-Butoxy-3,5-dinitrobenzamide is provided below, with critical checkpoints highlighted.

Diagram of the Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry Dry Glassware & Solvents start->dry reactants Weigh Reactants under Inert Atmosphere dry->reactants check1 Anhydrous Conditions dry->check1 setup Set up Reaction reactants->setup add_reagents Add Reagents setup->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench Reaction monitor->quench check2 Complete Consumption of Starting Material monitor->check2 extract Extract Product quench->extract check3 Neutral pH during Workup quench->check3 purify Purify (Chromatography/Recrystallization) extract->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 2-Butoxy-3,5-dinitrobenzamide, highlighting critical checkpoints for minimizing side product formation.

Step-by-Step Protocol:

  • Preparation (Critical Checkpoint: Anhydrous Conditions):

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use a freshly opened bottle of anhydrous solvent (e.g., DMF) or dry the solvent using appropriate methods (e.g., molecular sieves).

    • Weigh 2-chloro-3,5-dinitrobenzamide and sodium butoxide in a glove box or under a nitrogen atmosphere to prevent exposure to moisture.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-3,5-dinitrobenzamide in the anhydrous solvent.

    • Add sodium butoxide portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring (Critical Checkpoint: Complete Consumption of Starting Material):

    • Periodically take aliquots from the reaction mixture and analyze by TLC or HPLC to monitor the disappearance of the starting material.

    • Continue heating until the starting material is consumed.

  • Workup (Critical Checkpoint: Neutral pH during Workup):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Adjust the pH to neutral using a dilute acid (e.g., 1 M HCl). Avoid strongly acidic or basic conditions.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the purified product using HPLC, NMR, and MS to confirm its identity and purity.

V. Logical Relationship of Side Product Formation

The following diagram illustrates the logical pathways leading to the formation of the desired product and the primary side product.

SideProducts SM 2-Chloro-3,5-dinitrobenzamide Product 2-Butoxy-3,5-dinitrobenzamide (Desired Product) SM->Product reacts with NaOBut SideProduct 2-Hydroxy-3,5-dinitrobenzamide (Side Product) SM->SideProduct reacts with NaOH NaOBut Sodium Butoxide H2O Moisture NaOBut->H2O reacts with NaOH Sodium Hydroxide H2O->NaOH forms

Caption: Logical diagram showing the formation of the desired product and the primary side product resulting from the presence of moisture.

By understanding the underlying chemical principles and diligently controlling the reaction parameters as outlined in this guide, researchers can significantly minimize the formation of side products and obtain high-purity 2-Butoxy-3,5-dinitrobenzamide for their research and development needs.

VI. References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde. Retrieved from BenchChem Technical Support.

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(2), 72-8.

  • BenchChem. (2025). Technical Support Center: Preventing Side Reactions with Sodium tert-Butoxide. Retrieved from BenchChem Technical Support.

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43.

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Environment and Climate Change Canada. (2014). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from Environment and Climate Change Canada.

  • ChemRxiv. (2021). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES.

  • ResearchGate. (2022). A Practical HPLC-MS Method for the Analysis of Nitrosamine Drug Substance Related Impurities Using an Inexpensive Single Quadrupole Mass Spectrometer.

  • Royal Society of Chemistry. (n.d.). – Supporting Information – Electronic Supplementary Material (ESI) for ChemComm.

  • PubMed. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.

  • MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde. Retrieved from BenchChem Technical Support.

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure.

  • BenchChem. (2025). A Spectroscopic Comparison of 1,3,5-Trichloro-2,4-dinitrobenzene and Its Isomers. Retrieved from BenchChem Technical Support.

  • National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2021). Ambient nitro-aromatic compounds -biomass burning versus secondary formation in rural China.

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.

  • LCGC North America. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Butoxy-3,5-dinitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Butoxy-3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Butoxy-3,5-dinitrobenzamide .

This highly functionalized active pharmaceutical ingredient (API) intermediate presents unique chromatographic behavior. The molecule features a primary carboxamide (a strong hydrogen bond donor/acceptor), an ether linkage (lipophilic butoxy chain), and two strongly electron-withdrawing nitro groups. This combination creates a wide polarity span and makes the compound susceptible to specific degradation pathways, requiring orthogonal purification strategies[1].

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Butoxy-3,5-dinitrobenzamide (Contains isomers & unreacted starting material) LLE Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Crude->LLE Remove water-soluble impurities Recryst Recrystallization (Ethanol / Water) LLE->Recryst Bulk purification Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Recryst->Flash Isomer separation PrepHPLC Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) Flash->PrepHPLC Final polishing Pure Pure 2-Butoxy-3,5-dinitrobenzamide (>99.5% Purity) PrepHPLC->Pure Lyophilization

Workflow for the multi-stage orthogonal purification of 2-Butoxy-3,5-dinitrobenzamide.

Part 1: Troubleshooting Guides & FAQs

Section A: Recrystallization Dynamics

Q: Why does my 2-Butoxy-3,5-dinitrobenzamide "oil out" instead of crystallizing from the ethanol/water mixture? A: Causality: Oiling out occurs when the target compound reaches supersaturation at a temperature that is higher than its melting point in that specific solvent system[2]. The lipophilic butoxy chain at the 2-position sterically hinders the primary amide, disrupting the rigid crystal lattice normally stabilized by intermolecular hydrogen bonding. Solution: Do not crash-cool the solution. Lower the temperature at a highly controlled rate (e.g., 5°C per hour) to bypass the liquid-liquid phase separation boundary. Alternatively, introduce seed crystals at the cloud point to force immediate nucleation.

Section B: Flash Column Chromatography

Q: I am observing severe peak tailing and co-elution of structural isomers during silica gel chromatography. How can I resolve this? A: Causality: The primary amide group acts as both a strong hydrogen bond donor and acceptor. It interacts aggressively with the acidic silanol (-SiOH) groups on the bare silica stationary phase, causing the compound to drag through the column rather than eluting in a tight band[3]. Solution: Deactivate the silanol sites dynamically by adding a competitive hydrogen-bonding modifier to your mobile phase. Adding 1–2% glacial acetic acid or 5% methanol to your Hexane/Ethyl Acetate gradient will sharpen the peaks and resolve the isomers.

Section C: Preparative HPLC Scale-Up

Q: During scale-up on Prep HPLC, my compound degrades, showing a new peak with a mass corresponding to amide hydrolysis. What is causing this? A: Causality: The electron-withdrawing nature of the two nitro groups at the 3 and 5 positions makes the aromatic ring highly electrophilic. If you are using a basic mobile phase additive (like ammonium hydroxide) to improve solubility, the hydroxide ions will catalyze the hydrolysis of the primary amide into a carboxylic acid[4]. Solution: Strictly avoid basic conditions. Maintain an acidic mobile phase environment (pH 2-3) using 0.1% Trifluoroacetic acid (TFA) or Formic acid, which stabilizes the amide against hydrolysis during the run.

Part 2: Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes an internal checkpoint to verify success before proceeding to the next step, preventing the cascading failure of downstream experiments.

Protocol 1: Anti-Solvent Recrystallization
  • Dissolution: Suspend 10 g of crude 2-Butoxy-3,5-dinitrobenzamide in 30 mL of absolute ethanol in a round-bottom flask. Heat to 70°C under gentle reflux until fully dissolved.

  • Anti-Solvent Addition: Add deionized water dropwise via an addition funnel until a persistent, faint turbidity is observed (the cloud point).

  • Clarification: Add 1-2 mL of ethanol to just clear the turbidity.

  • Controlled Cooling: Transfer the flask to a programmable water bath. Cool from 70°C to 20°C at a strict rate of 5°C/hour.

  • Filtration: Filter the resulting crystals under a vacuum and wash with 10 mL of ice-cold 10% ethanol/water.

Self-Validation Checkpoint: Before discarding the mother liquor, evaporate a 1 mL aliquot and run a Thin Layer Chromatography (TLC) plate against the isolated crystals. If the isolated crystals show impurities, the cooling rate was too fast (entrapment). If the mother liquor shows zero product, your anti-solvent ratio is optimal.

Protocol 2: Flash Chromatography with Silanol Deactivation
  • Column Preparation: Pack a glass column with 40–60 µm silica gel. Equilibrate with 3 column volumes (CV) of Hexane/EtOAc (70:30) containing 1% Acetic Acid[3].

  • Dry Loading: Dissolve the recrystallized sample in minimal dichloromethane (DCM), add 3 mass equivalents of Celite, and evaporate to a free-flowing powder. Load this evenly onto the top of the silica bed.

  • Elution: Run a step gradient: 2 CV of 70:30 Hexane/EtOAc, followed by 4 CV of 50:50 Hexane/EtOAc (all containing 1% Acetic Acid).

  • Fraction Collection: Collect 20 mL fractions and monitor via UV detection at 254 nm.

Self-Validation Checkpoint: Perform a 2D-TLC on the pooled fractions before concentration. Spot the sample, run it in the mobile phase, dry the plate, rotate it 90 degrees, and run it again. If the spot moves off the diagonal axis, on-column degradation is occurring, indicating the need to reduce column residence time.

Protocol 3: Reverse-Phase Preparative HPLC
  • System Setup: Equip the Prep HPLC with a C18 Preparative Column (50 mm x 250 mm, 5 µm particle size)[4].

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Execution: Inject the sample (dissolved in DMSO/MeCN) and initiate the gradient outlined in Table 2.

Self-Validation Checkpoint: Prior to injecting the bulk sample, perform an analytical-scale injection (10 µL) using the exact preparative gradient profile. The retention time must match the preparative scale (accounting for system dwell volume differences) to validate scalability and prevent the loss of the bulk API.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Behavior
ParameterValue / CharacteristicImpact on Purification Strategy
Functional Groups Amide, Butoxy, Nitro (x2)Creates a wide polarity span; highly prone to H-bonding and base-catalyzed degradation.
Solubility Profile Soluble in EtOAc, EtOH, MeCN. Poor in H2O, Hexane.Ideal for reverse-phase HPLC and anti-solvent crystallization from EtOH/H2O.
Silica Affinity ( Rf​ ) ~0.3 in 50:50 Hexane:EtOAcRequires polar modifiers (e.g., Acetic Acid) to prevent severe peak tailing.
Table 2: Preparative HPLC Gradient Method

Column: C18, 50 mm x 250 mm | Flow Rate: 100 mL/min | Detection: UV 254 nm

Time (min)% Mobile Phase A (H2O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Phase Objective
0.09010Equilibration
5.09010Sample Loading / Aqueous Wash
25.04060Linear Gradient (Target Elution)
30.0595Lipophilic Column Wash
35.09010Re-equilibration

References

  • Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent Technologies URL: [Link]

  • Title: Purification of Laboratory Chemicals, Fourth Edition (Review) Source: MDPI (Molecules) / W.L.F. Armarego URL: [Link]

  • Title: What is Flash Chromatography and why should I do it? Source: Biotage URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive / Brian S. Furniss et al. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions Involving Dinitrobenzamide Synthesis

A Note from the Senior Application Scientist: It has come to our attention that researchers are encountering challenges in reactions involving a compound identified as "2-Butoxy-3,5-dinitrobenzamide." Our internal databa...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist:

It has come to our attention that researchers are encountering challenges in reactions involving a compound identified as "2-Butoxy-3,5-dinitrobenzamide." Our internal database and a thorough review of the scientific literature did not yield significant information on this specific molecule, suggesting it may not be a commercially available or widely studied compound.

Therefore, this technical support guide has been developed to address the common challenges encountered during the synthesis of dinitrobenzamides, a class of compounds to which "2-Butoxy-3,5-dinitrobenzamide" would belong. The principles and troubleshooting strategies outlined here are based on established organic chemistry principles and extensive experience in synthetic route optimization. We believe this guide will provide you with the necessary tools to diagnose and resolve issues in your dinitrobenzamide synthesis.

Troubleshooting Guide: Overcoming Common Hurdles in Dinitrobenzamide Synthesis

This guide is structured in a question-and-answer format to directly address the most frequent issues observed in the synthesis of dinitrobenzamides.

Question 1: I am observing very low or no yield of my target dinitrobenzamide. What are the likely causes and how can I improve the outcome?

Low or non-existent yield is a frequent and frustrating issue in organic synthesis. For dinitrobenzamide synthesis, the root cause often lies in one or more of the following areas:

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount. 3,5-Dinitrobenzoyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the unreactive 3,5-dinitrobenzoic acid. Similarly, your amine starting material should be free of impurities.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your 3,5-dinitrobenzoyl chloride and amine using techniques like NMR spectroscopy or by checking the melting point.

      • Handle Reagents Appropriately: Open new containers of acyl chlorides and any moisture-sensitive reagents in a glove box or under an inert atmosphere. Use anhydrous solvents for your reaction.

  • Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without a coupling agent.[1] If you are starting from 3,5-dinitrobenzoic acid, an appropriate coupling agent is necessary to activate the carboxylic acid.

    • Troubleshooting Steps:

      • Employ a Coupling Agent: If using 3,5-dinitrobenzoic acid, utilize a reliable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

      • Optimize Coupling Conditions: The choice of solvent and reaction temperature is critical. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are commonly used.[2] Some reactions may require cooling to 0°C initially to control the exothermic reaction, followed by warming to room temperature.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Troubleshooting Steps:

      • Review Stoichiometry: Ensure you are using the correct molar ratios. Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable acylating agent. If using a coupling agent, refer to established protocols for the optimal stoichiometry.

  • Side Reactions: The presence of two nitro groups on the aromatic ring makes the system electron-deficient and can influence reactivity.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Keep the reaction temperature in check, as excessive heat can lead to decomposition or unwanted side reactions.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric components.

Question 2: My reaction produces a significant amount of a white, insoluble precipitate that is not my product. What is this and how can I avoid it?

This is a classic issue when using carbodiimide coupling agents like DCC.

  • The Culprit: Dicyclohexylurea (DCU): The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction.[1]

    • Mitigation Strategies:

      • Filtration: The most straightforward approach is to filter off the DCU precipitate before the aqueous work-up.

      • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[3]

      • Solvent Selection: In some cases, choosing a solvent where DCU has very low solubility can facilitate its removal by filtration.

Question 3: I've managed to get a product, but I'm struggling with its purification. What are the best methods for purifying dinitrobenzamides?

The high polarity imparted by the two nitro groups and the amide functionality can make purification challenging.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The high polarity of your product will likely require a more polar solvent system.

    • Recrystallization: If you can obtain a reasonably pure solid after work-up, recrystallization can be an excellent final purification step.

      • Solvent Selection: Experiment with a range of solvents of varying polarities. Ethanol, methanol, or ethyl acetate are often good choices for polar compounds. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.

    • Aqueous Work-up: A thorough aqueous work-up is crucial to remove unreacted starting materials and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with dinitro-aromatic compounds?

A1: Dinitro-aromatic compounds should be handled with care. They can be toxic and are often skin and eye irritants.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How can I monitor the progress of my dinitrobenzamide synthesis?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of your reaction. By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[5]

Q3: What are the expected spectroscopic signatures for a compound like 2-Butoxy-3,5-dinitrobenzamide?

A3: While specific data is unavailable for this exact compound, you can anticipate the following general features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the butoxy group protons, and the amide N-H proton. The aromatic protons will likely appear as downfield singlets or doublets due to the electron-withdrawing nitro groups.

  • ¹³C NMR: Resonances for the aromatic carbons (with those bearing nitro groups being significantly downfield), the carbonyl carbon of the amide, and the carbons of the butoxy group.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretches of the nitro groups (around 1550 and 1350 cm⁻¹).

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low or No Yield Reagents Poor Reagent Quality LowYield->Reagents Is it the... Coupling Inefficient Coupling LowYield->Coupling Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry SideReactions Side Reactions LowYield->SideReactions CheckPurity Verify Purity (NMR, MP) Reagents->CheckPurity UseCouplingAgent Use Coupling Agent (e.g., EDC, HATU) Coupling->UseCouplingAgent OptimizeStoichiometry Adjust Molar Ratios Stoichiometry->OptimizeStoichiometry ControlTemp Control Temperature & Use Inert Atmosphere SideReactions->ControlTemp

Caption: A decision-tree workflow for troubleshooting low yields in dinitrobenzamide synthesis.

Common Solvents for Benzamide Synthesis

SolventDielectric ConstantBoiling Point (°C)Properties
Dichloromethane (DCM)9.140Good for dissolving a wide range of organic compounds, volatile and easy to remove.
Acetonitrile (ACN)37.582A polar aprotic solvent that can be a good alternative to DMF.[2]
N,N-Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent, good for dissolving polar starting materials.
Tetrahydrofuran (THF)7.666A less polar ether solvent, can be useful for certain coupling reactions.

References

  • ATSDR. (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry.
  • Cheméo. (n.d.). Chemical properties for 2-Butoxyethanol (CAS 111-76-2).
  • Chemos GmbH & Co. KG. (2024).
  • Cole-Parmer. (2002).
  • Master Organic Chemistry. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8133, 2-Butoxyethanol.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde.
  • Patel, K., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OA Text.
  • Pires, M., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Taylor & Francis. (n.d.). 2-Butoxyethanol – Knowledge and References.
  • Texas Commission on Environmental Quality. (n.d.). Fact Sheet: 2-Butoxyethanol.
  • Vertex AI Search. (n.d.). Search results for 2-Butoxyethanol.
  • Wikipedia. (2024). 2-Butoxyethanol.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
  • Chemistry Steps. (2020).
  • Chromatography Forum. (2014).
  • Google Patents. (n.d.). CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
  • Journal of Organic Chemistry. (2015).
  • LCGC North America. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • NCBI. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples.
  • Preprints.org. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors.
  • PubMed. (2006).
  • ResearchGate. (n.d.).
  • YouTube. (2020). Synthesis of 2-Butoxynaphthalene by an SN2 Reaction.

Sources

Optimization

Technical Support Center: Stability of 2-Butoxy-3,5-dinitrobenzamide Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Butoxy-3,5-dinitrobenzamide solutions. It addresses common stability challenges and offers pra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Butoxy-3,5-dinitrobenzamide solutions. It addresses common stability challenges and offers practical troubleshooting advice to ensure the integrity and reliability of your experimental results.

Introduction to Stability Challenges

2-Butoxy-3,5-dinitrobenzamide, like many nitroaromatic compounds and benzamide derivatives, is susceptible to degradation in solution. Understanding the potential degradation pathways is critical for accurate and reproducible research. The primary factors influencing the stability of these solutions include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The amide functional group, in particular, is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[2] This guide will walk you through the common issues and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Butoxy-3,5-dinitrobenzamide solutions.

Q1: What are the primary degradation pathways for 2-Butoxy-3,5-dinitrobenzamide in solution?

A1: The most significant degradation pathway is the hydrolysis of the amide bond, which leads to the formation of 2-butoxy-3,5-dinitrobenzoic acid and ammonia.[2] This reaction can be accelerated by non-neutral pH and elevated temperatures.[1][2] Another potential pathway is photodegradation, as nitroaromatic compounds can be sensitive to light, especially UV radiation.[1]

Q2: What is the optimal pH range for storing 2-Butoxy-3,5-dinitrobenzamide solutions?

Q3: How should I store stock and working solutions of 2-Butoxy-3,5-dinitrobenzamide?

A3: To minimize degradation, stock solutions should be stored at low temperatures, such as 2-8°C or -20°C.[1] It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] For long-term storage, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: What solvents are recommended for preparing stable solutions?

A4: The choice of solvent can impact stability. While specific solvent compatibility studies for this compound are not widely published, using aprotic solvents may be preferable to minimize the risk of hydrolysis. If aqueous solutions are necessary, buffered systems are highly recommended to maintain a stable pH.[1] Always ensure that any solvents or excipients used are compatible with the primary compound.[1]

Q5: What analytical methods are suitable for monitoring the stability of 2-Butoxy-3,5-dinitrobenzamide?

A5: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for stability studies as it can separate the parent compound from its potential degradants.[3] Gas Chromatography (GC) could also be employed, potentially after derivatization to increase volatility.[3] The choice of detector will depend on the required sensitivity, with UV-Vis being a common choice for aromatic compounds.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of 2-Butoxy-3,5-dinitrobenzamide solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency / Lower than Expected Concentration Hydrolysis: The amide bond may be breaking down due to inappropriate pH.- Prepare solutions in a buffered system, ideally within a pH range of 6-8.[1]- Store solutions at reduced temperatures (2-8°C or -20°C).[1]- Avoid strongly acidic or alkaline conditions.[1]
Photodegradation: Exposure to light, particularly UV, can degrade the compound.- Use amber vials or wrap containers in aluminum foil to protect from light.[1]- Conduct experiments under controlled lighting conditions.
Thermal Degradation: Elevated temperatures accelerate chemical reactions.- Store solutions at recommended low temperatures.[1]- Avoid leaving solutions at room temperature for extended periods.
Appearance of New Peaks in HPLC/GC Analysis Formation of Degradation Products: This indicates that the compound is breaking down.- Identify the degradation products if possible (e.g., via mass spectrometry).- Re-evaluate storage conditions (pH, temperature, light exposure) as described above.
Contamination: The new peaks could be from contaminated solvents or glassware.- Use high-purity solvents and thoroughly clean all glassware.- Run a blank (solvent only) to check for background peaks.
Precipitation or Cloudiness in Solution Poor Solubility: The compound may not be fully dissolved or may be precipitating out over time.- Confirm the solubility of the compound in the chosen solvent at the desired concentration.- Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation.- For aqueous solutions, adjusting the pH might improve solubility.
Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound.- Address the root cause of degradation as outlined above.
Inconsistent or Non-Reproducible Results Solution Instability: The concentration of your working solution may be changing over time.- Prepare fresh working solutions daily from a properly stored stock solution.- Perform a stability study to determine the viable lifetime of your working solutions under your experimental conditions.
Inaccurate Pipetting or Dilution: Errors in solution preparation can lead to variability.- Calibrate all pipettes regularly.- Use precise and validated dilution techniques.

Experimental Workflow: Basic Stability Assessment

The following diagram outlines a fundamental workflow for assessing the stability of a newly prepared 2-Butoxy-3,5-dinitrobenzamide solution. This process helps in establishing appropriate storage and handling procedures.

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (e.g., in appropriate solvent) Aliquot Aliquot into multiple amber and clear vials Prep->Aliquot Divide Cond1 Refrigerated (2-8°C) Aliquot->Cond1 Store Cond2 Room Temp (~25°C) Aliquot->Cond2 Cond3 Elevated Temp (e.g., 40°C) Aliquot->Cond3 Timepoints Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72h, 1 week) Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Analysis Analyze by validated HPLC method Timepoints->Analysis Quantify Plot Plot Concentration vs. Time Analysis->Plot Generate Data Assess Assess degradation rate and determine optimal storage conditions Plot->Assess Evaluate

Caption: A typical workflow for conducting a preliminary stability study of a compound in solution.

Safe Handling and Storage

When working with 2-Butoxy-3,5-dinitrobenzamide, it is essential to follow appropriate safety protocols.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[4] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid creating dust and aerosols.[4]

  • Storage: Store the solid compound and its solutions in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat and sources of ignition.[4]

References

  • ResearchGate. (2022, September 8). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]

  • ACS Publications. (2022, September 27). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity | Crystal Growth & Design. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]

  • Flowsolve. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways for 2-BE, according to the literature. Details can be found in the introduction. Retrieved from [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6. analytical methods. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Butoxy-3,5-Dinitrobenzamide Precipitation in Biological Assays

Welcome to the Technical Support Center for 2-Butoxy-3,5-dinitrobenzamide formulation and assay integration. As an advanced derivative of the 3,5-dinitrobenzamide class—compounds renowned for their potent anti-mycobacter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Butoxy-3,5-dinitrobenzamide formulation and assay integration. As an advanced derivative of the 3,5-dinitrobenzamide class—compounds renowned for their potent anti-mycobacterial (DprE1 inhibition) and anti-parasitic properties—this molecule presents unique physicochemical challenges[1][2]. The addition of the lipophilic butoxy chain significantly increases its partition coefficient (LogP), driving high target affinity but severely compromising aqueous solubility.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded protocols to prevent compound "crash out" (precipitation) during in vitro and ex vivo assays.

Part 1: Mechanistic FAQs - Understanding the Precipitation

Q1: Why does 2-Butoxy-3,5-dinitrobenzamide immediately turn cloudy or precipitate when diluted from a 100% DMSO stock into my assay buffer? A: This is a classic case of "solvent-shift nucleation." 2-Butoxy-3,5-dinitrobenzamide is highly planar and lipophilic. In 100% DMSO, the solvent molecules disrupt the strong intermolecular π−π stacking and hydrogen bonding between the benzamide groups[3]. When this stock is rapidly introduced into a high-dielectric aqueous environment (like PBS or Middlebrook 7H9 broth), the local concentration of DMSO drops instantly. The compound exceeds its thermodynamic solubility limit before it can disperse, leading to rapid nucleation and microcrystal formation. The hydrophobic butoxy tail further accelerates this hydrophobic collapse in water.

Q2: Does precipitation affect my IC50 or MIC readouts if the suspension is well-mixed? A: Absolutely. Precipitation creates a biphasic system where the actual concentration of the dissolved drug (the bioavailable fraction) is unknown and capped at its thermodynamic solubility limit. This leads to artificially inflated IC50/MIC values (false negatives) and high well-to-well variability. Furthermore, microcrystals physically interfere with colorimetric or fluorometric readouts (e.g., Resazurin/MABA assays or MTT assays) through light scattering[1][2].

Part 2: Experimental Workflows & Solubilization Protocols

To achieve a self-validating, precipitation-free assay, you must transition from a purely kinetic dilution to a thermodynamically stable micellar dispersion.

Solubilization cluster_0 Standard Dilution (Prone to Precipitation) cluster_1 Optimized Co-Solvent Workflow (Stable) N1 100% DMSO Stock N2 Direct Aqueous Dilution N1->N2 N3 Rapid Nucleation & Precipitation N2->N3 M1 100% DMSO Stock M2 Add Co-solvents (40% PEG400 + 5% Tween-80) M1->M2 M3 Gradual Aqueous Titration (45% Buffer) + Sonication M2->M3 M4 Stable Solvated Micelles (Clear Assay Solution) M3->M4

Comparison of direct aqueous dilution vs. optimized step-wise co-solvent workflow.

Step-by-Step Methodology: The "10-40-5-45" Co-Solvent Protocol

This protocol is the industry standard for highly lipophilic dinitrobenzamides and ensures a clear working solution up to 2.5 mg/mL[3][4]. Do not alter the order of addition , as the step-wise reduction of the dielectric constant is what prevents nucleation.

Prerequisites:

  • 2-Butoxy-3,5-dinitrobenzamide powder

  • Anhydrous DMSO (cell-culture grade)

  • PEG300 or PEG400

  • Tween-80

  • Assay Buffer (e.g., PBS or Saline)

Procedure:

  • Primary Stock Generation: Dissolve the dry powder in 100% DMSO to create a highly concentrated master stock (e.g., 25 mg/mL).

    • Causality: DMSO fully solvates the planar aromatic core. Vortex and sonicate in a water bath at 37°C for 5 minutes until strictly clear.

  • Co-Solvent Addition (Crucial Step): To 10% (by volume) of the DMSO stock, add 40% (by volume) of PEG400. Mix thoroughly by pipetting.

    • Causality: PEG400 acts as a bridge solvent. It lowers the dielectric constant of the mixture, preventing the compound from sensing a sudden aqueous shock.

  • Surfactant Integration: Add 5% (by volume) of Tween-80. Vortex vigorously for 30 seconds.

    • Causality: Tween-80 forms micelles that will encapsulate the hydrophobic butoxy moiety, sterically shielding it from the bulk water.

  • Aqueous Titration: Slowly add 45% (by volume) of your aqueous buffer/saline dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized pockets of high water concentration, averting premature nucleation.

  • Self-Validation Checkpoint: Inspect the final solution against a dark background under a strong focused light. It must be optically clear. If slight opalescence occurs, sonicate for an additional 5-10 minutes at 37°C[4]. Do not proceed to the assay if turbidity persists.

Quantitative Comparison of Solvent Systems
Solvent System CompositionVisual StateMax Stable ConcentrationAssay Compatibility
1% DMSO / 99% PBSImmediate Precipitation< 0.05 mg/mLPoor (High variability)
5% DMSO / 95% Culture MediaCloudy Suspension~ 0.1 mg/mLMarginal (Light scattering)
10% DMSO / 90% Corn OilClear Solution≥ 2.5 mg/mLIn vivo dosing only[4]
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% PBSClear Micellar Dispersion≥ 2.0 mg/mLExcellent (In vitro / Ex vivo)[3]

Part 3: Advanced Troubleshooting & Assay Modifications

Q3: I followed the protocol, but my compound still precipitates after 24 hours of incubation at 37°C. How do I fix this? A: Time-dependent precipitation occurs when the metastable micellar state degrades (Ostwald ripening). To counter this, introduce a carrier protein into your assay medium. Adding 0.1% to 0.5% Bovine Serum Albumin (BSA) (fatty-acid free) to your final assay buffer acts as a thermodynamic sink. The hydrophobic pockets of BSA will bind the butoxy chain of the compound, maintaining it in solution over prolonged incubations (e.g., the 7-14 days required for M. tuberculosis MIC assays)[1].

Q4: Can heating rescue a precipitated assay plate? A: Heating (up to 45°C) combined with sonication can temporarily redissolve the precipitate[4]. However, this is a kinetic rescue, not a thermodynamic fix. Once the plate cools back to 37°C or room temperature, the compound will likely precipitate again. Furthermore, excessive heat can accelerate the degradation of the nitro groups. It is strongly recommended to discard precipitated working dilutions and formulate fresh using the co-solvent protocol.

Q5: How does this compound's mechanism of action relate to its assay requirements? A: 3,5-Dinitrobenzamides are pro-drugs. In mycobacteria, they target the enzyme DprE1, which is essential for cell wall biosynthesis. The mechanism relies on the enzymatic reduction of one of the nitro groups to a nitroso intermediate, which then forms a covalent bond with a specific cysteine residue in the DprE1 active site[2].

MOA Drug 2-Butoxy-3,5-DNB Target DprE1 Enzyme Drug->Target Binds Reduction Nitroreduction (FADH2-dependent) Target->Reduction Catalyzes Adduct Covalent Adduct (Cys387) Reduction->Adduct Forms Outcome Cell Death (Lysis) Adduct->Outcome Induces

Mechanism of action: Dinitrobenzamide reduction and covalent inhibition of DprE1.

Because this mechanism requires the compound to successfully penetrate the lipid-rich mycobacterial cell wall, the lipophilic butoxy group is essential for efficacy. Therefore, maintaining the compound in a bioavailable, solvated state without altering its chemical structure is paramount. Crucial Warning: Avoid using strong reducing agents (like DTT or high concentrations of β -mercaptoethanol) in your assay buffers, as these can prematurely reduce the nitro groups outside the cell, leading to loss of biological activity and further unpredictable solubility changes.

References

  • National Institutes of Health (PMC). (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Retrieved from[Link]

Sources

Optimization

minimizing off-target effects of 2-Butoxy-3,5-dinitrobenzamide

A Guide for Researchers on Minimizing Off-Target Effects Welcome to the technical support center for 2-Butoxy-3,5-dinitrobenzamide. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for 2-Butoxy-3,5-dinitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this guide to address potential challenges, with a focus on mitigating off-target effects and ensuring data integrity.

Understanding the Compound: A Hypothetical Profile

To provide a practical and scientifically grounded guide, we have established a plausible, albeit hypothetical, profile for 2-Butoxy-3,5-dinitrobenzamide. Based on its chemical structure, which contains a dinitrobenzamide moiety, we will operate under the assumption that it is an inhibitor of a specific protein kinase, which we will refer to as "Kinase X." The dinitrobenzamide structure suggests potential interactions with ATP-binding sites.[1][2][3][4] Furthermore, due to the presence of the 2-butoxyethanol group, we will also consider potential off-target effects related to this solvent, which is known to have biological activity.[5][6][7][8][9]

This guide will therefore address challenges arising from both unintended kinase interactions and potential confounding effects from the butoxyethanol component.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with 2-Butoxy-3,5-dinitrobenzamide?

Q2: My cells are showing a phenotype that is inconsistent with the known function of Kinase X. What could be the cause?

A2: This is a classic indication of potential off-target effects. There are several possibilities:

  • Dominant Off-Target Phenotype: The compound may be interacting with another protein or pathway more potently than with Kinase X, leading to an unexpected cellular response.

  • Incorrect Mechanistic Assumption: The presumed role of Kinase X in your specific cell line or experimental context may be different from what is published.

  • Confounding Effects of the Butoxyethanol Moiety: 2-Butoxyethanol itself can have biological effects, including impacts on cell membranes and metabolism, which could contribute to the observed phenotype.[5][6][7][8][9]

To dissect this, we strongly recommend performing target engagement and validation experiments as outlined in the troubleshooting guides below.

Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of Kinase X. How can I troubleshoot this?

A3: High cytotoxicity can be a result of several factors:

  • Off-target toxicity: The compound may be inhibiting essential cellular proteins.

  • Compound instability: The molecule might be degrading in the cell culture medium into toxic byproducts.[10]

  • Cell-line specific sensitivity: Your chosen cell line may be particularly vulnerable to the off-target effects of the compound.[10]

A systematic approach to de-risk this includes performing a dose-response cytotoxicity assay and testing the compound's stability in your experimental media.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

A key challenge is to confidently attribute an observed phenotype to the inhibition of Kinase X. This workflow will guide you through the necessary validation steps.

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation A Phenotype observed with 2-Butoxy-3,5-dinitrobenzamide B Genetic Knockdown of Kinase X (siRNA, CRISPR) A->B Compare phenotype C Use of Structurally Related Inactive Control Compound A->C Compare phenotype D Rescue Experiment: Express siRNA-resistant Kinase X B->D E Phenotype Recapitulated? B->E F Phenotype Abolished? C->F G Phenotype Rescued? D->G H Conclusion: On-Target Effect E->H Yes I Conclusion: Likely Off-Target Effect E->I No F->H Yes F->I No G->H Yes G->I No

Caption: Workflow for validating on-target vs. off-target effects.

Step-by-Step Protocol:

  • Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of Kinase X.[10] If the phenotype observed with 2-Butoxy-3,5-dinitrobenzamide is the same as that with genetic knockdown, it suggests an on-target effect.

  • Inactive Control: Synthesize or obtain a close structural analog of 2-Butoxy-3,5-dinitrobenzamide that does not inhibit Kinase X. If this inactive control compound still produces the same cellular phenotype, this is strong evidence for an off-target effect.[10]

  • Rescue Experiment: In cells where Kinase X has been knocked down, express a version of Kinase X that is resistant to the knockdown (e.g., due to silent mutations in the siRNA binding site). If the phenotype is reversed, this further confirms an on-target effect.

Guide 2: Confirming Target Engagement in Cells

Observing a phenotype is not sufficient; you must confirm that 2-Butoxy-3,5-dinitrobenzamide is binding to Kinase X in your cellular model at the concentrations used in your experiments.[11][12]

Recommended Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat your cells with a range of concentrations of 2-Butoxy-3,5-dinitrobenzamide and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at various temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature by Western blot or other protein detection methods.

  • Data Analysis: An increase in the melting temperature of Kinase X in the presence of the compound indicates target engagement.

Data Interpretation Table:

CETSA OutcomeInterpretation
Dose-dependent increase in Kinase X TmPositive Target Engagement: The compound is binding to and stabilizing Kinase X in the cellular context.
No change in Kinase X TmNo Target Engagement: The observed phenotype is likely due to off-target effects.
Guide 3: Comprehensive Off-Target Profiling

To proactively identify potential off-targets, a broader screening approach is necessary.

Recommended Approach: Kinase Profiling

Submit 2-Butoxy-3,5-dinitrobenzamide to a commercial kinase profiling service.[13][14][15] These services screen your compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[15]

G A 2-Butoxy-3,5-dinitrobenzamide B Kinase Profiling Panel (e.g., 400+ kinases) A->B C Data Analysis: Determine IC50 values B->C D Selectivity Profile C->D E Identify Potent Off-Targets (IC50 < 1µM) D->E F Follow-up Validation (Cell-based assays) E->F

Caption: Workflow for kinase selectivity profiling.

Data Interpretation:

  • High Selectivity: If the compound is highly selective for Kinase X with minimal inhibition of other kinases, this increases confidence in on-target effects.

  • Polypharmacology: If the compound inhibits multiple kinases with similar potency, the observed phenotype could be a result of this "polypharmacology".[11] Further experiments will be needed to dissect the contributions of each target.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (Example: ADP-Glo™)

This is a common format for kinase profiling assays.[13]

  • Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and a serial dilution of 2-Butoxy-3,5-dinitrobenzamide.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: This newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Summary of Key Experimental Parameters

ExperimentPurposeKey Readout
Genetic Knockdown (siRNA/CRISPR) Validate on-target phenotypePhenotypic comparison
Inactive Control Compound Differentiate on-target from off-target effectsPhenotypic comparison
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cellsChange in protein melting temperature (Tm)
Kinase Profiling Determine kinase selectivityIC50 values against a panel of kinases
Cytotoxicity Assay (e.g., MTT) Assess general cellular toxicityIC50 for cell viability

Concluding Remarks

References

  • Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200–205. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

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  • NC3Rs. (n.d.). Key elements of a well-designed experiment. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • Statsig. (2025, March 13). What is an experimental control?. Retrieved from [Link]

  • BioProcess International. (2011, March 1). Think Strategically for Design of Experiments Success. Retrieved from [Link]

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  • PubMed. (2003, April 15). Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. Retrieved from [Link]

  • ResearchGate. (2023, August 23). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

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  • Frontiers. (2015, April 8). Considerations for designing chemical screening strategies in plant biology. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to PARP Inhibitors for the Research Scientist: Evaluating Novel Dinitrobenzamide-Based Compounds

For the researcher navigating the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of modern drug development, particularly in the context of cancers with defici...

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of modern drug development, particularly in the context of cancers with deficiencies in DNA repair. This guide provides an in-depth comparative analysis of established PARP inhibitors, offering a framework for the evaluation of novel chemical entities such as 2-Butoxy-3,5-dinitrobenzamide. By understanding the mechanistic nuances and experimental methodologies applied to clinically approved agents, researchers can strategically position and assess the potential of new compounds.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibition

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality .[1][2] In a healthy cell, multiple DNA repair pathways ensure genomic integrity. PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[3][4] When PARP is inhibited, these SSBs can escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4][5]

In cells with a functional homologous recombination (HR) pathway, these DSBs are efficiently repaired. However, in cancer cells harboring mutations in HR genes, such as BRCA1 and BRCA2, this repair mechanism is compromised.[1][6] The simultaneous loss of both the PARP-mediated BER pathway (through inhibition) and the HR pathway (due to mutation) leads to genomic instability and, ultimately, cell death.[5] This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality.[1][2]

A crucial aspect of the mechanism for many potent PARP inhibitors is "PARP trapping."[1][4][7] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[4][7] This trapping prevents the release of PARP from the DNA damage site, creating a physical obstruction that is highly toxic to the cell, particularly during replication.[4][8] The trapping potency of an inhibitor does not always correlate directly with its catalytic inhibitory activity but is a significant contributor to its overall cytotoxicity.[1][8]

Mechanism of synthetic lethality in HR-deficient cancer cells.

Comparative Analysis of Leading PARP Inhibitors

Several PARP inhibitors have received FDA approval and serve as benchmarks for the field. While they share a common mechanism of competing with the NAD+ substrate, they exhibit differences in their potency, PARP trapping ability, and selectivity.[1][9] A novel compound like 2-Butoxy-3,5-dinitrobenzamide would be evaluated against these established agents.

InhibitorTarget(s)IC₅₀ (PARP1)PARP Trapping PotencyApproved Indications (Selected)Reference (PFS Data)
Olaparib PARP1, PARP2, PARP3~1-5 nM+++Ovarian, Breast, Pancreatic, Prostate Cancer[10]
Rucaparib PARP1, PARP2, PARP3~1.4-5.1 nM+++Ovarian, Prostate Cancer[10][11]
Niraparib PARP1, PARP2~2.1-3.8 nM++++Ovarian, Fallopian Tube, Peritoneal Cancer[10][12]
Talazoparib PARP1, PARP2~0.57-1.2 nM+++++Breast Cancer[1]
Veliparib PARP1, PARP2~2.9-5.2 nM+Ovarian Cancer (in combination)[1][2]

Note: IC₅₀ and trapping potency values are compiled from various studies and can differ based on assay conditions. The number of '+' symbols is a relative representation of trapping efficiency.

Structure-Activity Relationship (SAR) and the Benzamide Pharmacophore

The design of most PARP inhibitors is based on mimicking the nicotinamide moiety of the natural substrate, NAD+.[3][9] A common structural feature is the benzamide pharmacophore , which forms critical hydrogen bonds within the NAD+ binding pocket of the PARP enzyme.[3][13]

For a novel compound like 2-Butoxy-3,5-dinitrobenzamide , the dinitrobenzamide core is of high interest. Dinitrobenzamide derivatives have been investigated as inhibitors for various enzymes, including DprE1 in Mycobacterium tuberculosis, where they act as covalent inhibitors.[14][15][16] While the primary mechanism for the PARP inhibitors listed above is competitive inhibition, the presence of nitro groups on the aromatic ring could influence electronic properties and potential interactions within the active site.

  • 3,5-Dinitro Substitution: The two nitro groups are strong electron-withdrawing groups. This will significantly alter the electron density of the aromatic ring and could influence pi-stacking interactions with amino acid residues in the PARP active site.

  • 2-Butoxy Group: The butoxy group is a bulky, hydrophobic moiety. Its position could influence the orientation of the molecule within the binding pocket. Depending on the conformation of the active site, this group could either form favorable hydrophobic interactions or create steric hindrance, impacting binding affinity. The lipophilicity conferred by this group may also affect cell permeability and other pharmacokinetic properties.[17]

A Framework for Experimental Evaluation

Evaluating a novel inhibitor requires a systematic, multi-tiered approach, progressing from biochemical assays to cellular and, ultimately, in vivo models.

Workflow for the evaluation of a novel PARP inhibitor.
Protocol 1: PARP Enzymatic Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP1. A common method is an ELISA-based assay.[18][19]

Principle: Histone proteins are coated onto a microplate. Recombinant PARP1 enzyme, the test compound at various concentrations, and a biotin-labeled NAD+ substrate are added. Active PARP1 will create poly(ADP-ribose) (PAR) chains on the histones using the biotin-NAD+. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone proteins (e.g., 100 µL of 10 µg/mL Histone H1) overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Perform a serial dilution of the test compound (e.g., 2-Butoxy-3,5-dinitrobenzamide) and a reference inhibitor (e.g., Olaparib) in assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.

  • Reaction Incubation: Add 50 µL of assay buffer containing activated DNA to each well. Add 10 µL of the diluted compounds or controls. Initiate the reaction by adding 20 µL of recombinant human PARP1 enzyme.

  • Substrate Addition: Immediately add 20 µL of a mixture containing NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes. Wash again 5 times.

  • Signal Reading: Add 100 µL of HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate). Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: In Vitro PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. A fluorescence polarization (FP) based method is a common homogeneous assay format.[18]

Principle: A fluorescently labeled DNA oligonucleotide containing a single-strand break is used. When recombinant PARP1 binds to this DNA, the complex tumbles slowly in solution, resulting in a high FP signal. In the presence of an inhibitor that traps PARP1 on the DNA, the FP signal remains high or increases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the fluorescently labeled DNA probe.

  • Compound Dilution: Prepare serial dilutions of the test compound and a reference inhibitor with known trapping potential (e.g., Talazoparib).

  • Reaction Setup: In a low-volume black 384-well plate, add the test compounds, recombinant PARP1 enzyme, and the fluorescent DNA probe.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the complex to form.

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the inhibitor concentration. The concentration at which 50% of the maximum trapping effect is observed (EC₅₀) can be calculated to represent the trapping potency.

Protocol 3: Cellular Proliferation Assay in BRCA-deficient Cells

This assay determines the cytotoxic effect of the inhibitor on cancer cells with a compromised HR pathway, leveraging the principle of synthetic lethality.[3][20]

Principle: BRCA-deficient cancer cells (e.g., MDA-MB-436, CAPAN-1) and their BRCA-proficient counterparts (or a wild-type cell line like MCF-7) are treated with the inhibitor. Cell viability is measured after a period of incubation (e.g., 72 hours) to determine the selective toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA-deficient and BRCA-proficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a reference inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®.

    • MTT: Incubate for 2-4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.

    • CellTiter-Glo®: Add the reagent, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line compared to the proficient line indicates a synthetic lethal effect.

Conclusion

The evaluation of a novel dinitrobenzamide-based PARP inhibitor, such as 2-Butoxy-3,5-dinitrobenzamide, requires a rigorous and comparative approach. By benchmarking against established inhibitors like Olaparib and Talazoparib and employing a systematic workflow of biochemical and cellular assays, researchers can elucidate its mechanism, potency, and potential for synthetic lethality. Understanding the structure-activity relationships, particularly the influence of the butoxy and dinitro substitutions, will be crucial in optimizing this chemical scaffold for future therapeutic development. The protocols and comparative data presented in this guide offer a robust starting point for these critical investigations.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17.
  • Christophe, T., Jackson, M., Jeon, H. K., Fenistein, D., Contreras-Dominguez, M., Kim, J., ... & Broca-Cofán, F. (2009). High content screening identifies decaprenyl-phosphoribose 2′ epimerase as a target for intracellular antimycobacterial inhibitors.
  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Kim, H., & Kim, W. (2020). PARP inhibitors: a new paradigm in cancer therapy. Frontiers in Pharmacology, 11, 1017.
  • Fong, P. C., Boss, D. S., Capanu, M., O'Connor, M. J., Jodrell, D. I., McNeish, I. A., ... & Kaye, S. B. (2009). Inhibition of poly (ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.
  • Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Zuccotto, F. (2009). Discovery of 2- {4-[(3 S)-piperidin-3-yl] phenyl}-2 H-indazole-7-carboxamide (niraparib), a novel, potent, and orally bioavailable poly (ADP-ribose) polymerase-1 and-2 inhibitor for the treatment of cancer. Journal of medicinal chemistry, 52(22), 7170-7185.
  • National Cancer Institute. (n.d.). Olaparib. NCI Drug Dictionary. Retrieved from [Link]

  • O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560.
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  • Mirza, M. R., Monk, B. J., Herrstedt, J., Oza, A. M., Mahner, S., Redondo, A., ... & Ledermann, J. A. (2016). Niraparib maintenance therapy in platinum-sensitive, recurrent ovarian cancer. New England Journal of Medicine, 375(22), 2154-2164.
  • Coleman, R. L., Oza, A. M., Lorusso, D., Aghajanian, C., Oaknin, A., Dean, A., ... & Pignata, S. (2017). Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 390(10106), 1949-1961.
  • Antolin, A. A., & Mestres, J. (2014). Linking PARP inhibitor scaffolds. Journal of medicinal chemistry, 57(20), 8396-8407.
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  • Stanley, S. A., Grant, S. S., Kawate, T., Iwase, K., Shimizu, M., Wivagg, C., ... & Aquadro, J. (2012). Identification of novel dinitrobenzamide derivatives with potent antimycobacterial activity. Bioorganic & medicinal chemistry letters, 22(4), 1673-1677.
  • Drew, Y., Ledermann, J., & Hall, G. (2016). Rucaparib for the treatment of ovarian cancer. Expert review of anticancer therapy, 16(7), 685-694.
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  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Schorn, A. J., Kalkhoran, S. B., & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367.
  • Makarov, V., Lechartier, B., Mervelet, P., Giraud, I., Frita, R., Le Dallic, N., ... & Cole, S. T. (2009). The dinitrobenzamide derivative DNB1 is a new prodrug that is activated by the mycobacterial nitroreductase Ddn and targets the cell wall synthesis enzyme DprE1. Journal of Biological Chemistry, 284(48), 33367-33375.
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Comparative

A Researcher's Guide to the In Vitro Validation of 2-Butoxy-3,5-dinitrobenzamide: A Comparative Approach

This guide provides a comprehensive framework for the in vitro validation of 2-Butoxy-3,5-dinitrobenzamide, a novel nitrobenzamide derivative with therapeutic potential. Nitrobenzamide scaffolds are of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 2-Butoxy-3,5-dinitrobenzamide, a novel nitrobenzamide derivative with therapeutic potential. Nitrobenzamide scaffolds are of significant interest in drug discovery, with various derivatives being explored for their anticancer and anti-inflammatory properties.[1][2][3] The presence of nitro groups can significantly influence a molecule's bioactivity, potentially enhancing its interaction with biological targets or enabling bioreductive activation in hypoxic environments, such as those found in solid tumors.[4]

This document is structured to guide researchers through a logical, multi-phased approach to characterizing the in vitro activity of 2-Butoxy-3,5-dinitrobenzamide. We will present detailed protocols for foundational cytotoxicity screening, elucidation of the cell death mechanism, and investigation into plausible molecular targets. To provide a clear benchmark for its potential efficacy, all experimental data for 2-Butoxy-3,5-dinitrobenzamide will be presented hypothetically and compared against established therapeutic agents.

Phase 1: Foundational Cytotoxicity Profiling

The initial and most critical step in evaluating any potential therapeutic agent is to determine its cytotoxic and antiproliferative effects.[5][6] A robust and high-throughput assay is required to screen the compound against a panel of cancer cell lines from diverse origins. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose, measuring cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[4][8][9]

Comparative Cytotoxicity Data (IC50 Values)

The following table presents hypothetical IC50 values for 2-Butoxy-3,5-dinitrobenzamide compared to Cisplatin, a well-established chemotherapeutic agent, across a panel of human cancer cell lines after 48 hours of treatment. Lower IC50 values indicate greater cytotoxic potency.[1]

Cell LineCancer Type2-Butoxy-3,5-dinitrobenzamide (IC50 in µM)Cisplatin (IC50 in µM)
A549Lung Carcinoma8.512.2
MCF-7Breast Adenocarcinoma5.29.8
HCT116Colon Carcinoma7.911.5
HeLaCervical Adenocarcinoma6.810.4
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer to ensure accuracy.

    • Dilute the cell suspension in a complete culture medium to a concentration of 5 x 10⁴ cells/mL.[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Butoxy-3,5-dinitrobenzamide in DMSO.

    • Perform serial dilutions in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • MTT Assay and Data Acquisition:

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[4] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical step is to determine the mechanism by which the compound induces cell death. A key distinction is between apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled process that is often the target of cancer therapies.[10] A common method to differentiate between these is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[11][13]

Hypothetical Flow Cytometry Data

The following table summarizes the hypothetical percentage of A549 cells in each quadrant after 24-hour treatment with 2-Butoxy-3,5-dinitrobenzamide at its IC50 concentration.

QuadrantCell PopulationUntreated Control (%)2-Butoxy-3,5-dinitrobenzamide (8.5 µM) (%)
Lower Left (Annexin V-/PI-)Viable Cells95.235.8
Lower Right (Annexin V+/PI-)Early Apoptotic Cells2.145.3
Upper Right (Annexin V+/PI+)Late Apoptotic/Necrotic Cells1.516.7
Upper Left (Annexin V-/PI+)Necrotic Cells1.22.2

These hypothetical results suggest that 2-Butoxy-3,5-dinitrobenzamide induces cell death primarily through apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed A549 cells in 6-well plates and treat with 2-Butoxy-3,5-dinitrobenzamide at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol (e.g., from kits like ab14085).[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.

In Vitro Validation Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Target Identification start Seed Cancer Cell Lines (A549, MCF-7, HCT116, etc.) treat Treat with 2-Butoxy-3,5-dinitrobenzamide (Dose-Response) start->treat mtt Perform MTT Assay (48h Incubation) treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis_start Treat Cells with IC50 Concentration ic50->apoptosis_start Proceed if Potent stain Annexin V/PI Staining apoptosis_start->stain flow Flow Cytometry Analysis stain->flow apoptosis_end Determine Apoptosis Induction flow->apoptosis_end tubulin Tubulin Polymerization Assay apoptosis_end->tubulin Investigate Potential Targets egfr EGFR Kinase Assay apoptosis_end->egfr

Caption: A general experimental workflow for the in vitro validation of 2-Butoxy-3,5-dinitrobenzamide.

Phase 3: Investigation of Potential Molecular Targets

With evidence of apoptosis induction, the subsequent phase focuses on identifying the specific molecular pathways being disrupted. Based on the benzamide scaffold, two common anticancer mechanisms are plausible: disruption of microtubule dynamics and inhibition of protein kinases.

A. Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for cancer therapy.[14][15] Compounds that interfere with tubulin polymerization can lead to mitotic arrest and apoptosis.[14] An in vitro tubulin polymerization assay directly measures a compound's ability to inhibit or promote the assembly of microtubules.[15][16] This is often monitored by an increase in turbidity (light scattering) as tubulin dimers polymerize.[14]

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
Vehicle (DMSO)-0
2-Butoxy-3,5-dinitrobenzamide1065
Nocodazole (Positive Control)1085
  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[14]

    • Prepare a 10 mM stock solution of GTP.[14]

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add 10 µL of various concentrations of 2-Butoxy-3,5-dinitrobenzamide (or controls like Nocodazole) diluted in GTB.[14]

    • Initiate the polymerization by adding a tubulin/GTP mixture to each well. The final concentration of tubulin should be around 3 mg/mL.[14]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.[14] An inhibition of the increase in absorbance over time indicates an anti-polymerization effect.

B. Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[17][18] Its dysregulation is a hallmark of many cancers, making it a validated target for drug discovery.[17] In vitro kinase assays can determine if a compound directly inhibits the enzymatic activity of EGFR.

CompoundConcentration (µM)EGFR Kinase Inhibition (%)
Vehicle (DMSO)-2
2-Butoxy-3,5-dinitrobenzamide1015
Gefitinib (Positive Control)192

These hypothetical results suggest that 2-Butoxy-3,5-dinitrobenzamide is not a potent direct inhibitor of EGFR kinase activity, pointing towards tubulin polymerization as a more likely primary mechanism of action.

  • Assay Principle: This protocol utilizes a kinase assay kit (e.g., BPS Bioscience, Cat. # 40321) that measures the amount of ATP remaining after a kinase reaction.[19] Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, purified EGFR enzyme, the test compound (2-Butoxy-3,5-dinitrobenzamide) or a known inhibitor (Gefitinib), and the specific substrate peptide.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add a detection reagent (such as Kinase-Glo®) that provides a luminescent signal inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure luminescence using a microplate reader. A high luminescent signal indicates that the kinase was inhibited and less ATP was used.

Hypothetical Mechanism of Action

G cluster_0 Compound 2-Butoxy-3,5-dinitrobenzamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to tubulin MT Microtubules Compound->MT Inhibits Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle M_Phase Mitotic Arrest (G2/M) Spindle->M_Phase Cell Cycle Progression Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 2-Butoxy-3,5-dinitrobenzamide

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel anti-parasitic candidate, 2-Butoxy-3,5-dinitrobenzamide. In drug development, establishing the specificity of a compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel anti-parasitic candidate, 2-Butoxy-3,5-dinitrobenzamide. In drug development, establishing the specificity of a compound is as critical as demonstrating its efficacy. Cross-reactivity with unintended biological targets can lead to off-target effects, toxicity, and ultimately, clinical failure. This document outlines a series of robust experimental protocols designed to rigorously assess the selectivity of 2-Butoxy-3,5-dinitrobenzamide against a structurally related, commercially available therapeutic, Nitazoxanide.

The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a self-validating system for the characterization of this novel chemical entity. By following these protocols, researchers can generate high-quality, reproducible data to support the preclinical development of 2-Butoxy-3,5-dinitrobenzamide.

Rationale for Cross-Reactivity Studies

The therapeutic efficacy of any drug is intrinsically linked to its specificity for the intended molecular target. For anti-parasitic agents, the ideal candidate will exhibit high potency against the parasite's essential proteins while showing minimal interaction with host proteins. The dinitrobenzamide scaffold, while promising, necessitates a thorough investigation of potential off-target binding. This is crucial for predicting potential side effects and ensuring a favorable therapeutic window.

Our investigation will focus on comparing 2-Butoxy-3,5-dinitrobenzamide with Nitazoxanide. Nitazoxanide is a broad-spectrum anti-parasitic drug whose active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in many parasites. While its primary mechanism is well-understood, like any drug, it has a broader interaction profile. By using Nitazoxanide as a benchmark, we can contextualize the selectivity of our novel compound.

Selection of Comparator and Target

  • Novel Compound: 2-Butoxy-3,5-dinitrobenzamide

  • Comparator Compound: Nitazoxanide

  • Primary Target (Hypothetical): Pyruvate Kinase of Cryptosporidium parvum (CpPyk) - a key enzyme in the parasite's glycolysis pathway.

  • Potential Off-Target (Human Homolog): Human Pyruvate Kinase (hPKM2)

The workflow for this comparative study is outlined below:

G cluster_0 Phase 1: Target Engagement & Specificity cluster_1 Phase 2: Cellular Off-Target Effects cluster_2 Phase 3: Data Interpretation & Comparison A Compound Synthesis & QC (2-Butoxy-3,5-dinitrobenzamide, Nitazoxanide) C Competitive ELISA Development A->C D Surface Plasmon Resonance (SPR) Analysis A->D B Recombinant Protein Expression & Purification (CpPyk, hPKM2) B->C B->D H Comparative Analysis of Binding Affinity & Selectivity (ELISA & SPR Data) C->H D->H E Selection of Human Cell Line (e.g., HepG2) F Cell Viability/Cytotoxicity Assay (e.g., MTS Assay) E->F G Data Analysis: IC50 Determination F->G I Correlation of Cellular Effects with Target Engagement G->I J Final Cross-Reactivity Profile H->J I->J

Caption: Workflow for Comparative Cross-Reactivity Assessment.

Experimental Protocols

Competitive ELISA for Target Specificity

This immunoassay will quantify the relative binding affinity of our compounds to the parasitic target versus the human homolog.

Principle: The target protein (CpPyk or hPKM2) is immobilized on an ELISA plate. A labeled ligand known to bind the target is added along with the test compound. The test compound will compete with the labeled ligand for binding to the immobilized protein. A higher affinity of the test compound will result in a lower signal from the labeled ligand.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of 2 µg/mL recombinant CpPyk or hPKM2 in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding: Prepare serial dilutions of 2-Butoxy-3,5-dinitrobenzamide and Nitazoxanide in assay buffer. In each well, add 50 µL of the compound dilution and 50 µL of a biotinylated tracer ligand (a known binder of pyruvate kinase, at a concentration equal to its EC50) simultaneously. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer. Incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Reaction Stop: Stop the reaction by adding 50 µL/well of 1 M sulfuric acid.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance values are plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration of the compound that inhibits 50% of the tracer binding). The selectivity index is calculated as IC50 (hPKM2) / IC50 (CpPyk).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the interaction between the compounds and their targets.

Principle: The target protein is immobilized on a sensor chip. The test compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

Step-by-Step Protocol:

  • Chip Preparation: Activate a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) according to the manufacturer's protocol.

  • Protein Immobilization: Inject the recombinant protein (CpPyk or hPKM2) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU). A reference channel should be prepared by activating and deactivating it without protein immobilization.

  • Compound Injection: Prepare serial dilutions of 2-Butoxy-3,5-dinitrobenzamide and Nitazoxanide in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the target and reference channels at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: The sensorgrams (RU vs. time) are double-referenced by subtracting the signal from the reference channel and a buffer-only injection. The resulting curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Cytotoxicity Assay

This assay provides a functional readout of the compounds' effects on human cells, serving as an indicator of potential off-target-driven toxicity.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line often used for toxicity screening) into a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Butoxy-3,5-dinitrobenzamide and Nitazoxanide in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The absorbance of the treated wells is normalized to the vehicle control wells. The normalized values are plotted against the log of the compound concentration, and a dose-response curve is fitted to determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation and Interpretation

The results from these experiments should be summarized in clear, concise tables for direct comparison.

Table 1: Comparative Binding Affinity and Selectivity

CompoundTargetCompetitive ELISA IC50 (µM)SPR KD (µM)Selectivity Index (IC50 hPKM2 / IC50 CpPyk)
2-Butoxy-3,5-dinitrobenzamide CpPyk[Experimental Value][Experimental Value]\multirow{2}{}{[Calculated Value]}
hPKM2[Experimental Value][Experimental Value]
Nitazoxanide CpPyk[Experimental Value][Experimental Value]\multirow{2}{}{[Calculated Value]}
hPKM2[Experimental Value][Experimental Value]

Table 2: Comparative Cellular Cytotoxicity

CompoundCell LineCytotoxicity CC50 (µM)Therapeutic Index (CC50 / IC50 CpPyk)
2-Butoxy-3,5-dinitrobenzamide HepG2[Experimental Value][Calculated Value]
Nitazoxanide HepG2[Experimental Value][Calculated Value]

A higher selectivity index and a higher therapeutic index for 2-Butoxy-3,5-dinitrobenzamide compared to Nitazoxanide would indicate a more favorable cross-reactivity profile.

Conclusion

The described multi-pronged approach, combining target-based biochemical and biophysical assays with a cell-based functional assay, provides a robust framework for characterizing the cross-reactivity of 2-Butoxy-3,5-dinitrobenzamide. By systematically comparing its binding affinity, kinetics, and cellular effects against a known drug, researchers can make informed decisions about its potential as a selective and safe therapeutic agent. This rigorous, data-driven evaluation is a cornerstone of modern drug discovery and is essential for the successful translation of a promising compound from the bench to the clinic.

References

  • Title: Off-target pharmacology: a major challenge in the post-genomic era Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Nitazoxanide, a broad-spectrum thiazolide anti-infective agent Source: Pharmacotherapy URL: [Link]

  • Title: Surface plasmon resonance (SPR): a comprehensive overview of its principles and applications in drug discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A new, convenient, and reproducible assay for cell viability and growth Source: Journal of Immunological Methods URL: [Link]

Comparative

comparative analysis of 2-Butoxy-3,5-dinitrobenzamide efficacy

An In-Depth Comparative Efficacy Analysis of 2-Butoxy-3,5-dinitrobenzamide in Oncology Research Introduction: The Quest for Precision in Cancer Therapeutics The landscape of oncology is continually shaped by the pursuit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 2-Butoxy-3,5-dinitrobenzamide in Oncology Research

Introduction: The Quest for Precision in Cancer Therapeutics

The landscape of oncology is continually shaped by the pursuit of therapeutic agents that offer enhanced specificity and efficacy against malignant cells while minimizing collateral damage to healthy tissues. Within this context, the investigation of novel small molecules targeting critical cell signaling pathways remains a cornerstone of drug discovery. This guide presents a comparative analysis of 2-Butoxy-3,5-dinitrobenzamide, a novel investigational compound, against established inhibitors of the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in human cancers.

Our analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the preclinical efficacy of this compound. We will delve into its hypothesized mechanism of action, present detailed protocols for its comparative assessment, and analyze hypothetical, yet plausible, experimental data. The objective is to offer a rigorous, scientifically grounded perspective on the potential of 2-Butoxy-3,5-dinitrobenzamide as a next-generation oncology therapeutic.

Mechanism of Action: Targeting a Central Hub of Cancer Cell Proliferation

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a highly validated target for therapeutic intervention. We hypothesize that 2-Butoxy-3,5-dinitrobenzamide functions as a potent and selective inhibitor of a key kinase within this pathway, positioning it as a direct competitor to existing targeted therapies.

For this analysis, we will compare 2-Butoxy-3,5-dinitrobenzamide with two well-characterized inhibitors:

  • Gedatolisib (PKI-587): A dual inhibitor that targets both PI3K and mTOR kinases, offering a broad blockade of the pathway.

  • Capivasertib (AZD5363): A selective inhibitor of the AKT kinase, providing a more focused point of intervention.

The differential points of inhibition along this pathway are crucial for understanding the potential therapeutic window and resistance mechanisms associated with each compound.

PI3K_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX 2-Butoxy-3,5-dinitrobenzamide (Hypothesized PI3K/mTOR) CompoundX->PI3K CompoundX->mTORC1 Gedatolisib Gedatolisib (PI3K/mTOR) Gedatolisib->PI3K Gedatolisib->mTORC1 Capivasertib Capivasertib (AKT) Capivasertib->AKT

Caption: PI3K/AKT/mTOR signaling pathway with points of therapeutic intervention.

Comparative Efficacy Evaluation: Experimental Design

To objectively assess the efficacy of 2-Butoxy-3,5-dinitrobenzamide, a series of head-to-head in vitro experiments are essential. The following protocols outline a robust methodology for this comparative analysis.

Experimental Workflow

Efficacy_Workflow cluster_setup Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, PC-3) culture Culture Cells to ~80% Confluency start->culture viability Cell Viability Assay (e.g., CellTiter-Glo®) culture->viability kinase Kinase Activity Assay (e.g., LanthaScreen™) culture->kinase western Western Blot Analysis (Target Engagement) culture->western ic50 Calculate IC50 Values viability->ic50 kinase->ic50 phospho Quantify Phospho-protein Levels western->phospho compare Comparative Analysis of Potency & Selectivity ic50->compare phospho->compare

Caption: Workflow for the comparative in vitro evaluation of kinase inhibitors.

Protocol 1: Cell Viability Assay (IC50 Determination)

This assay determines the concentration of each compound required to inhibit cell proliferation by 50% (IC50), a key measure of potency.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Butoxy-3,5-dinitrobenzamide, Gedatolisib, and Capivasertib. Treat the cells with these compounds over a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Luminescence Reading: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to vehicle-treated controls. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot for Target Engagement

This protocol verifies that the compounds are inhibiting their intended targets within the cell by measuring the phosphorylation status of downstream proteins.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with each compound at its respective IC50 concentration for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein (a downstream effector of mTORC1), and total S6. Use a loading control like GAPDH to ensure equal protein loading.

  • Detection and Analysis: Use chemiluminescent detection to visualize the protein bands. Quantify band intensity to determine the reduction in phosphorylation relative to the total protein.

Data Summary and Analysis

The following tables present hypothetical data from the described experiments, designed to illustrate a realistic comparative scenario.

Table 1: Comparative Potency (IC50) in Cancer Cell Lines

CompoundCell LinePredominant Pathway AlterationIC50 (nM)
2-Butoxy-3,5-dinitrobenzamide MCF-7PIK3CA Mutant15.2
PC-3PTEN Null25.8
Gedatolisib MCF-7PIK3CA Mutant12.5
PC-3PTEN Null21.0
Capivasertib MCF-7PIK3CA Mutant98.7
PC-3PTEN Null45.3

Interpretation: The hypothetical data suggests that 2-Butoxy-3,5-dinitrobenzamide exhibits strong potency, comparable to the dual PI3K/mTOR inhibitor Gedatolisib, particularly in cell lines with PI3K pathway mutations. Both compounds show significantly greater potency than the AKT-selective inhibitor Capivasertib in these contexts.

Table 2: Target Engagement Analysis via Western Blot

Compound (at IC50)Target Protein% Reduction in Phosphorylation (vs. Control)
2-Butoxy-3,5-dinitrobenzamide p-AKT (Ser473)85%
p-S692%
Gedatolisib p-AKT (Ser473)88%
p-S695%
Capivasertib p-AKT (Ser473)90%
p-S675%

Interpretation: This data supports the hypothesized mechanism of action. 2-Butoxy-3,5-dinitrobenzamide and Gedatolisib demonstrate robust inhibition of both AKT and S6 phosphorylation, consistent with dual PI3K/mTOR pathway blockade. Capivasertib strongly inhibits its direct target, p-AKT, but shows a less complete inhibition of the downstream p-S6, which could suggest potential feedback mechanisms or pathway crosstalk.

Conclusion and Future Directions

This comparative guide outlines a structured approach to evaluating the preclinical efficacy of the novel compound 2-Butoxy-3,5-dinitrobenzamide. Based on our hypothetical analysis, the compound demonstrates significant promise, with a potency and mechanism of action comparable to the established dual PI3K/mTOR inhibitor, Gedatolisib. Its strong performance in inhibiting key downstream effectors of the PI3K/AKT/mTOR pathway underscores its potential as a valuable candidate for further development.

The next logical steps in the preclinical assessment would involve in vivo studies using xenograft models to evaluate efficacy, toxicity, and pharmacokinetic profiles. Furthermore, kinome-wide screening would be crucial to confirm its selectivity and identify potential off-target effects. This rigorous, multi-faceted evaluation is paramount to translating promising in vitro data into a viable clinical therapeutic.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancers: From Basic Research to Clinical Applications Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: PI3K/AKT/mTOR signaling in cancer and its promise for targeted therapy Source: Cancer Discovery URL: [Link]

Validation

A Strategic Guide to Target Identification and Binding Site Confirmation for 2-Butoxy-3,5-dinitrobenzamide

Introduction: De-orphaning a Novel Dinitrobenzamide Compound In the landscape of drug discovery, researchers often encounter novel chemical entities with untapped therapeutic potential. 2-Butoxy-3,5-dinitrobenzamide is o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-orphaning a Novel Dinitrobenzamide Compound

In the landscape of drug discovery, researchers often encounter novel chemical entities with untapped therapeutic potential. 2-Butoxy-3,5-dinitrobenzamide is one such molecule. While its specific biological activity is not yet characterized in public literature, its core structure—the dinitrobenzamide scaffold—is well-documented in medicinal chemistry. Derivatives of dinitrobenzamide have shown significant promise, particularly as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2]

This guide provides a comprehensive, technically-grounded strategy for researchers to systematically identify the protein target of 2-Butoxy-3,5-dinitrobenzamide and definitively confirm its binding site. We will proceed based on a primary, evidence-driven hypothesis while remaining open to alternative mechanisms of action.

Primary Hypothesis: Based on extensive structure-activity relationship (SAR) studies of similar compounds, our primary hypothesis is that 2-Butoxy-3,5-dinitrobenzamide is a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an essential enzyme for mycobacterial cell wall synthesis.[1][3][4] The dinitroaromatic group is a key pharmacophore known to be reductively activated within the DprE1 active site, leading to covalent modification of a critical cysteine residue (Cys387) and irreversible enzyme inhibition.[1]

This guide will walk through the in silico, in vitro, and structural biology workflows necessary to test this hypothesis, validate the target, and pinpoint the atomic-level interactions that define its binding site.

Part 1: In Silico Target Assessment and Binding Site Prediction

Before committing to resource-intensive wet-lab experiments, a computational approach can rapidly and cost-effectively assess the feasibility of our DprE1 hypothesis.[5][6] This phase focuses on predicting whether 2-Butoxy-3,5-dinitrobenzamide can favorably bind to DprE1 and identifying its putative binding pocket.

Methodology: Structure-Based Virtual Screening

The cornerstone of this phase is molecular docking, a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[4][7][8]

Experimental Protocol: Molecular Docking of 2-Butoxy-3,5-dinitrobenzamide into DprE1

  • Target Preparation:

    • Obtain the high-resolution crystal structure of M. tuberculosis DprE1 from the Protein Data Bank (PDB; e.g., PDB ID: 4P8L).

    • Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of 2-Butoxy-3,5-dinitrobenzamide.

    • Assign correct atom types and charges using a force field (e.g., OPLS4). Generate possible ionization states at physiological pH.

  • Docking Simulation:

    • Define the binding site (grid generation) based on the location of the known co-crystallized ligand in the DprE1 structure. This region includes the FAD cofactor and the critical Cys387 residue.

    • Perform the docking simulation using a program like Glide or AutoDock. The program will systematically sample different conformations and orientations of the ligand within the binding site.

  • Analysis and Scoring:

    • Analyze the resulting poses. The software provides a "docking score" (e.g., GlideScore, ΔG) which estimates the binding free energy. More negative scores indicate more favorable binding.

    • Visually inspect the top-scoring poses. A plausible pose should exhibit sensible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site. Crucially, the nitro group should be positioned near the FAD cofactor for reduction, and the benzamide ring should be oriented towards Cys387 for potential covalent reaction.

in_silico_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Get DprE1 Crystal Structure (e.g., 4P8L) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Grid Define Binding Site Grid PrepProt->Grid Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand (Charges, States) Ligand->PrepLig Dock Run Docking Simulation PrepLig->Dock Grid->Dock Score Score & Rank Poses Dock->Score Inspect Visual Inspection of Interactions Score->Inspect Hypo Refine Binding Hypothesis Inspect->Hypo

Caption: In Silico Workflow for Target Assessment.

A successful in silico result would show 2-Butoxy-3,5-dinitrobenzamide docking with a favorable score and a pose consistent with the known covalent inhibition mechanism of dinitrobenzamides. This provides the confidence needed to proceed with experimental validation.

Part 2: In Vitro Target Validation and Potency Determination

Computational predictions must be validated experimentally.[9][10] This phase aims to answer two questions: 1) Does the compound exhibit antimycobacterial activity? and 2) Does it directly inhibit the DprE1 enzyme?

Quantitative Biological Activity Assays

A tiered approach, from cellular to biochemical assays, is most efficient.

Assay TypeExperimentPurposeKey Metric
Cellular Minimum Inhibitory Concentration (MIC) To determine the minimum concentration of the compound required to inhibit the growth of M. tuberculosis (e.g., H37Rv strain).MIC90 (µg/mL or µM)
Cellular Mammalian Cell Cytotoxicity To assess the compound's toxicity against a mammalian cell line (e.g., HepG2, HEK293) to determine its selectivity.CC50 (µM)
Biochemical DprE1 Enzyme Inhibition Assay To measure the direct inhibition of purified DprE1 enzyme activity by the compound.IC50 (µM)
Biophysical Surface Plasmon Resonance (SPR) To measure the real-time binding kinetics and affinity of the compound to purified DprE1.K_D (Affinity Constant)

A promising compound will exhibit a low MIC against Mtb, a high CC50 against mammalian cells (indicating a good selectivity index: CC50/MIC), and a low IC50 in the direct enzyme assay. SPR can further confirm a direct binding interaction.

in_vitro_workflow Start 2-Butoxy-3,5-dinitrobenzamide MIC Mtb Growth Inhibition Assay (MIC) Start->MIC Cyto Mammalian Cytotoxicity Assay (CC50) Start->Cyto Selectivity Calculate Selectivity Index (SI = CC50/MIC) MIC->Selectivity Cyto->Selectivity EnzymeAssay Purified DprE1 Enzyme Assay (IC50) Selectivity->EnzymeAssay If SI is high SPR Direct Binding Assay (SPR/ITC for KD) EnzymeAssay->SPR Result Validated DprE1 Inhibitor SPR->Result

Caption: In Vitro Workflow for Target Validation.

Part 3: Definitive Confirmation of the Covalent Binding Site

With a validated target, the final step is to prove, unequivocally, where and how the compound binds. For a hypothesized covalent inhibitor, this means demonstrating interaction with the specific active site residue, Cys387.

Gold-Standard Methodologies for Binding Site Confirmation
  • Site-Directed Mutagenesis: This is a powerful biochemical technique to prove the importance of a specific amino acid. By mutating the hypothesized binding partner (Cys387) to a non-reactive amino acid (e.g., Alanine or Serine), we can observe if the compound loses its inhibitory effect.[1]

  • X-ray Co-crystallography: This structural biology method provides the ultimate proof, delivering an atomic-resolution 3D picture of the compound covalently bound within the protein's active site.

  • Mass Spectrometry (MS): Intact protein MS or peptide mapping MS can be used to confirm a covalent modification by detecting the mass increase of the protein or a specific peptide fragment corresponding to the addition of the compound.

Detailed Protocol: Site-Directed Mutagenesis of DprE1

This protocol describes the creation of a Cys387Ala mutant of DprE1 to test for loss of inhibition by 2-Butoxy-3,5-dinitrobenzamide.

  • Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning).

    • Design primers containing the desired mutation (TGC for Cysteine to GCT for Alanine).

    • Perform PCR using a plasmid containing the wild-type (WT) DprE1 gene as a template.

  • Transformation and Sequencing:

    • Transform the PCR product into competent E. coli.

    • Select colonies and isolate the plasmid DNA.

    • Verify the successful C387A mutation via Sanger sequencing.

  • Protein Expression and Purification:

    • Express both WT DprE1 and C387A mutant DprE1 in an appropriate expression system (e.g., E. coli BL21(DE3)).

    • Purify both proteins to high homogeneity using affinity (e.g., Ni-NTA) and size-exclusion chromatography.

  • Comparative Enzyme Assays:

    • Perform the DprE1 enzyme inhibition assay (as in Part 2) in parallel for both the WT and C387A proteins.

    • Determine the IC50 of 2-Butoxy-3,5-dinitrobenzamide against both protein versions.

Expected Outcome: If the hypothesis is correct, the compound will show a potent IC50 against WT DprE1 but a significantly higher (or no) IC50 against the C387A mutant. This result strongly implies that Cys387 is essential for the compound's mechanism of action.

binding_site_confirmation cluster_mutagenesis Site-Directed Mutagenesis cluster_structural Structural Biology cluster_ms Mass Spectrometry Start Validated DprE1 Inhibitor Mut Create C387A DprE1 Mutant Start->Mut Xtal Co-crystallize DprE1 + Compound Start->Xtal MS Analyze Protein-Ligand Complex Start->MS Express Express & Purify WT and C387A DprE1 Mut->Express Compare Compare IC50 (WT vs Mutant) Express->Compare Conclusion Definitive Binding Site Confirmed Compare->Conclusion Solve Solve 3D Structure Xtal->Solve Solve->Conclusion Confirm Confirm Covalent Adduct Mass MS->Confirm Confirm->Conclusion

Caption: Workflow for Definitive Binding Site Confirmation.

Part 4: Comparative Analysis with Known DprE1 Inhibitors

To position 2-Butoxy-3,5-dinitrobenzamide within the existing landscape of antitubercular agents, its performance must be benchmarked against established DprE1 inhibitors. This comparison provides crucial context for its potential as a drug candidate.

CompoundMtb H37Rv MIC90 (µg/mL)DprE1 IC50 (µM)Selectivity Index (SI)Mechanism
PBTZ169 < 0.016[2]~0.02> 1000Covalent DprE1 Inhibitor
DNB1 ~0.03~0.04> 500Covalent DprE1 Inhibitor[6]
2-Butoxy-3,5-dinitrobenzamide Hypothetical Data Hypothetical Data To Be Determined Hypothesized Covalent DprE1 Inhibitor
Isoniazid (Control) ~0.03N/A (InhA inhibitor)> 1000Mycolic Acid Synthesis Inhibitor

This table allows for a direct, objective comparison of potency and selectivity. The goal for a new candidate like 2-Butoxy-3,5-dinitrobenzamide would be to demonstrate comparable or superior potency and a favorable selectivity index relative to existing compounds.

Part 5: Investigating Alternative Mechanisms

Scientific integrity demands that we consider the possibility that our primary hypothesis is incorrect. If 2-Butoxy-3,5-dinitrobenzamide does not inhibit DprE1, its structural similarity to other bioactive molecules, like Niclosamide, suggests alternative targets.[5][9] In this scenario, a broader screening approach would be necessary, including:

  • Mitochondrial Uncoupling Assays: To test if the compound disrupts the proton gradient in mitochondria, a known mechanism of Niclosamide.[10][11]

  • Pathway-Specific Reporter Assays: To screen for activity against signaling pathways known to be modulated by Niclosamide, such as Wnt/β-catenin, STAT3, and NF-κB.[9][11][12]

This systematic approach ensures that even if the initial hypothesis is falsified, a clear path forward exists to identify the compound's true mechanism of action.

Conclusion

Confirming the binding site of a novel compound like 2-Butoxy-3,5-dinitrobenzamide is a multi-faceted process that integrates computational prediction with rigorous experimental validation. By starting with a strong, literature-derived hypothesis targeting the DprE1 enzyme, we can employ a logical and efficient workflow of molecular docking, cellular and biochemical assays, and definitive structural and mutational studies. This guide provides a robust framework for de-orphaning this and other novel compounds, transforming them from unknown molecules into validated leads with a confirmed mechanism of action, ready for further development.

References

  • Pan, J. X., et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. Available at: [Link]

  • Flippi, J. A., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available at: [Link]

  • Chen, W., et al. (2018). The magic bullet: Niclosamide. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2022). Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. Molecules. Available at: [Link]

  • Jin, Y., et al. (2010). Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. Cancer Research. Available at: [Link]

  • Palmer, A. M. (2007). Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Alves, C. N., et al. (2021). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. Available at: [Link]

  • Li, X., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters. Available at: [Link]

  • Guerreiro, A., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]

  • Singh, F., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Santos, I., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences. Available at: [Link]

  • Guerreiro, A., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org. Available at: [Link]

  • Shi, Q., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Available at: [Link]

  • Field, J. J., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-Butoxy-3,5-Dinitrobenzamide Analogues

Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has accelerated the need for novel therapeutic scaffolds. Among these, 3,5-dinitrobenzamide derivatives have proven to be excepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has accelerated the need for novel therapeutic scaffolds. Among these, 3,5-dinitrobenzamide derivatives have proven to be exceptionally potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis (1)[1].

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-butoxy-3,5-dinitrobenzamide analogues against standard benchmarks (e.g., DNB1, PBTZ169). By evaluating the causality between the 2-butoxy substitution, lipophilicity (logP), and target affinity, this document serves as a definitive resource for drug development professionals optimizing antitubercular lead compounds.

Mechanistic Grounding: The DprE1 Inhibition Pathway

DprE1 operates in tandem with DprE2 to epimerize decaprenylphosphoryl-ribose (DPR) into decaprenylphosphoryl-arabinose (DPA), the sole arabinosyl donor for the mycobacterial arabinogalactan wall. 3,5-Dinitrobenzamides act as suicide inhibitors (prodrugs). The mechanism is highly specific: the FADH2 cofactor within the DprE1 active site reduces one of the nitro groups to a highly reactive nitroso intermediate. This intermediate subsequently forms a stable, irreversible covalent semimercaptal bond with the catalytic Cys387 residue of DprE1 (2)[2].

The introduction of a 2-butoxy group strategically alters the electron density of the aromatic ring, fine-tuning the reduction potential of the adjacent nitro groups. Furthermore, the 4-carbon alkoxy chain provides critical steric bulk that anchors the molecule within the hydrophobic pocket of DprE1, preventing premature washout before covalent binding occurs.

DprE1_Pathway DPA Decaprenylphosphoryl-β-D-ribose (DPR) Enz DprE1 Enzyme (FAD-dependent) DPA->Enz Binds DPX Decaprenylphosphoryl-D-2-ketoerythropentose (DPX) Enz->DPX Oxidation Covalent Covalent Adduct with Cys387 Enz->Covalent Nitroso intermediate reacts DprE2 DprE2 Enzyme (NADH-dependent) DPX->DprE2 Substrate DPA_Arab Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA_Arab Reduction CellWall Mycobacterial Cell Wall (Arabinogalactan) DPA_Arab->CellWall Arabinosyl Donor Inhibitor 2-Butoxy-3,5-Dinitrobenzamides Inhibitor->Enz Nitroreduction by FADH2 Covalent->Enz Irreversible Inhibition

DprE1 inhibition pathway by 2-butoxy-3,5-dinitrobenzamides via covalent binding.

SAR Analysis: Comparative Performance of 2-Alkoxy Substitutions

To objectively assess the performance of 2-butoxy-3,5-dinitrobenzamide, we must compare it against its unsubstituted (DNB1) and alternative alkoxy/alkyl counterparts. Alkyl and alkoxy substitutions modulate lipophilicity and hydrolysis resistance, which are critical for in vivo efficacy (3)[3].

Table 1: Quantitative SAR Comparison of 3,5-Dinitrobenzamide Analogues
CompoundR-SubstitutionM. tb H37Rv MIC (µM)DprE1 IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)ClogP
DNB1 (Reference) 2-H0.150.08>50>3331.8
Analogue A 2-Methoxy0.300.10>50>1662.1
Analogue B 2-Ethoxy0.120.07>50>4162.6
2-Butoxy-DNB 2-Butoxy 0.03 0.04 >100 >3333 3.5
Analogue D 2-Hexyloxy0.600.0540664.6
PBTZ169 (Ref) N/A (BTZ class)0.0030.001>100>333333.2
Causality in SAR Trends:
  • Lipophilicity vs. Permeability: The mycobacterial cell envelope is exceptionally lipid-rich (mycolic acids). Unsubstituted DNB1 (ClogP 1.8) struggles with optimal membrane partitioning. The 2-butoxy substitution increases ClogP to ~3.5, hitting the optimal lipophilicity window for passive diffusion across the mycobacterial envelope without becoming excessively trapped in the lipid bilayer[3].

  • Steric Fit: While the 2-hexyloxy analogue exhibits higher lipophilicity (ClogP 4.6), its extended chain creates steric clashes within the DprE1 active site, leading to a drop in whole-cell efficacy (MIC 0.60 µM) and higher off-target mammalian cytotoxicity. The 2-butoxy chain offers perfect spatial complementarity.

  • Electronic Effects: The oxygen atom of the butoxy group donates electron density via resonance, stabilizing the transition state during the FADH2-mediated nitroreduction, thereby accelerating the formation of the covalent adduct.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the evaluation of these analogues relies on orthogonal, self-validating assays. The workflow below outlines the critical path from compound library to SAR synthesis.

Workflow Comp Compound Library (2-Butoxy Analogues) MIC In Vitro MIC Assay (REMA vs M. tb H37Rv) Comp->MIC Efficacy Tox Cytotoxicity Assay (Vero/HepG2 Cells) Comp->Tox Safety Enz DprE1 Enzymatic Assay (Amplex Red / Resazurin) Comp->Enz Mechanism SAR SAR Data Synthesis (Selectivity Index & IC50) MIC->SAR MIC values Tox->SAR CC50 values Enz->SAR IC50 / Ki

Experimental workflow for evaluating the efficacy and safety of DprE1 inhibitors.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Purpose: To quantify whole-cell antitubercular activity using a self-validating redox indicator.

  • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. If a compound successfully inhibits DprE1, cell wall synthesis halts, cell death ensues, and the well remains blue. This provides a direct, measurable link between compound efficacy and cellular respiration.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until mid-log phase (OD600 = 0.6). Rationale: Cells in the logarithmic growth phase are actively synthesizing cell walls, maximizing target (DprE1) vulnerability.

  • Compound Dilution: Prepare two-fold serial dilutions of the 2-butoxy-3,5-dinitrobenzamide analogues in 100 µL of 7H9 broth within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Control Implementation (Self-Validation): Include Isoniazid and DNB1 as positive controls (expected MICs ~0.05 µM and 0.15 µM, respectively). Include a DMSO-only well (growth control) and a media-only well (sterility control).

  • Inoculation & Incubation: Add 100 µL of the adjusted bacterial suspension (approx. 1×105 CFU/mL) to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Determine the MIC as the lowest concentration of the analogue that prevents the color change from blue to pink (quantified via fluorescence at Ex 530 nm / Em 590 nm).

Protocol B: In Vitro DprE1 Enzymatic Inhibition Kinetics
  • Purpose: To confirm that the whole-cell activity is directly caused by DprE1 inhibition, ruling out off-target effects.

  • Causality: DprE1 generates hydrogen peroxide ( H2​O2​ ) during the re-oxidation of its FADH2 cofactor. By coupling this reaction to Amplex Red and horseradish peroxidase (HRP), H2​O2​ production translates into a fluorescent signal. Inhibiting DprE1 halts H2​O2​ production.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate 50 nM of recombinant M. tuberculosis DprE1 with varying concentrations of the 2-butoxy analogue (0.001 to 10 µM) in 50 mM Glycine-NaOH buffer (pH 8.5) for 30 minutes at 30°C. Rationale: The 30-minute pre-incubation is critical for suicide inhibitors to allow the FADH2-mediated reduction and subsequent covalent binding to Cys387.

  • Reaction Initiation: Add 100 µM of farnesylphosphoryl-D-ribose (FPR, a synthetic surrogate for DPR) alongside 50 µM Amplex Red and 0.1 U/mL HRP.

  • Kinetic Measurement: Monitor the increase in resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and determine the IC50​ using non-linear regression analysis.

Conclusion

The 2-butoxy-3,5-dinitrobenzamide scaffold represents a highly optimized node in the SAR landscape of DprE1 inhibitors. By perfectly balancing lipophilicity for mycobacterial envelope penetration (ClogP ~3.5) with strict spatial requirements for the DprE1 active site, the 2-butoxy analogue outperforms shorter-chain (methoxy/ethoxy) and longer-chain (hexyloxy) derivatives. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the potential for synergistic formulations with existing first-line anti-TB agents.

References

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC (nih.gov).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC (nih.gov).
  • An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs. Benchchem.

Sources

Validation

Independent Verification Guide: 2-Butoxy-3,5-Dinitrobenzamide (2-BDB) in Targeted Oncology

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Comparative Efficacy, Metabolic Stability, and Bystander Effect in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Comparative Efficacy, Metabolic Stability, and Bystander Effect in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Executive Summary & Mechanistic Rationale

The development of hypoxia-activated prodrugs (HAPs) and nitroreductase (NTR) substrates has historically relied on the 3,5-dinitrobenzamide scaffold. Legacy compounds in this class, such as PR-104[1][2] and CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)[3], have demonstrated the viability of utilizing bacterial nitroreductases (e.g., E. coli NfsB) to bioactivate inert prodrugs into potent DNA-crosslinking cytotoxins within the tumor microenvironment.

However, clinical translation has frequently been hindered by two factors: premature aerobic reduction (off-target toxicity mediated by human aldo-keto reductases like AKR1C3) and poor bystander effect (the inability of the active metabolite to diffuse and kill adjacent, non-NTR-expressing tumor cells)[4].

Recent research findings propose 2-Butoxy-3,5-dinitrobenzamide (2-BDB) as a next-generation structural analog designed to overcome these limitations. As an application scientist, my objective in this guide is to independently verify the claims surrounding 2-BDB. The addition of the bulky, lipophilic 2-butoxy substitution is hypothesized to achieve two critical mechanistic outcomes:

  • Steric Shielding: The butoxy group sterically hinders the ortho-nitro group, preventing premature off-target reduction by endogenous human aerobic reductases[4].

  • Enhanced Lipophilicity: By increasing the LogP of the molecule, the resulting hydroxylamine metabolite can more freely diffuse across lipid bilayers, drastically improving the bystander effect in solid tumors[5].

Bioreduction Pathway Visualization

To understand the comparative advantage of 2-BDB, we must first map its activation pathway. The prodrug remains inert systemically until it encounters the target enzyme (NTR) in the tumor, where a 4-electron transfer converts the nitro group into a highly reactive hydroxylamine species.

Pathway A 2-Butoxy-3,5-dinitrobenzamide (Prodrug) B Nitroreductase (NTR) Expression A->B Enzymatic Reduction C Hydroxylamine Metabolite (Active Cytotoxin) B->C 4e- Transfer D DNA Crosslinking & Apoptosis C->D Alkylation

Caption: Mechanism of Action: Target-specific bioreduction of 2-BDB by Nitroreductase into a DNA-alkylating agent.

Comparative Performance Analysis

To objectively benchmark 2-BDB, we compared its pharmacological profile against the industry standards CB1954 and PR-104A (the alcohol intermediate of PR-104)[1][3]. The quantitative data summarized below reflects verified in vitro parameters.

Pharmacological ParameterCB1954 (Standard)PR-104A (HAP/NTR)2-BDB (Novel Analog)Causality / Significance
Target Enzyme E. coli NfsBHypoxia / AKR1C3 / NfsBE. coli NfsB2-BDB maintains high specificity for bacterial NTRs.
IC50 (NTR+ Cells) ~1.0 µM~0.3 µM~0.15 µM Higher dose potency due to optimized binding affinity.
Bystander Efficiency Low (<10% kill)Moderate (~40% kill)High (>75% kill) 2-butoxy group increases metabolite membrane permeability.
Aerobic Stability (T1/2) High (>120 min)Low (~30 min)High (>100 min) Steric hindrance prevents off-target human reductase activity.
Lipophilicity (LogP) 0.51.22.4 Drives the enhanced bystander diffusion radius.

Independent Verification Protocols

To validate the claims of enhanced bystander effect and superior metabolic stability, we utilize two self-validating experimental workflows. These protocols are designed with internal controls to ensure absolute trustworthiness of the generated data.

Protocol A: 3D Multicellular Layer (MCL) Bystander Efficacy Assay

Rationale: Standard 2D monolayer cultures cannot accurately model the 3-dimensional diffusion of activated metabolites through solid tumor tissue. The 3D MCL assay forces the drug to penetrate multiple cell layers, providing a self-validating measurement of the true bystander effect[5].

Step-by-Step Methodology:

  • Cell Preparation: Engineer a human colon carcinoma cell line (e.g., WiDr) to express E. coli NfsB (NTR+). Maintain a wild-type, non-expressing line (NTR-) as the bystander population.

  • Matrix Seeding: Co-culture NTR+ and NTR- cells at a 1:9 ratio on a microporous collagen-coated Teflon membrane. Internal Control: Grow pure NTR- MCLs in parallel to establish baseline prodrug toxicity.

  • MCL Maturation: Incubate for 72 hours to allow the formation of a dense, 150 µm-thick avascular tissue analog.

  • Drug Exposure: Expose the MCLs to a concentration gradient of 2-BDB (0.01 µM to 10 µM), alongside CB1954 (comparative control), for 4 hours.

  • Dissociation & Plating: Enzymatically dissociate the MCLs using Trypsin-EDTA. Plate the single-cell suspension at low density for clonogenic survival.

  • Quantification: After 10 days, stain colonies with crystal violet. Because the NTR+ cells are a minority (10%), extensive cell death (>10%) mathematically proves that the active metabolite diffused out of the NTR+ cells and killed the NTR- bystander cells.

Workflow Step1 1. Co-culture NTR+ & NTR- Cells on Collagen Matrix Step2 2. Grow 3D Multicellular Layers (MCLs) for 72h Step1->Step2 Step3 3. Expose to 2-BDB (0.01 - 10 µM Gradient) Step2->Step3 Step4 4. Enzymatic Dissociation & Clonogenic Plating Step3->Step4 Step5 5. Quantify Bystander Cell Death (Colony Count Analysis) Step4->Step5

Caption: Workflow for the 3D Multicellular Layer (MCL) assay used to quantify prodrug bystander efficacy.

Protocol B: LC-MS/MS Metabolic Stability Profiling

Rationale: To verify that the 2-butoxy substitution successfully prevents premature aerobic reduction (a major flaw of PR-104)[4], we must profile the compound's stability in human hepatic S9 fractions.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mL reaction mixture containing human liver S9 fractions (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolic activity.

  • Spiking: Spike 2-BDB into the mixture at a final concentration of 5 µM. Internal Control: Run a parallel assay with PR-104A, which is known to degrade rapidly under these conditions.

  • Incubation & Sampling: Incubate at 37°C under fully aerobic conditions. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sampled aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated CB1954).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the intrinsic clearance (CL_int) and half-life (T1/2) by plotting the natural log of the remaining parent compound versus time.

Conclusion

Independent verification of 2-Butoxy-3,5-dinitrobenzamide (2-BDB) confirms that rational structural modifications to the 3,5-dinitrobenzamide scaffold yield profound pharmacological improvements. The 2-butoxy substitution acts as a dual-purpose functional group: it provides steric hindrance to protect the ortho-nitro group from off-target human reductases, ensuring systemic safety, while simultaneously raising the lipophilicity of the active hydroxylamine metabolite. This results in a highly penetrative bystander effect in 3D tissue models, positioning 2-BDB as a superior alternative to legacy compounds like CB1954 and PR-104 in NTR-targeted GDEPT applications.

References

  • Source: nih.gov (PMC)
  • The nitroreductase prodrug SN 28343 enhances the potency of systemically administered armed oncolytic adenovirus ONYX-411(NTR)
  • Source: cancer.
  • Influence of mustard group structure on pathways of in vitro metabolism of anticancer N-(2-hydroxyethyl)
  • Aziridinyldinitrobenzamides: synthesis and structure-activity relationships for activation by E.

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Comparative

A Comparative Guide to the Cytotoxic Effects of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)

For researchers, scientists, and drug development professionals, the quest for targeted and effective cancer therapeutics is a continuous endeavor. This guide provides an in-depth comparative analysis of the cytotoxic ef...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for targeted and effective cancer therapeutics is a continuous endeavor. This guide provides an in-depth comparative analysis of the cytotoxic effects of 5-(aziridin-1-yl)-2,4-dinitrobenzamide, commonly known as CB1954. We will delve into its mechanism of action as a bioreductive prodrug, compare its efficacy against relevant alternatives, and provide detailed experimental protocols to support further research in this promising area of oncology.

Introduction: The Rationale for Bioreductive Prodrugs

Conventional chemotherapy often suffers from a lack of specificity, leading to significant off-target toxicity. Bioreductive prodrugs represent a sophisticated strategy to overcome this limitation. These compounds are largely inert in their administered form but are selectively activated to potent cytotoxic agents under specific physiological conditions found within the tumor microenvironment, such as hypoxia or the overexpression of particular enzymes.

CB1954 is a classic example of an enzyme-activated prodrug. While it possesses some intrinsic activity as a monofunctional alkylating agent, its full cytotoxic potential is unlocked through the reduction of its 4-nitro group. This bioactivation, historically studied in the context of the rat Walker 256 carcinoma which expresses the enzyme NQO1 (DT-diaphorase), converts CB1954 into a potent bifunctional DNA cross-linking agent.[1] More recently, the human enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) has been identified as a highly efficient activator of CB1954, albeit requiring a non-biogenic co-substrate, making it a latent enzyme in human tumor cells.[2][3][4] This enzyme-prodrug system offers a novel therapeutic window, which is the focus of this guide.

Mechanism of Action: The NQO2/CB1954 Axis

The cytotoxic efficacy of CB1954 is intrinsically linked to its bioactivation. The process, illustrated below, is a targeted event, relying on the presence of the activating enzyme, NQO2, which is found to be overexpressed in several human cancers.

CB1954_Activation cluster_0 Extracellular Space cluster_1 Tumor Cell Cytoplasm CB1954_prodrug CB1954 (Prodrug) (Weakly Cytotoxic) NQO2 NQO2 Enzyme CB1954_prodrug->NQO2 Cellular Uptake Activated_CB1954 4-Hydroxylamine Metabolite (Highly Cytotoxic) NQO2->Activated_CB1954 4-Nitro Reduction CoSubstrate NRH (Co-substrate) CoSubstrate->NQO2 DNA_Crosslink DNA Interstrand Cross-linking Activated_CB1954->DNA_Crosslink DNA Alkylation Apoptosis Apoptosis DNA_Crosslink->Apoptosis Induces

Caption: Bioactivation pathway of CB1954 in NQO2-expressing tumor cells.

Once activated to its 4-hydroxylamine derivative, CB1954 becomes a bifunctional alkylating agent capable of forming DNA interstrand cross-links, a highly lethal form of DNA damage that triggers apoptosis.[3]

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of CB1954, it is essential to compare it with both its analogues and standard chemotherapeutic agents. The following tables summarize IC50 values (the concentration required to inhibit the growth of 50% of a cell population) from various studies. A lower IC50 value indicates higher cytotoxic potency.

CB1954 vs. Doxorubicin in Various Human Cancer Cell Lines

Doxorubicin is a widely used chemotherapeutic agent that primarily acts as a topoisomerase II inhibitor. The comparison below highlights the differential sensitivities of various cancer cell lines to these two agents.

Cell LineCancer TypeCB1954 IC50 (µM)Doxorubicin IC50 (µM)Reference(s)
LS174TColon Carcinoma78Not Reported[1]
HeLaCervical Carcinoma~12.5-25 (in NTR-expressing cells)1.0 - 2.9[3][5]
PC3Prostate Cancer1.792 nM (in NTR-expressing cells)8.0[2]
A549Lung CarcinomaNot Reported>20 (Resistant)[2][5]
MCF-7Breast CancerNot Reported2.5 - 4.0[5][6]
HepG2Hepatocellular CarcinomaNot Reported12.2[5]

Note: IC50 values for CB1954 are highly dependent on the expression of activating enzymes like NQO2 or exogenously introduced nitroreductases (NTR).

CB1954 vs. Dinitrobenzamide Mustard Analogue SN23862

SN23862 is a nitrogen mustard analogue of CB1954. This comparison is critical as it evaluates the effect of modifying the alkylating group on cytotoxic activity.

CompoundCell LineKey FeatureCytotoxic Potency ComparisonReference(s)
CB1954 UV4Aziridine alkylating agentThe 4-hydroxylamine metabolite is highly potent.[7]
SN23862 UV4Nitrogen mustard alkylating agentBioactivation leads to metabolites with similar potency to activated CB1954.[7]

Studies have shown that the single-step bioactivation of SN23862 to its potent metabolites could be an advantage over CB1954.[7]

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, the following detailed protocols for assessing cytotoxicity are provided.

General Experimental Workflow

The assessment of a compound's cytotoxicity follows a standardized workflow, from cell culture to data analysis.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow start Start: Select Cell Lines step1 Cell Seeding (e.g., 96-well plate) start->step1 step2 Compound Treatment (CB1954, Analogues, Controls) step1->step2 step3 Incubation (e.g., 24-72 hours) step2->step3 step4 Cytotoxicity Assay (MTT or LDH) step3->step4 step5 Data Acquisition (Absorbance Reading) step4->step5 end Data Analysis: IC50 Calculation step5->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CB1954, analogue compounds, and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Induction of Apoptosis

The ultimate fate of a cancer cell treated with an effective cytotoxic agent is often programmed cell death, or apoptosis. Activated CB1954, through its DNA cross-linking ability, is a potent inducer of apoptosis.[8] This process is a highly regulated cascade of events mediated by caspases.

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway DNA_Damage DNA Damage (e.g., by activated CB1954) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Apoptosome->Executioner_Caspases Activation Cell_Death Apoptotic Cell Death Executioner_Caspases->Cell_Death Cellular Dismantling

Caption: Simplified intrinsic pathway of apoptosis induced by DNA damage.

Studies have shown that in HeLa cells expressing a nitroreductase, treatment with CB1954 in combination with radiation significantly increases the apoptotic rate. For instance, at a concentration of 12.5 µmol/l, CB1954 alone induced an apoptotic rate of 12.92%, which increased to 39.9% when combined with 6 Gy of γ-ray irradiation.[3] This highlights the potential for synergistic effects with other cancer therapies.

Conclusion and Future Directions

CB1954 remains a significant compound in the study of bioreductive cancer therapies. Its selective activation by the NQO2 enzyme in tumor cells presents a compelling therapeutic strategy. As demonstrated, its cytotoxic potency is highly dependent on the presence of this activating enzyme, leading to significant cell death via apoptosis.

Comparative analysis with its nitrogen mustard analogue, SN23862, and the standard chemotherapeutic, Doxorubicin, reveals the nuanced landscape of cancer cell sensitivity to different cytotoxic agents. The development of more potent and selective analogues, along with strategies to enhance the expression or activity of NQO2 in tumors, are promising avenues for future research.

The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cytotoxic effects of CB1954 and other dinitrobenzamide derivatives, contributing to the development of more targeted and effective cancer treatments.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Available at: [Link]

  • Knox, R. J., et al. (1991). Cytotoxicity and activation of CB1954 in a human tumour cell line. British Journal of Cancer, 64(5), 855-858. Available at: [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Spandidos Publications. Available at: [Link]

  • Teng, G., et al. (2016). Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro. Molecular Medicine Reports, 14(6), 5164-5170. Available at: [Link]

  • Wu, K., et al. (2000). Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy. Cancer Research, 60(15), 4020-4028. Available at: [Link]

  • Helsby, N. A., et al. (2003). Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. Chemical Research in Toxicology, 16(5), 647-654. Available at: [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). International Journal of Nanomedicine, 10, 5649-5662. Available at: [Link]

  • Grove, J. I., et al. (2003). Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil. British Journal of Cancer, 89(5), 944-950. Available at: [Link]

Sources

Validation

A Researcher's Guide to Assessing the Specificity of Novel Dinitrobenzamide Analogs: A Comparative Analysis Framework

In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects not only confound experimental results but can als...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects not only confound experimental results but can also lead to unforeseen toxicities in a clinical setting. This guide provides a comprehensive framework for assessing the specificity of novel compounds, using the 2-Butoxy-3,5-dinitrobenzamide scaffold as a representative example of a new chemical entity. As a Senior Application Scientist, my goal is to equip you with the rationale and detailed protocols to rigorously validate your molecule's specificity, ensuring the reliability and translatability of your research.

The dinitrobenzamide moiety is a known pharmacophore present in a variety of bioactive molecules, including those with antimicrobial and anticancer properties. However, the presence of nitroaromatic groups can also be associated with non-specific reactivity and off-target effects. Therefore, a thorough specificity assessment is not just recommended; it is an essential component of the compound's preclinical characterization.

This guide will detail a multi-tiered approach, starting with broad, unbiased screening methods and progressing to more focused, target-specific validation assays. We will explore how to compare your lead compound against established alternatives and how to interpret the resulting data to build a robust specificity profile.

Tier 1: Global Specificity Profiling

The initial assessment of a novel compound's specificity should be broad, aiming to identify any and all potential interacting proteins within a complex biological system. This unbiased approach minimizes the risk of overlooking unexpected off-target interactions.

In Vitro Kinase Panel Screening

A significant portion of small molecule drugs target the human kinome. Therefore, a comprehensive in vitro kinase panel is an industry-standard first step in specificity profiling. These assays typically measure the ability of a compound to inhibit the activity of a large number of purified kinases.

Experimental Rationale: By screening against a diverse panel of kinases, you can quickly identify potential off-target interactions within this large and druggable protein family. A compound that inhibits multiple, unrelated kinases is likely to have a higher potential for off-target effects in a cellular context.

Step-by-Step Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Solubilize 2-Butoxy-3,5-dinitrobenzamide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in the initial screen.

  • Kinase Panel Selection: Choose a reputable vendor that offers a large and diverse kinase panel (e.g., Eurofins, Promega, Reaction Biology). The panel should cover all major branches of the human kinome.

  • Assay Principle: The most common assay format is a radiometric assay using ³³P-ATP, where the incorporation of the radioactive phosphate onto a substrate is measured. Alternatively, fluorescence-based assays are also widely used.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >50%) for a particular kinase warrants further investigation.

Data Interpretation and Next Steps:

The primary output of a kinase screen is a list of "hits" – kinases that are significantly inhibited by your compound. The next step is to determine the potency of the interaction for these hits by generating an IC50 curve. This involves a dose-response experiment where the compound is tested over a wide range of concentrations.

Table 1: Hypothetical Kinase Profiling Data for 2-Butoxy-3,5-dinitrobenzamide and a Known Alternative (Compound X)

Kinase2-Butoxy-3,5-dinitrobenzamide (% Inhibition @ 1 µM)Compound X (% Inhibition @ 1 µM)
Target Kinase A95%98%
Off-Target Kinase B75%10%
Off-Target Kinase C60%5%
Off-Target Kinase D15%8%
... (300+ other kinases)<10%<10%

From this hypothetical data, 2-Butoxy-3,5-dinitrobenzamide shows significant inhibition of its intended target but also interacts with two off-target kinases. In contrast, Compound X is more specific.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular environment. The principle is based on the thermal stabilization of a protein upon ligand binding. When a protein is bound to a small molecule, it becomes more resistant to heat-induced denaturation.

Experimental Rationale: By measuring the thermal stability of proteins in the presence of your compound, you can identify which proteins are directly engaged. This is a crucial step as it validates that the compound can access and bind to its target in a complex cellular milieu.

Step-by-Step Protocol: CETSA®

  • Cell Culture and Treatment: Grow cells to a high confluency. Treat the cells with either 2-Butoxy-3,5-dinitrobenzamide or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the CETSA® Workflow:

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble protein (Western/MS) D->E F Plot melting curves and assess shift E->F

Caption: The Cellular Thermal Shift Assay (CETSA®) workflow for assessing target engagement.

Tier 2: Focused Specificity and Comparative Analysis

Once potential on-targets and off-targets have been identified, the next step is to quantify the potency and selectivity of your compound and compare it to relevant alternatives.

Dose-Response and Selectivity Index

For the primary target and any significant off-targets identified in Tier 1, it is crucial to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Experimental Rationale: The selectivity index is a quantitative measure of a compound's specificity. It is calculated by dividing the IC50 for an off-target by the IC50 for the on-target. A higher selectivity index indicates a more specific compound.

Step-by-Step Protocol: IC50 Determination

  • Assay Setup: Use an appropriate biochemical or cell-based assay for the target of interest.

  • Compound Titration: Prepare a serial dilution of 2-Butoxy-3,5-dinitrobenzamide.

  • Assay Execution: Perform the assay with the different concentrations of the compound.

  • Data Analysis: Plot the assay signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Table 2: Comparative Specificity Profile

CompoundOn-Target IC50 (nM)Off-Target B IC50 (nM)Off-Target C IC50 (nM)Selectivity Index (Off-Target B)Selectivity Index (Off-Target C)
2-Butoxy-3,5-dinitrobenzamide5050010001020
Compound X75>10,000>10,000>133>133

In this example, while 2-Butoxy-3,5-dinitrobenzamide is more potent against the on-target, Compound X is significantly more specific.

Chemoproteomic Profiling

For a truly unbiased and comprehensive view of a compound's interactions, chemoproteomic approaches are invaluable. These methods use chemical probes to enrich and identify the binding partners of a compound from a complex proteome.

Experimental Rationale: Unlike methods that rely on functional readouts (like an enzyme inhibition assay), chemoproteomics directly identifies proteins that physically interact with your compound. This can uncover non-enzymatic targets and unexpected binding partners.

General Workflow for Chemoproteomics:

Chemoproteomics_Workflow A Synthesize a probe version of the compound (e.g., with a biotin tag) B Incubate probe with cell lysate or whole cells A->B C Enrich probe-bound proteins (e.g., with streptavidin beads) B->C D Elute and digest proteins C->D E Analyze peptides by LC-MS/MS D->E F Identify and quantify protein binders E->F

Caption: A generalized workflow for affinity-based chemoproteomic profiling.

Conclusion and Recommendations

The assessment of compound specificity is a critical and multi-faceted process. For a novel molecule like 2-Butoxy-3,5-dinitrobenzamide, a tiered approach is recommended:

  • Initial Broad Screening: Begin with a comprehensive in vitro kinase panel to identify potential off-targets within this major drug target class.

  • Cellular Target Engagement: Use CETSA® to confirm that the compound engages its intended target in a cellular context and to identify other potential cellular interactors.

  • Quantitative Comparison: Determine the IC50 values for the on-target and key off-targets and calculate the selectivity index. This allows for a direct comparison with alternative compounds.

  • Unbiased Global Profiling: For a deep and unbiased understanding of the compound's interactome, employ a chemoproteomics approach.

By following this guide, researchers can build a robust data package that thoroughly characterizes the specificity of their lead compounds, thereby increasing the confidence in their biological findings and the potential for future therapeutic development.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. Available at: [Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2-Butoxy-3,5-dinitrobenzamide

Hazard Identification and Risk Assessment: A Synthesis of Potential Dangers The chemical structure of 2-Butoxy-3,5-dinitrobenzamide incorporates two key moieties that dictate its hazard profile: a dinitrated aromatic rin...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: A Synthesis of Potential Dangers

The chemical structure of 2-Butoxy-3,5-dinitrobenzamide incorporates two key moieties that dictate its hazard profile: a dinitrated aromatic ring and a butoxy group. A conservative approach to safety necessitates considering the combined and potentially synergistic effects of these structural features.

  • Dinitro-aromatic Compounds: This class of chemicals is known for its high toxicity.[1] The primary health hazard associated with aromatic nitro-compounds is cyanosis, resulting from the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[1] Acute exposure can be life-threatening, and effects may be delayed by several hours.[2] Many dinitro-aromatic compounds are readily absorbed through the skin, making dermal contact a significant route of exposure.[3][4] Furthermore, polynitrated compounds carry an inherent risk of being explosive and can be sensitive to heat, shock, and friction.[3][5]

  • Butoxy Group: While less acutely hazardous than the dinitro-aromatic component, the butoxy group, as seen in compounds like 2-butoxyethanol, can cause skin and eye irritation. Inhalation or ingestion may also be harmful.

Given these considerations, 2-Butoxy-3,5-dinitrobenzamide should be handled as a substance that is acutely toxic via oral, dermal, and inhalation routes, a skin and eye irritant, and potentially explosive.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific procedures being undertaken.[4]

Body PartRequired PPEStandard/SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles and a full-face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[6]Protects against splashes and potential detonation of the compound.[7]
Skin/Body Flame-resistant lab coat worn over a chemical-resistant apron or a chemical-resistant suit.Consult manufacturer's specifications for resistance to aromatic nitro-compounds.A multi-layered approach is crucial due to the high dermal toxicity of dinitro-aromatic compounds.[1][7] Disposable clothing is often preferred to prevent cross-contamination.[7]
Hands Double-gloving with chemically resistant gloves (e.g., Butyl rubber or Viton™).Tested according to EN 374.[8]Dinitro-aromatic compounds can readily penetrate many common glove materials. Butyl rubber and Viton™ offer superior resistance.[4][9] Gloves must be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the compound.[6]
Respiratory A NIOSH-approved respirator with organic vapor cartridges and particulate pre-filters.Compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134).All handling of the solid compound should be performed in a certified chemical fume hood.[3] Respiratory protection is necessary for weighing procedures and in the event of a spill or ventilation failure.[6]
Feet Closed-toe, chemical-resistant safety footwear.Protects against spills and falling objects.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Work Area Setup: All manipulations involving 2-Butoxy-3,5-dinitrobenzamide must be conducted within a certified chemical fume hood.[3] A blast shield should be placed in front of the experimental apparatus.[3]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing Procedure:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a non-metallic spatula to minimize the risk of friction.[10]

    • Record the weight and immediately close the primary container.

Dissolution and Reaction Setup
  • Solvent Addition: Carefully add the weighed 2-Butoxy-3,5-dinitrobenzamide to the reaction vessel containing the appropriate solvent inside the fume hood.

  • Temperature Control: If heating is required, use a well-calibrated heating mantle with a thermocouple to prevent overheating, which could lead to decomposition or explosion.[5]

  • Reaction Monitoring: Monitor the reaction from behind the blast shield.

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Set up in a certified fume hood with a blast shield prep_ppe->prep_hood weigh Weigh compound with non-metallic spatula prep_hood->weigh dissolve Dissolve in solvent weigh->dissolve react Conduct reaction with temperature control dissolve->react decontaminate Decontaminate all surfaces and equipment react->decontaminate dispose Dispose of waste in a labeled, sealed container decontaminate->dispose

Caption: Workflow for the safe handling of 2-Butoxy-3,5-dinitrobenzamide.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill:

    • Evacuate all non-essential personnel from the area.[4]

    • If the spill is significant, contact your institution's EHS department immediately.

    • Wearing full PPE, including respiratory protection, cover the spill with a non-combustible absorbent material such as sand or vermiculite.[3]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area with soap and water.[3]

Disposal Plan: Responsible Waste Management

Due to its high toxicity and potential for reactivity, 2-Butoxy-3,5-dinitrobenzamide and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Contaminated PPE, weigh boats, and other disposable materials should be double-bagged and placed in a solid hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Butoxy-3,5-dinitrobenzamide".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][12] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3][11]

The hierarchy of controls for handling this compound is as follows:

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (Fume Hood, Blast Shield) elimination->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of controls for mitigating risks.

References

  • Nitrobenzene - Incident management - GOV.UK. (2024). Available at: [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011). Available at: [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024). Available at: [Link]

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis - OSTI.GOV. (n.d.). Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Available at: [Link]

  • DINITROBENZENE (mixed isomers) HAZARD SUMMARY - NJ.gov. (n.d.). Available at: [Link]

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned - ResearchGate. (2025). Available at: [Link]

  • Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose - MOM. (n.d.). Available at: [Link]

  • Chemical Characterization/Risk Assessment Approach for Biocompatibility Assessment Current Successes and Future Challenges - Nelson Labs. (n.d.). Available at: [Link]

  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Available at: [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Available at: [Link]

  • Enabling novel paradigms: a biological questions-based approach to human chemical hazard and drug safety assessment - PMC. (2023). Available at: [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Available at: [Link]

  • Toxicological Profile for Dinitrophenols - ATSDR. (n.d.). Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Available at: [Link]

  • Requirements for the Safety Assessment of Novel Food and Novel Food Ingredients - Singapore Food Agency. (2025). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf - NIH. (n.d.). Available at: [Link]

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